Methyl 2-hydroxytetracosanoate
Descripción
Propiedades
IUPAC Name |
methyl 2-hydroxytetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVLAXSCPVNLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393884 | |
| Record name | Methyl 2-hydroxytetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-95-6 | |
| Record name | Methyl 2-hydroxytetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of 2-Hydroxytetracosanoate: A Core Component of Neural Tissues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very long-chain fatty acid that plays a critical role in the structure and function of the vertebrate nervous system. Its methyl ester, Methyl 2-hydroxytetracosanoate, serves as a key chemical reagent for research in this area. This technical guide provides a comprehensive overview of the biological role of 2-hydroxytetracosanoic acid, detailing its biosynthesis, its incorporation into vital sphingolipids, and its implication in several neurological disorders. The document includes a summary of quantitative data, detailed experimental methodologies for its study, and diagrams of relevant biochemical pathways and experimental workflows.
Introduction
2-Hydroxytetracosanoic acid is a saturated 24-carbon fatty acid with a hydroxyl group at the alpha-position.[1] This structural feature confers unique biochemical properties, making it an essential component of specific glycosphingolipids, namely cerebrosides and sulfatides. These lipids are highly enriched in the myelin sheath, the insulating layer that surrounds neuronal axons and is crucial for the rapid transmission of nerve impulses.[2][3][4] The presence and proper metabolism of 2-hydroxytetracosanoic acid are therefore indispensable for maintaining the integrity and function of the central and peripheral nervous systems.[2] Dysregulation of its metabolism is directly linked to severe neurodegenerative diseases.[3][4][5] this compound, the methyl ester of this fatty acid, is a valuable tool in laboratory settings for studying the metabolism and function of its parent compound.[6]
Biosynthesis of 2-Hydroxytetracosanoic Acid
The synthesis of 2-hydroxytetracosanoic acid is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[3][4] This enzyme is encoded by the FA2H gene and is primarily located in the endoplasmic reticulum.[4][7] FA2H introduces a hydroxyl group onto a fatty acid, with a preference for very long-chain fatty acids such as tetracosanoic acid (lignoceric acid).[7] The reaction is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer.[7]
The hydroxylation reaction is a critical step, as non-hydroxylated fatty acids cannot be incorporated into the specific cerebrosides required for stable myelin.
Figure 1: Biosynthesis of (R)-2-Hydroxytetracosanoic Acid.
Role in Sphingolipid Metabolism
Once synthesized, 2-hydroxytetracosanoic acid is activated to its CoA ester and subsequently incorporated into ceramide, a foundational molecule of sphingolipids. This reaction, catalyzed by a ceramide synthase, results in the formation of 2-hydroxy-ceramide (N-(2'-hydroxytetracosanoyl)-sphingosine).
This hydroxylated ceramide is a direct precursor for the synthesis of galactosylceramide (a major cerebroside) and its sulfated derivative, sulfatide. These are the predominant lipids in the myelin sheath.[8] The synthesis of galactosylceramide occurs through the transfer of galactose from UDP-galactose to the ceramide, a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[8][9]
The presence of the 2-hydroxy group on the fatty acid chain is critical. It allows for the formation of additional hydrogen bonds between adjacent lipid molecules in the myelin membrane, leading to a more compact and stable structure.[8] This stability is essential for the insulating properties of myelin.
Figure 2: Incorporation into Myelin Glycosphingolipids.
Clinical Significance and Disease Association
Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are the cause of a group of neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) .[3][4] FAHN is characterized by the progressive deterioration of myelin (leukodystrophy), leading to spastic paraplegia, dystonia, optic atrophy, and cognitive decline.[3][4][7] Brain imaging of affected individuals often reveals iron accumulation in the basal ganglia.[3][4]
Furthermore, defects in peroxisomal function, as seen in Zellweger spectrum disorders , lead to the accumulation of very long-chain fatty acids, including tetracosanoic acid.[10][11][12] While the primary defect is in peroxisomal biogenesis, the resulting imbalance in fatty acid metabolism can also impact the synthesis of critical lipids like those containing 2-hydroxytetracosanoic acid, contributing to the severe neurological symptoms of these conditions.[10][13]
Quantitative Data
The study of 2-hydroxytetracosanoic acid and its metabolism involves precise quantitative measurements. The following table summarizes key data related to the FA2H enzyme.
| Parameter | Value | Organism/System | Reference |
| Enzyme | Fatty Acid 2-Hydroxylase (FA2H) | - | [7] |
| Substrate | Tetracosanoic Acid | - | [7] |
| Michaelis Constant (KM) | <0.18 µM | Human | [7] |
| Optimal pH | 7.6 - 7.8 | Human | [7] |
Experimental Protocols
Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity
This protocol outlines a method to measure the activity of FA2H in cell lysates or tissue homogenates.
-
Homogenization: Tissues or cells are homogenized in a buffered solution (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.
-
Incubation Mixture: The reaction mixture is prepared containing the homogenate (enzyme source), a radiolabeled fatty acid substrate (e.g., [14C]tetracosanoic acid), and necessary cofactors such as NADPH and Fe2+.
-
Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Lipid Extraction: The reaction is stopped by adding a solvent mixture (e.g., chloroform:methanol). The lipids are extracted into the organic phase.
-
Separation and Quantification: The extracted lipids are separated using thin-layer chromatography (TLC). The plate is developed in a solvent system that separates the fatty acid substrate from the 2-hydroxy fatty acid product.
-
Analysis: The radioactivity of the spots corresponding to the substrate and product is quantified using a phosphorimager or by scraping the silica (B1680970) and performing liquid scintillation counting. Enzyme activity is calculated based on the conversion of substrate to product over time.
Figure 3: Experimental Workflow for FA2H Activity Assay.
Quantification by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are standard methods for the precise quantification of 2-hydroxytetracosanoic acid in biological samples.
-
Lipid Extraction: Total lipids are extracted from the sample using a method like the Folch or Bligh-Dyer procedure.
-
Hydrolysis: The lipid extract is subjected to acid or alkaline hydrolysis to release the fatty acids from complex lipids.
-
Derivatization: The free fatty acids are derivatized to form volatile esters (e.g., methyl esters, for GC-MS) or to improve ionization efficiency (for LC-MS). This compound is formed at this stage.
-
Analysis: The derivatized sample is injected into the GC-MS or LC-MS system. The compound is separated from other fatty acids chromatographically and identified based on its retention time and mass spectrum.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the procedure to allow for accurate quantification. The amount of endogenous 2-hydroxytetracosanoic acid is determined by comparing its peak area to that of the internal standard.
Conclusion
This compound, as a derivative of 2-hydroxytetracosanoic acid, is integral to the study of myelin biology and associated neurological disorders. The parent fatty acid is a fundamental building block of the myelin sheath, and its synthesis via the FA2H enzyme is a critical metabolic step. Deficiencies in this pathway have severe pathological consequences, highlighting the importance of this molecule in maintaining neurological health. The experimental protocols described herein provide a framework for researchers to investigate the function of this vital lipid and explore potential therapeutic interventions for related diseases.
References
- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Hydroxytetracosanoic acid | 544-57-0 [smolecule.com]
- 3. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. Cerebroside - Wikipedia [en.wikipedia.org]
- 9. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-hydroxytetracosanoate: Natural Sources, Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-hydroxytetracosanoate, the methyl ester of 2-hydroxytetracosanoic acid (also known as cerebronic acid). This document details its natural sources, occurrence, and significant role in biological systems, particularly in the mammalian nervous system. It also outlines experimental protocols for its isolation and analysis and illustrates key biological pathways and experimental workflows.
Natural Sources and Occurrence
2-Hydroxytetracosanoic acid, the parent acid of this compound, is a very-long-chain 2-hydroxy fatty acid found across various domains of life, from bacteria to mammals. Its methyl ester is frequently identified during analytical procedures involving esterification for techniques like gas chromatography-mass spectrometry (GC-MS).
1.1. Mammalian Systems
In mammals, 2-hydroxytetracosanoic acid is a critical component of sphingolipids, particularly in the nervous system, epidermis, and kidneys[1]. It is highly enriched in the myelin sheath that insulates nerve axons, where it contributes to the stability and function of this vital structure[2]. The biosynthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H)[2][3]. Mutations in the FA2H gene are associated with severe neurological disorders, including leukodystrophy and spastic paraparesis, highlighting the importance of these lipids in maintaining a healthy nervous system[1][2].
1.2. Marine Organisms
Several marine organisms are rich sources of 2-hydroxy fatty acids. Sponges of the family Suberitidae, such as Pseudosuberites sp. and Suberites massa, contain a diverse array of these compounds. In Pseudosuberites sp., 2-hydroxy long-chain fatty acids can constitute almost 50% of the total fatty acid mixture in phospholipids[4]. Other marine sponges, including Verongula gigantea and Aplysina archeri, also contain 2-hydroxytetracosanoic acid within their phospholipid fractions[2]. The Caribbean sponge Smenospongia aurea has been found to contain novel branched-chain 2-hydroxy fatty acids[5].
1.3. Plant Kingdom
2-Hydroxytetracosanoic acid has been identified in the floral parts of the plant Allamanda cathartica[6]. While a comprehensive quantitative analysis across the plant kingdom is not available, its presence in plant oils has been noted[2]. This compound has also been reported in strawberry homogenates[7].
1.4. Microorganisms
The biosynthesis of 2-hydroxy fatty acids is not limited to eukaryotes. Myxobacteria, for instance, are known to produce these compounds in connection with sphingolipid formation[3]. Additionally, the gliding marine bacterium Aureispira marina has been shown to contain 2-hydroxy fatty acids as major components of its cellular lipids, where they are part of ceramide structures[8].
Quantitative Data on Occurrence
Absolute quantitative data for this compound or 2-hydroxytetracosanoic acid in natural sources is limited in the available scientific literature. Most studies report the relative abundance of these fatty acids as a percentage of the total fatty acid profile within a specific lipid fraction. The following table summarizes the available semi-quantitative data.
| Natural Source | Part/Fraction Analyzed | Compound | Relative Abundance (% of Total Fatty Acids) | Reference |
| Marine Sponge (Pseudosuberites sp.) | Phospholipids | 2-Hydroxy Long-Chain Fatty Acids (C22-C27) | ~50% | [4] |
| Marine Sponge (Pseudosuberites sp.) | Phospholipids | 2-Hydroxyhexacosanoic acid | 26% | [4] |
| Marine Sponge (Pseudosuberites sp.) | Phospholipids | 2-Hydroxypentacosanoic acid | 9.2% | [4] |
Note: The data presented are relative percentages of the total fatty acid content within the specified lipid fraction and not absolute concentrations in the organism.
Experimental Protocols
The isolation and quantification of this compound from biological samples typically involve lipid extraction, hydrolysis of complex lipids, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.
3.1. Lipid Extraction and FAME Preparation
A common procedure for extracting and preparing FAMEs from tissues, such as marine sponges or brain tissue, is outlined below. This protocol is a synthesis of established methods.
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
0.5 M methanolic KOH
-
10% Boron trifluoride (BF3) in methanol
-
Anhydrous sodium sulfate
-
Internal standard (e.g., deuterated 2-hydroxytetracosanoic acid or a non-endogenous odd-chain fatty acid like pentadecanoic acid)
Procedure:
-
Homogenization and Extraction:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an internal standard at the beginning of the extraction to account for procedural losses.
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation (Transesterification):
-
Reconstitute the dried lipid extract in 0.5 M methanolic KOH.
-
Heat the sample at 80-100°C for 1 hour to hydrolyze the lipids and form fatty acid potassium salts.
-
Cool the sample and add 10% BF3 in methanol.
-
Heat again at 100°C for 20-30 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
-
FAME Extraction:
-
After cooling, add deionized water and hexane to the reaction mixture to quench the reaction and extract the FAMEs into the hexane layer.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the analysis of 2-hydroxy FAMEs, a further derivatization step is often required to improve their chromatographic properties.
Derivatization of Hydroxy Group:
-
The hydroxyl group of the 2-hydroxy FAME is typically converted to a trimethylsilyl (B98337) (TMS) ether by reacting the dried FAME extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.
GC-MS Parameters (Illustrative):
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-23 capillary column ((50%-cyanopropyl)-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification. Diagnostic ions for TMS-derivatized this compound would be selected for high sensitivity and specificity.
Biological Role and Signaling Pathways
2-Hydroxytetracosanoic acid plays a crucial role in the structure and function of biological membranes, particularly in the nervous system. Its incorporation into sphingolipids, such as galactosylceramides (cerebrosides) and sulfatides, is vital for the integrity of the myelin sheath.
4.1. Role in Myelin Sheath Stability
The 2-hydroxyl group of cerebronic acid is positioned near the polar head group region of the lipid bilayer. This allows it to form hydrogen bonds with adjacent lipids and proteins, thereby increasing the stability and compactness of the myelin membrane[3]. This intermolecular hydrogen bonding network is thought to be a key factor in the proper functioning of myelin as an insulator for nerve axons.
4.2. Involvement in Cell Signaling
Beyond its structural role, 2-hydroxy fatty acid-containing sphingolipids are emerging as important molecules in cell signaling.
-
Apoptosis: 2-hydroxy ceramides (B1148491) have been shown to induce apoptosis in various cell types, often more potently and rapidly than their non-hydroxylated counterparts. This suggests they may mediate pro-apoptotic signaling pathways distinct from those of standard ceramides[3].
-
Cell Differentiation: The enzyme FA2H, which synthesizes 2-hydroxy fatty acids, has been shown to regulate the differentiation of several cell types, including keratinocytes, Schwann cells, and adipocytes[3].
-
Modulation of Signaling Pathways: There is evidence to suggest that 2-hydroxy fatty acids may modulate key signaling pathways. For instance, (R)-2-hydroxy palmitic acid has been shown to inhibit mTOR and Hedgehog signaling in the context of cancer therapy, enhancing chemosensitivity[9]. While direct evidence for cerebronic acid in these specific pathways is still emerging, the broader class of 2-hydroxy fatty acids demonstrates significant bioactivity.
Caption: Biosynthesis and functional roles of 2-hydroxytetracosanoic acid.
Caption: Workflow for the analysis of this compound.
Conclusion
This compound and its parent acid, 2-hydroxytetracosanoic acid, are significant lipids with widespread natural occurrence. Their role is particularly well-established in the mammalian nervous system, where they are indispensable for the structural integrity of myelin. Emerging evidence also points to their involvement in crucial cell signaling pathways. While methods for their qualitative identification are well-established, a notable gap exists in the literature regarding their absolute quantification in various natural sources. Further research in this area would be beneficial for understanding the full scope of their biological importance and for exploring their potential applications in drug development and as biomarkers for neurological diseases.
References
- 1. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 3. marinelipids.ca [marinelipids.ca]
- 4. Nervonic acid protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Documents download module [ec.europa.eu]
- 6. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Shift in phospholipid and fatty acid contents accompanies brain myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl Cerebronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cerebronate, systematically known as methyl 2-hydroxytetracosanoate, is a hydroxylated fatty acid methyl ester with a growing interest in the scientific community. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. It also details experimental protocols for its analysis and discusses its known biological activities, offering a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug discovery.
Chemical Structure and Identification
Methyl cerebronate is the methyl ester of cerebronic acid (2-hydroxytetracosanoic acid). Its structure consists of a long 24-carbon aliphatic chain with a hydroxyl group at the alpha-position (C-2) and a methyl ester group at the C-1 position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl cerebronate, 2-Hydroxy C24:0 methyl ester, DL-2-Hydroxytetracosanoic acid methyl ester |
| CAS Number | 2433-95-6 |
| Molecular Formula | C25H50O3 |
| Molecular Weight | 398.66 g/mol |
| InChI Key | MSVLAXSCPVNLFM-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of methyl cerebronate are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data.
| Property | Value | Source |
| Melting Point | 68-68.5 °C | [1] |
| Boiling Point (Predicted) | 423.9 ± 13.0 °C | [1] |
| Density (Predicted) | 0.900 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in chloroform (B151607) and ether.[1] Low water solubility (< 1 mg/mL). | [1] |
| pKa (Predicted) | 13.03 ± 0.20 | [1] |
| Physical Form | Solid | [1] |
Synthesis and Isolation
Synthesis
A common method for the synthesis of α-hydroxy esters like methyl cerebronate is through the esterification of the corresponding α-hydroxy acid. A general protocol for the Fischer esterification of a long-chain α-hydroxy acid is provided below.
Experimental Protocol: Fischer Esterification of 2-Hydroxytetracosanoic Acid
Materials:
-
2-Hydroxytetracosanoic acid (Cerebronic acid)
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxytetracosanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl cerebronate.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.
Logical Workflow for Fischer Esterification:
Caption: Workflow for the synthesis of methyl cerebronate via Fischer esterification.
Natural Occurrence and Isolation
Methyl cerebronate has been reported in various natural sources, including mature and unripe strawberry homogenates, and certain sponges like Pseudosuberites and S. massa.[2] The general procedure for isolating fatty acid methyl esters from natural sources involves extraction followed by chromatographic purification.
Experimental Protocol: General Isolation from Plant Material
Materials:
-
Dried and powdered plant material
-
Organic solvents (e.g., hexane (B92381), chloroform, methanol, ethyl acetate)
-
Silica gel for column chromatography
-
Soxhlet apparatus, rotary evaporator, chromatography column
Procedure:
-
Extraction: The powdered plant material is typically extracted with a nonpolar solvent like hexane or a solvent mixture such as chloroform:methanol to isolate lipids. Soxhlet extraction can be employed for exhaustive extraction.
-
Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, hexane:ethyl acetate (B1210297) mixtures, ethyl acetate) is used to separate different classes of compounds.
-
Identification: Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are pooled, and the solvent is evaporated. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR and mass spectrometry.
Logical Workflow for Isolation from Natural Sources:
Caption: General workflow for the isolation of methyl cerebronate from natural sources.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For methyl cerebronate, ¹H and ¹³C NMR provide characteristic signals.
Expected ¹H NMR Signals:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.7 | Singlet | -OCH₃ (methyl ester) |
| ~4.0 | Multiplet | -CH(OH)- |
| ~2.3 | Triplet | -CH₂- adjacent to the carbonyl group |
| ~1.2-1.6 | Multiplet | -(CH₂)n- (methylene chain) |
| ~0.9 | Triplet | -CH₃ (terminal methyl) |
Expected ¹³C NMR Signals:
| Chemical Shift (ppm) | Assignment |
| ~175 | -C=O (ester carbonyl) |
| ~70 | -CH(OH)- |
| ~52 | -OCH₃ (methyl ester) |
| ~34 | -CH₂- adjacent to the carbonyl group |
| ~22-32 | -(CH₂)n- (methylene chain) |
| ~14 | -CH₃ (terminal methyl) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of purified methyl cerebronate (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For hydroxy fatty acid methyl esters, derivatization of the hydroxyl group (e.g., as a trimethylsilyl (B98337) ether) is often performed prior to GC-MS analysis to improve volatility and fragmentation analysis.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: The hydroxyl group of methyl cerebronate is converted to a trimethylsilyl (TMS) ether by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase like DB-5). The oven temperature is programmed to increase gradually to separate the components of the sample.
-
MS Analysis: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.
-
Data Analysis: The mass spectrum will show the molecular ion peak (or related ions) and characteristic fragmentation patterns that can be used to confirm the structure.
Expected Fragmentation: The mass spectrum of the TMS derivative of methyl cerebronate would be expected to show characteristic fragments resulting from cleavage adjacent to the silyloxy group, which helps to pinpoint the position of the original hydroxyl group.
Biological Activity
The biological activities of methyl cerebronate itself are not extensively documented in the literature. However, related long-chain fatty acid esters have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. Further research is needed to specifically elucidate the pharmacological profile of methyl cerebronate.
Potential Areas of Biological Investigation:
-
Antimicrobial Activity: Fatty acid esters can disrupt bacterial cell membranes, suggesting potential antibacterial or antifungal properties for methyl cerebronate.
-
Anti-inflammatory Activity: Some fatty acid derivatives are known to modulate inflammatory pathways. Investigating the effect of methyl cerebronate on the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in relevant cell models would be of interest.
-
Cytotoxic Activity: The effect of methyl cerebronate on the viability of various cancer cell lines could be explored to determine any potential anticancer properties.
Signaling Pathway Diagram (Hypothetical Anti-inflammatory Action):
Caption: Hypothetical inhibition of inflammatory pathways by methyl cerebronate.
Conclusion
Methyl cerebronate is a long-chain hydroxylated fatty acid methyl ester with defined chemical and physical properties. While methods for its synthesis and isolation are based on standard organic chemistry techniques, there is a need for more comprehensive experimental data on its physicochemical properties and biological activities. This guide provides a foundational resource for researchers interested in further exploring the potential of methyl cerebronate in various scientific disciplines. The detailed protocols and structured data presentation aim to facilitate future research and development in this area.
References
The Role of the FA2H Enzyme in the Synthesis of 2-Hydroxytetracosanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Fatty Acid 2-Hydroxylase (FA2H) enzyme, with a specific focus on its pivotal role in the biosynthesis of 2-hydroxytetracosanoic acid, a precursor to Methyl 2-hydroxytetracosanoate. FA2H is a critical enzyme in the metabolic pathway of sphingolipids, catalyzing the hydroxylation of fatty acids at the C-2 position. These 2-hydroxy fatty acids are integral components of sphingolipids that are abundant in the myelin sheath of the nervous system and the epidermal barrier of the skin.[1][2] Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, highlighting the enzyme's importance in maintaining nervous system health.[3][4][5] This document details the biochemical properties of FA2H, its substrate specificity, and the kinetics of the hydroxylation reaction. Furthermore, it provides comprehensive experimental protocols for assessing FA2H activity and analyzing its products, along with visualizations of the key metabolic and signaling pathways.
Introduction to Fatty Acid 2-Hydroxylase (FA2H)
Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene in humans, is a monooxygenase located in the endoplasmic reticulum.[6][7] The enzyme belongs to the fatty acid hydroxylase/desaturase family and plays a crucial role in the synthesis of 2-hydroxylated sphingolipids.[4][6] These lipids are characterized by the presence of a hydroxyl group on the second carbon of the N-acyl chain of ceramide.[8] The human FA2H protein is composed of 372 amino acids and contains an N-terminal cytochrome b5 domain and a C-terminal catalytic domain with a di-iron center, which is essential for its hydroxylase activity.[9][10]
The primary function of FA2H is to catalyze the hydroxylation of a variety of fatty acid substrates to produce 2-hydroxy fatty acids.[11] These products are then incorporated into ceramides (B1148491) by ceramide synthases, leading to the formation of 2-hydroxy-ceramides, which are further metabolized to more complex sphingolipids like galactosylceramides and sulfatides.[6][12] These 2-hydroxylated sphingolipids are particularly enriched in the myelin sheath of both the central and peripheral nervous systems and are essential for its proper structure and function.[13] They are also crucial for the formation of the epidermal permeability barrier.[14]
The synthesis of this compound is a two-step process that begins with the enzymatic conversion of tetracosanoic acid (lignoceric acid) to 2-hydroxytetracosanoic acid (cerebronic acid) by FA2H. The subsequent esterification of the carboxylic acid to its methyl ester is typically a chemical process performed in a laboratory setting for analytical or synthetic purposes.
Biochemical Properties and Kinetics of FA2H
FA2H exhibits substrate specificity, with a preference for very-long-chain fatty acids (VLCFAs). The enzyme's activity is dependent on NADPH and requires an electron transfer system, which can be reconstituted in vitro using NADPH:cytochrome P-450 reductase.[9][12] The catalytic mechanism involves the activation of molecular oxygen by the di-iron center in the enzyme's active site.
Quantitative Data on FA2H Activity
The following tables summarize the available quantitative data on FA2H enzyme kinetics and activity.
| Parameter | Value | Substrate | Source |
| Michaelis Constant (KM) | < 0.18 µM | Tetracosanoic Acid | --INVALID-LINK-- |
| Condition | Specific Activity (fmol/mg protein/min) | Source |
| FA2H Activity in Postnatal Mouse Brain | ||
| Postnatal Day 1 (P1) | ~50 | [2] |
| Postnatal Day 20 (P20) - Peak Activity | ~250 (5-fold increase from P1) | [2] |
| Postnatal Day 83 (P83) - Maintenance Level | ~75 (~30% of peak activity) | [2] |
Metabolic Pathway and Signaling
FA2H is a key enzyme in the de novo synthesis of 2-hydroxylated sphingolipids. The pathway begins with the hydroxylation of a fatty acid, which is then activated to its CoA-thioester. This 2-hydroxy fatty acyl-CoA is subsequently used by ceramide synthases to acylate a sphingoid base, forming a 2-hydroxy ceramide. These ceramides serve as precursors for more complex sphingolipids, such as galactosylceramides and sulfatides, which are crucial for myelin formation.
While the primary role of 2-hydroxylated sphingolipids is structural, emerging evidence suggests their involvement in cell signaling. The presence of the 2-hydroxyl group can alter the biophysical properties of membranes, influencing the formation and stability of lipid rafts.[6] These membrane microdomains are enriched in signaling molecules, and their modulation can impact various cellular processes, including cell differentiation and apoptosis.[8]
Visualizations
Experimental Protocols
In Vitro FA2H Activity Assay using GC-MS
This protocol is adapted from the method described for measuring FA2H activity in cell and tissue extracts.[12]
Objective: To quantify the enzymatic activity of FA2H by measuring the formation of 2-hydroxy tetracosanoic acid from a deuterated substrate.
Materials:
-
Microsomal fraction from FA2H-transfected cells or tissue homogenate
-
[3,3,5,5-D4]Tetracosanoic acid (deuterated substrate)
-
α-cyclodextrin
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Solvents for extraction (e.g., chloroform (B151607), methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)
-
Internal standard (e.g., [2H3]2-hydroxystearic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Substrate Preparation: Solubilize [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the deuterated substrate solution.
-
Enzyme Addition: Add the microsomal protein (20-100 µg) to the reaction mixture to initiate the reaction. For a negative control, use microsomes from mock-transfected cells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-180 minutes). The reaction should be within the linear range with respect to time and protein concentration.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727) (2:1, v/v). Add the internal standard. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.
-
Derivatization: Evaporate the solvent from the organic phase under a stream of nitrogen. Add the derivatizing agent (BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
-
GC-MS Analysis: Evaporate the derivatizing agent and redissolve the sample in a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS.
-
Data Analysis: Monitor the characteristic ions for the TMS-derivatized deuterated product and the internal standard. Quantify the amount of product formed by comparing its peak area to that of the internal standard. Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).
Expression and Purification of Recombinant FA2H
This protocol provides a general framework for the expression and purification of recombinant FA2H, which may require optimization for specific expression systems.
Objective: To produce and purify active recombinant FA2H for biochemical and structural studies.
Materials:
-
Expression vector containing the full-length human FA2H cDNA (e.g., with a His-tag or GST-tag)
-
Competent bacterial (e.g., E. coli BL21(DE3)) or insect cells
-
Cell culture media and antibiotics
-
Inducing agent (e.g., IPTG for E. coli)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins)
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole or without detergent)
-
Elution buffer (wash buffer with a high concentration of imidazole or reduced glutathione)
-
Dialysis buffer
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the FA2H expression vector into competent cells.
-
Expression: Grow a starter culture and then a large-scale culture to the mid-log phase. Induce protein expression with the appropriate inducing agent and continue to grow the cells under optimal conditions (e.g., lower temperature to improve protein solubility).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the clarified supernatant onto the affinity chromatography column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound FA2H protein using the elution buffer. Collect fractions.
-
Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant protein.
-
Dialysis: Pool the purest fractions and dialyze against a suitable storage buffer to remove the eluting agent and for buffer exchange.
-
Protein Quantification and Storage: Determine the protein concentration (e.g., by Bradford assay) and store the purified FA2H at -80°C.
Conclusion
The FA2H enzyme is a critical player in lipid metabolism, responsible for the synthesis of 2-hydroxylated fatty acids that are essential for the integrity of myelin and the skin barrier. Its role in the production of 2-hydroxytetracosanoic acid is a key step in the formation of important sphingolipids in the nervous system. The technical information and protocols provided in this guide offer a comprehensive resource for researchers investigating the function of FA2H in health and its dysregulation in disease, with the ultimate goal of developing novel therapeutic strategies for FA2H-related disorders. The ability to assay FA2H activity and analyze its products is fundamental to advancing our understanding of this important enzyme.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C. elegans fatty acid two-hydroxylase regulates intestinal homeostasis by affecting heptadecenoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Marine Sponges: A Technical Guide to the Discovery of 2-Hydroxy Long-Chain Fatty Acids
For Immediate Release
A Deep Dive into the Discovery, Characterization, and Potential Applications of Novel 2-Hydroxy Long-Chain Fatty Acids from Marine Sponges for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery of 2-hydroxy long-chain fatty acids (2-OH LCFAs) in marine sponges, detailing their chemical diversity, the pioneering research that brought them to light, and the experimental methodologies for their isolation and characterization. This document serves as a vital resource for researchers in marine natural products, drug discovery, and lipid biochemistry, offering a foundation for future investigations into the therapeutic potential of these unique molecules.
Introduction: A New Frontier in Marine Lipidomics
Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites. Among these are unique lipids, including a fascinating class of 2-hydroxy long-chain fatty acids. These molecules, characterized by a hydroxyl group at the C-2 position of a long aliphatic chain, have garnered significant interest due to their unusual structures and potential pharmacological activities. Their discovery has opened new avenues for research into the chemical ecology of marine sponges and the development of novel therapeutic agents.
The Discovery of 2-Hydroxy Long-Chain Fatty Acids in Marine Sponges
The seminal work in the late 1980s and early 1990s by Carballeira and his research group laid the groundwork for our understanding of 2-OH LCFAs in marine sponges. Their investigations into the phospholipid fatty acid composition of various Caribbean and Senegalese sponges led to the first identification of these compounds.
Key discoveries include:
-
Amphimedon compressa : This Caribbean sponge was one of the first sources from which a 2-hydroxy long-chain fatty acid was identified, with 2-hydroxy-23:0 (2-hydroxytricosanoic acid) comprising 11.5% of the total fatty acid mixture.[1]
-
Pseudosuberites sp. : A Senegalese sponge found to be exceptionally rich in 2-OH LCFAs, with a series of these compounds (from C22 to C27) accounting for almost 50% of the total fatty acid mixture.[1] This included the novel 2-hydroxy-heptacosanoic acid (2-OH-27:0), which had not been previously reported from any natural source.[1]
-
Verongula gigantea and Aplysina archeri : These Caribbean sponges were also found to contain a variety of saturated and monounsaturated 2-OH LCFAs.[2]
-
Smenospongia aurea : This sponge yielded six novel branched-chain 2-hydroxy fatty acids, further expanding the known diversity of these compounds.
These initial findings spurred further research, leading to the identification of a growing number of 2-OH LCFAs from a variety of marine sponge species.
Quantitative Analysis of 2-Hydroxy Long-Chain Fatty Acids
The relative abundance of 2-OH LCFAs varies significantly between different sponge species. The following tables summarize the quantitative data available from key publications.
Table 1: Percentage of 2-Hydroxy Long-Chain Fatty Acids in the Total Fatty Acid Methyl Esters of Pseudosuberites sp. and Suberites massa
| Fatty Acid | Pseudosuberites sp. (%) | Suberites massa (%) |
| 2-OH-22:0 | 2.5 | - |
| 2-OH-23:0 | 3.8 | - |
| 2-OH-24:0 | 7.5 | - |
| 2-OH-25:0 | 9.2 | - |
| 2-OH-26:0 | 26.0 | - |
| 2-OH-27:0 | 0.8 | - |
| Total 2-OH-LCFAs | 49.8 | - |
Data from Barnathan et al., 1993.[1]
Table 2: Identified 2-Hydroxy Long-Chain Fatty Acids in Various Marine Sponges
| Sponge Species | Identified 2-Hydroxy Long-Chain Fatty Acids | Reference |
| Amphimedon compressa | 2-hydroxy-23:0 (11.5%) | [1] |
| Verongula gigantea | 2-hydroxy-20:0, 2-hydroxy-21:0, 2-hydroxy-22:0, 2-hydroxy-24:0, 2-hydroxy-23-methyl-24:0, 2-hydroxy-25:0 | [2] |
| Aplysina archeri | 2-hydroxy-20:0, 2-hydroxy-21:0, 2-hydroxy-22:0, 2-hydroxy-24:0, 2-hydroxy-23-methyl-24:0, 2-hydroxy-25:0 | [2] |
| Smenospongia aurea | 2-hydroxy-17-methyloctadecanoic acid, 2-hydroxy-21-methyldocosanoic acid, 2-hydroxy-22-methyltricosanoic acid, 2-hydroxy-22-methyltetracosanoic acid, 2-hydroxy-24-methylpentacosanoic acid, 2-hydroxy-23-methylpentacosanoic acid |
Experimental Protocols
The isolation and characterization of 2-OH LCFAs from marine sponges involve a multi-step process. The following sections detail the key experimental methodologies.
Lipid Extraction
The total lipids are typically extracted from the freeze-dried and homogenized sponge tissue using a modification of the Bligh and Dyer method.
Protocol: Total Lipid Extraction
-
Homogenization: Homogenize the dried sponge material in a chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v) mixture.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.
-
Collection: Collect the lower chloroform phase, which contains the total lipids.
-
Drying and Storage: Dry the chloroform extract over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and store the lipid extract under a nitrogen atmosphere at -20°C.
Separation of Phospholipids (B1166683)
The 2-OH LCFAs are primarily found within the phospholipid fraction. Therefore, separation of the total lipid extract is a crucial step.
Protocol: Phospholipid Separation by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel activated by heating at 120°C for at least 2 hours.
-
Loading: Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the column.
-
Elution:
-
Elute the neutral lipids with chloroform.
-
Elute the glycolipids with acetone.
-
Elute the phospholipids with methanol.
-
-
Collection: Collect the methanol fraction containing the phospholipids.
Fatty Acid Derivatization
For analysis by gas chromatography, the fatty acids within the phospholipid fraction must be converted to their more volatile methyl ester derivatives (FAMEs).
Protocol: Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Reaction Mixture: To the dried phospholipid fraction, add a solution of 5% HCl in methanol.
-
Heating: Heat the mixture at 80-100°C for 2 hours under a nitrogen atmosphere.
-
Extraction: After cooling, extract the FAMEs with hexane (B92381).
-
Washing and Drying: Wash the hexane extract with water and dry it over anhydrous sodium sulfate.
-
Concentration: Evaporate the hexane to obtain the FAME mixture.
Analysis and Structure Elucidation
The identification and structural characterization of 2-OH LCFAs are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5) is typically employed.
-
Carrier Gas: Helium is used as the carrier gas.
-
Analysis: The FAMEs are separated based on their boiling points and retention times. The mass spectrometer provides information on the molecular weight and fragmentation patterns of the individual FAMEs, which is crucial for identifying the 2-hydroxy fatty acids. The presence of a characteristic fragment ion at m/z 90, resulting from a McLafferty rearrangement, is indicative of a 2-hydroxy fatty acid methyl ester.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the protons in the molecule, including the proton attached to the carbon bearing the hydroxyl group.
-
¹³C NMR: Provides information about the carbon skeleton of the fatty acid.
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, confirming the position of the hydroxyl group and any branching in the aliphatic chain.
Biological Activities and Potential for Drug Development
While the discovery of 2-OH LCFAs in marine sponges is well-documented, research into their specific biological activities is still in its nascent stages. However, studies on 2-hydroxy fatty acids from other sources suggest a range of potential therapeutic applications.
-
Anti-inflammatory and Anti-proliferative Activity: Human serum extracts enriched with endogenous long-chain hydroxy fatty acids have demonstrated anti-inflammatory and anti-proliferative activity.[2] These effects are mediated, in part, through the suppression of the NF-κB signaling pathway.[2]
-
Role in Cell Signaling: 2-Hydroxy fatty acids are important components of sphingolipids, which are key molecules in cell signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.[3][4]
-
Anticancer Potential: Some 2-hydroxy fatty acids have been shown to enhance the chemosensitivity of cancer cells.[5] For instance, (R)-2-hydroxy-palmitic acid has been suggested as a potential therapeutic agent for gastric cancer in combination with cisplatin.[5]
-
Antimicrobial Activity: Fatty acids, in general, are known to possess antimicrobial properties.[6] While specific data for sponge-derived 2-OH LCFAs is limited, this is a promising area for future investigation.
The unique structures of the 2-OH LCFAs from marine sponges, including their long chain lengths and branching patterns, may confer novel biological activities, making them exciting candidates for drug discovery programs.
Visualizing the Workflow and Potential Signaling Interactions
To aid in the understanding of the experimental processes and potential biological relevance, the following diagrams have been generated using Graphviz.
Experimental Workflow
Hypothetical Signaling Pathway Involvement
Future Directions and Conclusion
The discovery of 2-hydroxy long-chain fatty acids in marine sponges has provided a new family of natural products with considerable potential. Future research should focus on:
-
Screening a wider diversity of marine sponges to identify novel 2-OH LCFAs.
-
Conducting comprehensive biological activity screening of isolated 2-OH LCFAs to determine their antimicrobial, anti-inflammatory, and anticancer properties.
-
Elucidating the specific signaling pathways through which these molecules exert their effects.
-
Investigating the biosynthetic pathways of these fatty acids within the sponge holobiont, which may involve symbiotic microorganisms.
References
- 1. New Cytotoxic Natural Products from the Red Sea Sponge Stylissa carteri | MDPI [mdpi.com]
- 2. Human serum-derived hydroxy long-chain fatty acids exhibit anti-inflammatory and anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-hydroxytetracosanoate: An In-depth Technical Guide for Researchers
Topic: Methyl 2-hydroxytetracosanoate as a Lipid Metabolite Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the methyl ester of 2-hydroxytetracosanoic acid, a very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-carbon position. Its unmethylated form, 2-hydroxytetracosanoic acid (also known as cerebronic acid), is a crucial component of sphingolipids, particularly in the nervous system. These 2-hydroxylated fatty acids are highly enriched in the myelin sheath, where they play a vital role in its structure and function.[1] While this compound itself is often used as an analytical standard for the quantification of its parent fatty acid, the biological significance of 2-hydroxylated fatty acids is profound, with implications in neurological health and disease. This guide provides a comprehensive overview of the metabolism, function, and analysis of this important lipid metabolite.
While fatty acid methyl esters (FAMEs) are primarily known as derivatives for analytical purposes like biodiesel production and fatty acid profiling[2][3], some FAMEs have been identified as naturally occurring molecules that can act as transcriptional regulators.[1] However, the primary focus in a biomedical context for this compound is as a derivative for the accurate measurement of 2-hydroxytetracosanoic acid.
Biosynthesis of 2-Hydroxytetracosanoic Acid
The synthesis of 2-hydroxytetracosanoic acid is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme is responsible for the de novo synthesis of sphingolipids containing 2-hydroxy fatty acids.[4] The expression of FA2H is significantly upregulated during myelination, coinciding with an increase in 2-hydroxy fatty acid levels in the brain.[5][6] The reaction requires an electron transfer system, which can be reconstituted in vitro using an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[4]
The biosynthesis of 2-hydroxylated sphingolipids involves the incorporation of 2-hydroxy fatty acids into ceramide, a central molecule in sphingolipid metabolism. All six isoforms of ceramide synthase can utilize 2-hydroxy acyl-CoA to synthesize 2'-hydroxy dihydroceramide.[6]
Catabolism: Peroxisomal Alpha-Oxidation
The degradation of 2-hydroxylated straight-chain fatty acids occurs via the peroxisomal alpha-oxidation pathway . This pathway is essential for the breakdown of fatty acids that cannot be metabolized through beta-oxidation due to branching at the beta-carbon, such as phytanic acid. Straight-chain 2-hydroxy fatty acids also undergo this process. The alpha-oxidation of 2-hydroxytetracosanoic acid involves the removal of one carbon atom from the carboxyl end.
The key steps in the alpha-oxidation of a 2-hydroxy fatty acid are:
-
Oxidation: The 2-hydroxy fatty acid is oxidized to a 2-keto fatty acid.
-
Decarboxylation: The 2-keto fatty acid is decarboxylated to yield an aldehyde with one less carbon atom.
-
Oxidation: The resulting aldehyde is further oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway.
This process occurs entirely within peroxisomes.[7][8]
Physiological and Pathological Roles
Myelin Structure and Function
2-Hydroxylated sphingolipids are highly abundant in the myelin sheath, comprising a significant portion of its lipid content.[1] Galactosylceramide and sulfatide, two major lipids in myelin, contain a high proportion of 2-hydroxy fatty acids.[9] The presence of these hydroxylated fatty acids is crucial for the stability and proper function of myelin.[10] Mutations in the FA2H gene, leading to a deficiency in 2-hydroxy fatty acids, are associated with a group of neurodegenerative disorders known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[11] FAHN is characterized by spastic paraplegia, leukodystrophy, and brain iron accumulation.[11][12]
Cell Signaling
Beyond their structural role, 2-hydroxylated sphingolipids, particularly 2-hydroxyceramide, are emerging as important signaling molecules. Exogenously supplied 2-hydroxyceramide has been shown to induce apoptosis in various cell types, often with greater potency and rapidity than non-hydroxylated ceramide.[10][13] This suggests that 2-hydroxyceramide can mediate pro-apoptotic signaling through distinct pathways.[13] The sphingolipid signaling pathway, in general, is a complex network where metabolites like ceramide and sphingosine-1-phosphate have opposing roles in cell fate decisions such as proliferation, apoptosis, and senescence.[14][15]
Quantitative Data
The concentration of 2-hydroxytetracosanoic acid (cerebronic acid) is particularly high in myelin and varies during development. While absolute quantification in human tissue is complex and can vary between studies, the following table provides an overview of the relative abundance of 2-hydroxy fatty acids in myelin lipids.
| Lipid Class | Organism/Tissue | Age/Condition | 2-Hydroxy Fatty Acid Content (% of total fatty acids in that lipid class) | Reference |
| Galactosylceramide (GalCer) | Rat Sciatic Nerve | 60 days | ~60% | [13] |
| Sulfatides | Rat Sciatic Nerve | 60 days | ~35% | [13] |
| Galactosylceramide (GalC) and Sulfatide | Mammalian Myelin | Mature | >50% | [1] |
| Hydroxycerebrosides | Rat Forebrain Myelin | 30 days p.p. | Varies with development | [16] |
| Sphingomyelin | Human Brain Myelin | Mature | Lower than in galactolipids | [17] |
Note: The data presented are largely relative abundances. Absolute concentrations can be influenced by the specific brain region, age, and analytical methodology.
Experimental Protocols
The accurate quantification of 2-hydroxytetracosanoic acid from biological samples typically requires extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methylation to form this compound is a common derivatization step for GC-MS analysis.
Experimental Workflow Overview
Detailed Protocol for GC-MS Analysis of 2-Hydroxytetracosanoic Acid
This protocol is a composite based on common methodologies for the analysis of hydroxylated fatty acids.[3][4][18]
1. Lipid Extraction (Folch Method)
-
Homogenize ~100 mg of tissue in 2 mL of chloroform:methanol (B129727) (2:1, v/v).
-
Add an appropriate internal standard (e.g., deuterated 2-hydroxytetracosanoic acid).
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Fatty Acid Methyl Ester (FAME) Formation
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to saponify the lipids.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat at 80°C for 5 minutes to form FAMEs.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.
3. Silylation of Hydroxyl Group
-
Evaporate the hexane under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.
4. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Quantification: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target ions of the derivatized this compound and the internal standard.
-
Detailed Protocol for LC-MS/MS Analysis of Very-Long-Chain Fatty Acids
This protocol is adapted from methods for the analysis of VLCFAs in plasma.[19][20]
1. Sample Preparation and Hydrolysis
-
To 100 µL of plasma, add an internal standard mixture (containing deuterated VLCFAs).
-
Add 1 mL of 10% KOH in ethanol (B145695) and heat at 60°C for 1 hour to hydrolyze the fatty acid esters.
-
Cool the sample and acidify with 6 M HCl to pH < 2.
-
Extract the free fatty acids twice with 2 mL of hexane.
-
Evaporate the combined hexane extracts to dryness under nitrogen.
2. Derivatization (for improved ionization, if necessary)
-
While direct analysis is possible, derivatization can enhance sensitivity. A common method involves forming trimethyl-amino-ethyl (TMAE) iodide esters.[19]
-
Add 50 µL of 1 M oxalyl chloride in acetonitrile (B52724) and incubate at 60°C for 5 minutes. Evaporate to dryness.
-
Add 50 µL of dimethylaminoethanol (B1669961) and incubate at room temperature for 5 minutes. Evaporate to dryness.
-
Add 50 µL of methyl iodide and incubate at room temperature for 5 minutes. Evaporate to dryness.
-
Reconstitute the sample in the mobile phase.
3. LC-MS/MS Analysis
-
Inject the sample onto the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the VLCFAs.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized 2-hydroxytetracosanoic acid and its internal standard.
-
Signaling Pathway: 2-Hydroxyceramide in Apoptosis
2-Hydroxyceramide has been shown to be a potent inducer of apoptosis.[10][13] While the precise downstream effectors are still under investigation, it is known that ceramide, in general, can activate various stress-related signaling cascades. The sphingomyelin pathway is a key signaling system where hydrolysis of sphingomyelin generates ceramide, which then acts as a second messenger to initiate apoptosis.[21] Ceramide can activate protein phosphatases (like PP1 and PP2A) and protein kinases, leading to the activation of downstream apoptotic machinery, including the caspase cascade.[15]
Conclusion
This compound, as the derivative of 2-hydroxytetracosanoic acid, is an important analyte for understanding the biology of 2-hydroxylated fatty acids. These lipids are integral to the structure of the nervous system and are increasingly recognized for their roles in cell signaling. Deficiencies in their synthesis lead to severe neurological disorders, highlighting their critical importance. The analytical methods detailed in this guide provide a framework for researchers to accurately quantify these molecules and further investigate their roles in health and disease. Future research will likely uncover more specific signaling pathways and therapeutic opportunities related to the modulation of 2-hydroxy fatty acid metabolism.
References
- 1. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 3. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual role of ceramide in the control of apoptosis following IL-2 withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid composition of myelin lipids from developing rat forebrain and spinal cord: influence of experimental hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid and fatty acid composition of human cerebral myelin during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Cellular Defense: A Technical Guide to the Free-Radical Scavenging Activity of Lipid Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biochemistry, a constant battle is waged against the damaging effects of free radicals. These highly reactive molecules, byproducts of metabolic processes and environmental stressors, can wreak havoc on cellular components, leading to oxidative stress—a key player in a multitude of pathological conditions. Nature, in its elegance, has equipped organisms with a sophisticated arsenal (B13267) of antioxidant defenses. Among these, lipid metabolites have emerged as crucial players, acting as frontline defenders against oxidative damage.
This technical guide provides an in-depth exploration of the free-radical scavenging activity of key lipid metabolites. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways. By understanding the mechanisms and potencies of these lipid-soluble antioxidants, we can unlock new avenues for therapeutic intervention and disease prevention.
Quantitative Assessment of Free-Radical Scavenging Activity
The efficacy of an antioxidant is quantified by its ability to neutralize free radicals. Several standardized assays are employed to measure this activity, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The following tables summarize the available quantitative data for various lipid metabolites, providing a comparative overview of their free-radical scavenging potential. It is important to note that the antioxidant activity of these compounds can be influenced by the specific assay conditions and the solvent used.[1]
Table 1: DPPH Radical Scavenging Activity of Lipid Metabolites
| Lipid Metabolite | IC50 (µM) | Comments |
| Tocopherols (B72186) | ||
| α-Tocopherol | ~12.1 - 42.86[2][3] | Often used as a standard. Activity can vary based on assay conditions. |
| β-Tocopherol | - | Generally considered to have lower activity than α-tocopherol.[4] |
| γ-Tocopherol | - | Activity is comparable to or slightly lower than α-tocopherol.[5] |
| δ-Tocopherol | - | Considered to have the lowest activity among tocopherols.[4] |
| Tocotrienols | ||
| α-Tocotrienol | - | Some studies suggest higher antioxidant potential than α-tocopherol.[6] |
| γ-Tocotrienol | - | Reported to have high antioxidant activity.[6] |
| δ-Tocotrienol | - | Often cited as having the highest antioxidant activity among tocotrienols.[6] |
| Carotenoids | ||
| β-Carotene | - | Did not show significant DPPH scavenging activity in some studies.[7] |
| Lycopene (B16060) | - | Activity is variable and dependent on assay conditions. |
| Lutein (B1675518) | - | Shows comparable results across various assays in some studies.[7] |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Table 2: ABTS Radical Scavenging Activity of Lipid Metabolites
| Lipid Metabolite | IC50 (µg/mL) | Comments |
| Tocopherols | ||
| α-Tocopherol | - | A potent scavenger of the ABTS radical cation. |
| Carotenoids | ||
| β-Carotene | - | Activity has been reported, but quantitative data is variable. |
| Lycopene | - | Known to be an effective scavenger of ABTS radicals. |
| Lutein | ~2.10[8] | Exhibits strong antioxidant activity in the ABTS assay. |
| Zeaxanthin | - | Shows comparable results to lutein in various assays.[7] |
IC50 values for the ABTS assay can vary significantly based on the specific protocol and the standard used for comparison.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Lipid Metabolites
| Lipid Metabolite | ORAC Value (µmol TE/100g) | Comments |
| Tocopherols | ||
| α-Tocopherol | - | Often used as a benchmark for lipophilic ORAC assays. |
| Mixed Tocopherols | Higher than α-tocopherol alone[9] | The synergistic effect of different isomers enhances activity. |
| Tocotrienols | ||
| γ-Tocotrienol | 3x higher than α-tocopherol[6] | Demonstrates significantly higher antioxidant capacity. |
| δ-Tocotrienol | 5.5x higher than α-tocopherol[6] | Exhibits the highest ORAC value among the vitamin E subfractions. |
| Carotenoids | ||
| β-Carotene | - | A well-known carotenoid with significant antioxidant capacity. |
| Lycopene | - | A potent antioxidant, though ORAC values can be difficult to measure accurately without solubility enhancers.[10] |
| Lutein | - | Contributes to the overall antioxidant capacity of many foods. |
| Zeaxanthin | - | Often found in combination with lutein and contributes to antioxidant defense. |
ORAC values are typically expressed as micromoles of Trolox Equivalents (TE) per 100 grams or 100 mL of a sample.
Experimental Protocols
Accurate and reproducible assessment of free-radical scavenging activity is paramount for comparative studies and drug development. This section provides detailed methodologies for the three key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Lipophilic Compounds
The DPPH assay is a rapid and simple method to evaluate the ability of antioxidants to donate a hydrogen atom or an electron. The reduction of the stable DPPH radical is measured by the decrease in its absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (lipid metabolites)
-
Positive control (e.g., α-tocopherol, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the lipid metabolite samples in a suitable organic solvent (e.g., ethanol, acetone) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of the solvent used to dissolve the samples.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (lipid metabolites)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test samples or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay for Lipophilic Compounds
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Randomly methylated β-cyclodextrin (RMCD) for solubilizing lipophilic compounds[5]
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein in 75 mM phosphate buffer.
-
AAPH Solution (153 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.
-
Trolox Standard Solutions: Prepare a series of Trolox dilutions in the phosphate buffer.
-
Sample Preparation: For lipophilic samples, dissolve them in acetone and then dilute with a 50% acetone/water solution containing 7% RMCD to enhance solubility.[5]
-
-
Assay:
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (solvent with RMCD).
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C throughout the measurement.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. The results are expressed as µmol of Trolox Equivalents (TE).
-
Signaling Pathways and Experimental Workflows
The free-radical scavenging activity of lipid metabolites is not an isolated phenomenon but is intricately linked to various cellular signaling pathways. Understanding these pathways provides a broader context for the biological significance of these antioxidant molecules. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Conclusion
Lipid metabolites are not merely structural components of cell membranes or energy storage molecules; they are also pivotal in the cellular antioxidant defense system. Tocopherols, tocotrienols, and carotenoids, among others, exhibit significant free-radical scavenging activities that are crucial for mitigating oxidative stress and preventing cellular damage. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of these fascinating molecules. Moreover, the visualization of the intricate signaling pathways underscores the complex and interconnected nature of cellular antioxidant responses. As our understanding of the role of lipid metabolites in health and disease continues to grow, so too will the opportunities to harness their protective properties for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Oral Preparations of Vitamin E as Antioxidant Using DPPH Method (Diphenyl picrylhydrazyl) | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 4. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tocotrienols [casi.org]
- 7. daneshyari.com [daneshyari.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. US7329688B2 - Natural vitamin E compositions with superior antioxidant potency - Google Patents [patents.google.com]
- 10. Effect of beta-cyclodextrin in improving the correlation between lycopene concentration and ORAC values - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Fatty Acid 2-Hydroxylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid 2-hydroxylase (FA2H) is a critical enzyme in the biosynthesis of 2-hydroxy fatty acids (2-OH-FAs), which are essential components of various sphingolipids. These specialized lipids are particularly abundant in the nervous system, skin, and kidneys, where they play crucial roles in membrane structure and cell signaling. The enzymatic reaction catalyzed by FA2H introduces a hydroxyl group at the C-2 position of a fatty acid, creating a chiral center. This guide provides a comprehensive overview of the stereospecificity of FA2H, detailing the enzyme's preference for producing a specific stereoisomer and the profound biological implications of this selectivity. We will delve into the quantitative data supporting this stereospecificity, detailed experimental protocols for its determination, and the signaling pathways influenced by the chiral products of FA2H.
Core Concept: The Stereospecificity of FA2H
Mammalian fatty acid 2-hydroxylase exhibits remarkable stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids.[1][2][3] This NAD(P)H-dependent monooxygenase introduces a hydroxyl group onto the α-carbon of a fatty acid, and this reaction is tightly controlled to yield a single stereoisomer.[1][3] This stands in contrast to some bacterial hydroxylases that produce the (S)-enantiomer.[1] The strict production of (R)-2-OH-FAs by mammalian FA2H has significant downstream consequences, as the stereochemistry of these molecules dictates their incorporation into complex sphingolipids and their subsequent roles in cellular processes.
Data Presentation
Quantitative Analysis of FA2H Stereospecificity
The stereospecificity of FA2H is absolute, with studies demonstrating the exclusive production of the (R)-enantiomer. This results in an enantiomeric excess (e.e.) of >99% for the (R)-isomer.
| Product | Enantiomeric Excess (% e.e.) | Method of Determination | Reference |
| (R)-2-hydroxy palmitic acid | >99% | Chiral GC-NCI-MS | [2] |
Substrate Specificity and Kinetic Parameters
FA2H displays a preference for long-chain and very-long-chain fatty acids. The kinetic parameters of the enzyme have been determined for several substrates, highlighting this preference.
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source | Reference |
| Tetracosanoic acid (C24:0) | <0.18 | Not Reported | Microsomes from FA2H-transfected COS7 cells | [4] |
| Palmitic acid (C16:0) | Not Reported | Not Reported | Not Reported | |
| Stearic acid (C18:0) | Not Reported | Not Reported | Not Reported | |
| Lignoceric acid (C24:0) | Not Reported | Not Reported | Not Reported | |
| Cerotic acid (C26:0) | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Biological Significance
The (R)-2-hydroxy fatty acids produced by FA2H are incorporated into ceramides (B1148491) and other sphingolipids, which then act as signaling molecules or structural components of membranes. The stereochemistry of the 2-hydroxyl group is critical for these functions.
(R)-2-Hydroxy-Ceramide Induced Apoptosis
(R)-2'-hydroxy-C16-ceramide has been shown to be a potent inducer of apoptosis, significantly more so than its (S)-enantiomer or non-hydroxylated C16-ceramide.[1] This pro-apoptotic activity is mediated through the dephosphorylation and subsequent inactivation of pro-survival kinases such as Akt and MAP kinases.[1]
Role in Membrane Fluidity and GLUT4 Trafficking
The stereochemistry of 2-hydroxy fatty acids also influences membrane fluidity and the trafficking of membrane proteins. FA2H knockdown in adipocytes leads to increased membrane fluidity, which can be reversed by the addition of (R)-2-hydroxy palmitic acid, but not the (S)-enantiomer.[2][3] This has implications for insulin-stimulated glucose uptake, as the proper localization and function of the glucose transporter GLUT4 are dependent on membrane raft integrity.[2]
Experimental Protocols
Heterologous Expression and Purification of Human FA2H in E. coli
This protocol describes a general procedure for the expression and purification of a His-tagged human FA2H protein.
a. Gene Cloning and Vector Construction:
-
Amplify the full-length human FA2H cDNA by PCR.
-
Clone the PCR product into a suitable bacterial expression vector containing an N-terminal hexahistidine (6xHis) tag and a solubility-enhancing tag (e.g., SUMO or MBP).
-
Verify the construct by DNA sequencing.
b. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
c. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a high salt concentration, a non-ionic detergent, and protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged FA2H protein with an elution buffer containing a high concentration of imidazole.
-
(Optional) If a cleavable solubility tag was used, digest the purified protein with the appropriate protease to remove the tag.
-
Perform a final polishing step using size-exclusion chromatography to obtain highly pure FA2H.
-
Analyze the purity of the protein by SDS-PAGE.
In Vitro FA2H Activity Assay
This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product.[5]
a. Reaction Mixture:
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fatty acid substrate (e.g., [14C]-lignoceric acid or a deuterated fatty acid) complexed with α-cyclodextrin
-
Purified recombinant FA2H or microsomal fraction from cells overexpressing FA2H
b. Procedure:
-
Prepare the reaction mixture without the enzyme and pre-warm to 37°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the lipids using an organic solvent mixture (e.g., chloroform:methanol).
-
Separate the 2-hydroxy fatty acid product from the unreacted substrate by thin-layer chromatography (TLC).
-
Quantify the amount of product formed. If using a radiolabeled substrate, this can be done by scintillation counting of the excised TLC spot. If using a deuterated substrate, quantification is performed by GC-MS.
Chiral GC-MS Analysis of 2-Hydroxy Fatty Acid Enantiomers
This protocol is for the separation and identification of the (R) and (S) enantiomers of 2-hydroxy fatty acids.[2]
a. Sample Preparation and Derivatization:
-
Extract total lipids from cells or tissues.
-
Saponify the lipids to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Isolate the 2-hydroxy FAMEs by preparative TLC.
-
Derivatize the hydroxyl group with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyric anhydride, to form diastereomers.
b. GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a non-chiral capillary column.
-
Use a temperature program that allows for the separation of the diastereomeric derivatives.
-
Detect the separated diastereomers using a mass spectrometer, typically in negative chemical ionization (NCI) mode for enhanced sensitivity.
-
Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times to those of authentic standards.
-
Calculate the enantiomeric excess by integrating the peak areas of the two diastereomers.
Mandatory Visualizations
References
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-hydroxytetracosanoate: A Core Component in Lipidomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxytetracosanoate, the methyl ester of 2-hydroxytetracosanoic acid (also known as cerebronic acid), is a crucial molecule in the field of lipidomics. As a 2-hydroxylated very-long-chain fatty acid, it plays a significant role in the structural integrity of biological membranes, particularly in the nervous system and the skin. Its biosynthesis is intrinsically linked to the enzyme Fatty Acid 2-Hydroxylase (FA2H), and dysregulation of this pathway is associated with severe neurological disorders. Furthermore, emerging research has implicated 2-hydroxylated fatty acids in cancer signaling pathways, opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical significance, associated signaling pathways, and detailed experimental protocols for its analysis in a lipidomics workflow.
Introduction to this compound
This compound is a derivative of 2-hydroxytetracosanoic acid, a 24-carbon saturated fatty acid with a hydroxyl group at the alpha-position. In lipidomics research, fatty acids are often analyzed as their methyl esters due to their increased volatility, which is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective analysis.
| Property | Value | Reference |
| Chemical Formula | C25H50O3 | [5][6][7][8] |
| Molecular Weight | 398.66 g/mol | [5][6] |
| CAS Number | 2433-95-6 | [5][6][8] |
| Synonyms | Methyl cerebronate, 2-Hydroxy C24:0 methyl ester | [5][6][8] |
| Melting Point | 68-68.5 °C | [5] |
| Boiling Point | 423.9±13.0 °C (Predicted) | [5] |
| Solubility | Soluble in chloroform (B151607) and ether | [5] |
Biological Significance and Biosynthesis
The biological importance of this compound is intrinsically linked to its parent molecule, 2-hydroxytetracosanoic acid, and the enzyme responsible for its synthesis, Fatty Acid 2-Hydroxylase (FA2H).
The Role of Fatty Acid 2-Hydroxylase (FA2H)
FA2H is a monooxygenase that introduces a hydroxyl group at the C-2 position of long-chain and very-long-chain fatty acids.[9][10][11][12][13] This hydroxylation is a critical step in the biosynthesis of 2-hydroxylated sphingolipids, which are abundant in the myelin sheath of the nervous system and the stratum corneum of the skin.[9][10][12][13][14] The FA2H enzyme is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer.[15][16]
Function in Myelin and Skin Barrier
2-hydroxylated sphingolipids are essential for the proper formation and maintenance of the myelin sheath, which insulates nerve fibers and facilitates rapid nerve impulse transmission.[9][10][12] In the skin, these lipids are crucial components of the epidermal permeability barrier, preventing water loss and protecting against environmental insults.[14][16]
Association with Disease
Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are the cause of a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) and spastic paraplegia 35 (SPG35).[9][10][12] These conditions are characterized by progressive problems with movement, vision, and cognitive decline, often accompanied by white matter loss in the brain.[9][10][12]
Involvement in Cellular Signaling
Recent research has uncovered the role of 2-hydroxylated fatty acids in modulating key cellular signaling pathways, particularly in the context of cancer.
Regulation of Cancer Cell Proliferation and Chemosensitivity
Studies have shown that lower levels of FA2H are present in some tumor tissues, and higher expression is correlated with better patient survival.[11] 2-hydroxylated fatty acids, such as 2-hydroxypalmitic acid, have demonstrated anti-proliferative activity and can increase the chemosensitivity of cancer cells to drugs like cisplatin (B142131).[11]
Key Signaling Pathways
-
mTOR/S6K1/Gli1 Pathway: 2-hydroxylated fatty acids have been shown to increase chemosensitivity to cisplatin in gastric cancer cells, partially through the inhibition of the non-canonical mTOR/S6K1/Gli1 pathway.[11]
-
AMPK/YAP Pathway: In colorectal cancer, FA2H expression is significantly suppressed in tumors.[17] Fatty acid 2-hydroxylation has been shown to inhibit cancer cell proliferation and metastasis by activating a metabolic signaling cascade involving AMP-activated protein kinase (AMPK) and the Yes-associated protein (YAP) transcriptional axis.[17]
Experimental Protocols for Lipidomics Analysis
The accurate quantification of this compound in biological samples requires robust and validated experimental protocols. The following sections detail a general workflow from sample preparation to instrumental analysis.
Lipid Extraction
The choice of extraction method is critical for the comprehensive recovery of lipids from biological matrices. The Folch and Bligh & Dyer methods are widely used.[18][19][20]
Modified Folch Method for Total Lipid Extraction:
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol (B129727). The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[19]
-
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[19]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[19]
-
Centrifugation: Centrifuge the mixture to separate the layers.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
For the analysis of total fatty acid content, including those esterified in complex lipids, a saponification step is required to release the fatty acids, followed by derivatization to FAMEs for GC-MS analysis.[1][21]
Protocol for Saponification and Methylation:
-
Saponification: To the dried lipid extract, add a solution of 0.5 M KOH in methanol. Incubate at 100°C for 5 minutes.[3]
-
Acidification: After cooling, acidify the mixture with HCl.
-
Methylation: Add 12% (v/v) boron trifluoride in methanol and incubate at 100°C for 3 minutes.[3]
-
Extraction of FAMEs: Add hexane (B92381) to the reaction mixture, vortex, and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.
-
Washing: Wash the hexane layer with water to remove any remaining reagents.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a suitable solvent (e.g., iso-octane) for GC-MS analysis.[22]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and quantification of FAMEs.[1][18][21]
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Column: A capillary column suitable for FAME analysis, such as a FAMEWAX or Rt-2560 column.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injection: Split injection (e.g., split ratio 20:1) with an injection volume of 1 µL.[1]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example: start at 60°C, ramp to 210°C at 5°C/min, then ramp to 280°C at 10°C/min and hold for 15 minutes.[6]
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.[23]
-
Identification: FAMEs are identified by their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is another widely used technique in lipidomics, particularly for the analysis of intact complex lipids. For fatty acid analysis, reversed-phase liquid chromatography (RPLC) is often employed.[24][25][26][27][28]
Typical LC-MS Parameters:
-
Liquid Chromatograph: Waters Acquity UPLC or similar.
-
Column: A reversed-phase column, such as a Waters Acquity BEH C18.[24][28]
-
Mobile Phase A: Water/acetonitrile (e.g., 60:40) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[28]
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium acetate and 0.1% formic acid.[28]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.
-
Mass Spectrometer: A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[24][25]
-
Ionization: Electrospray Ionization (ESI) in negative ion mode for fatty acids.
Data Presentation and Visualization
Quantitative Data
While specific concentrations of this compound are highly dependent on the biological sample and its state, the following table provides a hypothetical structure for presenting such quantitative data. Researchers should populate this table with their experimental findings.
| Biological Sample | Condition | Mean Concentration (ng/mg tissue or µM) | Standard Deviation | n |
| Human Brain (White Matter) | Healthy Control | Value | Value | Value |
| Human Brain (White Matter) | FAHN Patient | Value | Value | Value |
| Human Plasma | Healthy Control | Value | Value | Value |
| Colorectal Tissue | Normal Adjacent | Value | Value | Value |
| Colorectal Tissue | Tumor | Value | Value | Value |
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clear communication. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Conclusion
This compound is more than just an analytical derivative; it represents a class of lipids with profound biological importance. From maintaining the integrity of the nervous system to influencing cancer cell signaling, the study of 2-hydroxylated fatty acids is a rapidly evolving area of lipidomics. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this compound and further elucidate its role in health and disease. As analytical technologies continue to advance, we can anticipate an even deeper understanding of the complex biology governed by this fascinating class of lipids, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. gcms.cz [gcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. DL-2-HYDROXYTETRACOSANOIC ACID METHYL ESTER CAS#: 2433-95-6 [amp.chemicalbook.com]
- 6. Methyl 2-hydroxy-tetracosanoate [webbook.nist.gov]
- 7. This compound | C25H50O3 | CID 3584311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl (±)-2-hydroxytetracosanoate | CAS 2433-95-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. medlineplus.gov [medlineplus.gov]
- 10. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 11. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. biocompare.com [biocompare.com]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 26. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 27. waters.com [waters.com]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Methyl 2-hydroxytetracosanoate for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-hydroxytetracosanoate, also known as methyl cerebronate, is the methyl ester of 2-hydroxytetracosanoic acid (cerebronic acid). Cerebronic acid is a very-long-chain 2-hydroxy fatty acid that is an essential component of sphingolipids, particularly cerebrosides and sulfatides, which are abundant in the myelin sheath of the nervous system.[1] The presence and metabolism of 2-hydroxy fatty acids in sphingolipids are crucial for various biological processes, including the formation of the epidermal permeability barrier and the organization of plasma membrane nanodomains.[1][2] Dysregulation of 2-hydroxy fatty acid metabolism has been linked to neurological disorders.[1] The synthesis of this compound is therefore of significant interest for research into the roles of these lipids in health and disease.
This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, starting from the commercially available tetracosanoic acid. The synthesis involves a two-step process: α-hydroxylation of tetracosanoic acid followed by Fischer esterification.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: α-Hydroxylation | Step 2: Esterification |
| Starting Material | Tetracosanoic Acid | 2-Hydroxytetracosanoic Acid |
| Key Reagents | Trichloroisocyanuric acid (TCCA), Potassium hydroxide (B78521) (KOH) | Methanol, Boron trichloride-methanol solution |
| Solvent | Solvent-free (chlorination), Water (hydrolysis) | Methanol, Hexane (B92381), Water |
| Reaction Time | 24 hours (hydrolysis) | 5-10 minutes |
| Temperature | Reflux (hydrolysis) | 60°C |
| Expected Yield | 60-70% (based on similar long-chain fatty acids)[3] | >95% |
| Product Purity | >98% after purification | >99% after purification |
| Analytical Characterization | GC-FID, 1H NMR, 13C NMR, ESI-HRMS | GC-MS, 1H NMR, 13C NMR |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxytetracosanoic Acid via α-Chlorination and Hydrolysis
This protocol is adapted from a general procedure for the α-hydroxylation of long-chain fatty acids.[3][4]
Materials:
-
Tetracosanoic acid
-
Trichloroisocyanuric acid (TCCA)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 M
-
Water, distilled
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
α-Chlorination (Solvent-Free):
-
In a round-bottom flask, thoroughly mix tetracosanoic acid and a slight molar excess of trichloroisocyanuric acid (TCCA). Safety Note: TCCA is a strong oxidizing agent. Handle with care in a fume hood.
-
Heat the mixture under solvent-free conditions according to established procedures for similar fatty acids, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-Chloro Fatty Acid:
-
In a separate round-bottom flask, prepare a solution of potassium hydroxide (4 equivalents) in water.
-
Heat the KOH solution to 80°C with stirring.
-
Add the crude 2-chlorotetracosanoic acid from the previous step to the hot KOH solution.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.[4]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1 by slowly adding 1 M HCl. This will precipitate the crude 2-hydroxytetracosanoic acid as a white solid.[4]
-
Collect the solid precipitate by vacuum filtration and wash with cold distilled water.
-
-
Purification:
-
Purify the crude 2-hydroxytetracosanoic acid by trituration with acetonitrile to yield the final product as a white solid.[4]
-
Dry the purified product under vacuum.
-
Characterize the product using appropriate analytical techniques (1H NMR, 13C NMR, and ESI-HRMS) to confirm its identity and purity. The expected spectral data will be similar to that of other 2-hydroxy long-chain fatty acids.[3]
-
Step 2: Synthesis of this compound via Fischer Esterification
This protocol is a general procedure for the esterification of fatty acids to their corresponding methyl esters.
Materials:
-
2-Hydroxytetracosanoic acid (from Step 1)
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane
-
Water, distilled
-
Anhydrous sodium sulfate (B86663)
-
Micro reaction vessel (5-10 mL)
-
Magnetic stirrer and stir bar
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Clean vial
Procedure:
-
Reaction Setup:
-
Weigh 1-25 mg of 2-hydroxytetracosanoic acid into a micro reaction vessel.
-
Add 2 mL of 12% BCl3-methanol solution.
-
-
Esterification Reaction:
-
Heat the mixture at 60°C for 5-10 minutes.
-
-
Work-up and Extraction:
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
-
Isolation and Drying:
-
Carefully transfer the upper hexane layer containing the product to a clean vial.
-
Dry the hexane solution by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and swirling.
-
The resulting hexane solution contains the purified this compound and is ready for analysis by GC-MS or for solvent evaporation to obtain the neat product.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Role of 2-hydroxy fatty acids in sphingolipid metabolism and signaling.
References
Application Note: Fischer Esterification of 2-Hydroxy Fatty Acids for Research and Development
Introduction
2-Hydroxy fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group on the alpha-carbon relative to the carboxylic acid. They are integral components of various biological systems and serve as valuable synthons in the development of pharmaceuticals, cosmetics, and advanced materials. The esterification of 2-HFAs is a crucial chemical transformation that modifies their physicochemical properties, such as polarity and volatility, facilitating their analysis, purification, and application. The Fischer-Speier esterification, a classic acid-catalyzed reaction, remains a widely employed method for this purpose. This application note provides a detailed protocol for the Fischer esterification of 2-HFAs, offering insights into catalyst selection, reaction optimization, and product analysis.
Core Principles of Fischer Esterification
The Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong protic acid like sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.[2][3][4] To drive the equilibrium towards the ester product, it is common practice to use an excess of the alcohol or to remove water as it is formed, for instance, by azeotropic distillation.[2][4]
Recent advancements have introduced milder and more selective catalysts for the esterification of α-hydroxy acids. Boric acid, for example, has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids at ambient temperatures without significantly affecting other carboxylic acids present in the molecule.[5][6] Another approach involves the use of salicylaldehyde (B1680747) as a catalyst, which operates through a proposed intramolecular facilitation mechanism, also demonstrating high chemoselectivity for α-hydroxy acids.[7]
Applications in Drug Development and Research
The ester derivatives of 2-HFAs are pivotal in various research and development domains. In drug development, esterification can be a key step in the synthesis of complex bioactive molecules and prodrugs. The modification of the carboxylic acid moiety can influence the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
In metabolic research, the conversion of 2-HFAs to their corresponding methyl or ethyl esters increases their volatility, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This is a standard procedure for the qualitative and quantitative profiling of fatty acids in biological samples.
Experimental Protocols
This section details two distinct protocols for the Fischer esterification of 2-hydroxy fatty acids: a general procedure using a strong acid catalyst and a chemoselective method employing boric acid.
Protocol 1: General Fischer Esterification using Sulfuric Acid
This protocol is a robust and widely applicable method for the esterification of 2-hydroxy fatty acids with simple alcohols like methanol (B129727) or ethanol.
Materials:
-
2-Hydroxy fatty acid (e.g., 2-hydroxystearic acid)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the 2-hydroxy fatty acid (1.0 equivalent) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents, serving as both reactant and solvent) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).[8]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the specific substrate but is typically monitored for 2 to 24 hours.[8] Reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots with GC-MS after derivatization.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.[8]
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, and finally with a saturated solution of NaCl (brine).[8]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[8]
-
Purification: The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Chemoselective Esterification using Boric Acid
This protocol is particularly useful for the selective esterification of α-hydroxy acids in the presence of other carboxylic acid functionalities.[5][6]
Materials:
-
α-Hydroxycarboxylic acid
-
Anhydrous methanol
-
Boric acid (H₃BO₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the α-hydroxycarboxylic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask. Add boric acid (10-20 mol %).[5]
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 18 hours).[5][6]
-
Catalyst Removal and Concentration: Concentrate the reaction mixture under vacuum with mild heating (40-50 °C). This step also serves to remove the majority of the boric acid catalyst as volatile trimethyl borate.[5][6]
-
Purification: The resulting ester is often of sufficient purity for further use. If necessary, it can be purified by passing it through a short silica gel column.[6]
Data Presentation
The following table summarizes quantitative data from various Fischer esterification protocols for hydroxy fatty acids, providing a comparative overview of reaction conditions and yields.
| 2-Hydroxy Fatty Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lactic Acid | Methanol | H₂SO₄ | 3 (wt%) | Reflux | 0.7 | ~78 | [9] |
| Malic Acid | Methanol | Boric Acid | 10-20 | Room Temp. | 18 | High (major product is monomethyl ester) | [5][6] |
| Citric Acid | Methanol | Boric Acid | 10-20 | Room Temp. | 18 | High (major product is monomethyl ester) | [5][6] |
| Generic α-Hydroxy Acid | 1° and 2° Alcohols | Salicylaldehyde | 10 | Not specified | Not specified | 83-95 | [7] |
| Hydroxy Acid I | Ethanol | H₂SO₄ | ~7 | Reflux | 2 | 95 | [8] |
| Lauric Acid (for comparison) | Ethanol | Acetyl Chloride (in situ HCl) | Not specified | Reflux | 1 | Not specified | [10] |
| 12-Hydroxystearic Acid | 2-Ethylhexanol | HCl (gas) | Catalytic | Not specified | Not specified | Not specified | [11] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the general Fischer esterification protocol and the key steps in its mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch19: RCO2H to RCO2R' [chem.ucalgary.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. cerritos.edu [cerritos.edu]
- 11. US2397008A - Esters of 12-hydroxystearic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Methyl 2-hydroxytetracosanoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetracosanoate, also known as methyl cerebronate, is the methyl ester of 2-hydroxytetracosanoic acid (cerebronic acid). This very-long-chain fatty acid (VLCFA) is a critical component of myelin and is found in nervous tissues. The quantification of 2-hydroxytetracosanoic acid in biological samples is of significant diagnostic importance, particularly in the context of peroxisomal disorders.
Peroxisomes are cellular organelles responsible for the metabolism of very-long-chain fatty acids through alpha- and beta-oxidation pathways. Genetic defects in peroxisome biogenesis or function lead to a group of severe metabolic disorders, such as Zellweger syndrome, where VLCFAs, including 2-hydroxytetracosanoic acid, accumulate in tissues and body fluids. Consequently, accurate measurement of these fatty acids serves as a crucial biomarker for the diagnosis and monitoring of these conditions. This compound is an essential analytical standard for these applications, enabling precise and accurate quantification in complex biological matrices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Methyl cerebronate, 2-Hydroxy C24:0 methyl ester | [1] |
| CAS Number | 2433-95-6 | [1] |
| Molecular Formula | C25H50O3 | [1][2] |
| Molecular Weight | 398.66 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 64-65 °C | |
| Solubility | Soluble in chloroform (B151607) and ethyl ether | [3] |
Biological Significance and Relevant Signaling Pathway
2-Hydroxytetracosanoic acid is primarily metabolized in the peroxisomes via the alpha-oxidation pathway. This pathway is essential for the breakdown of 2-hydroxy fatty acids and branched-chain fatty acids that cannot be directly processed by beta-oxidation. A defect in this pathway leads to the accumulation of these fatty acids, which is a hallmark of several peroxisomal disorders.
Peroxisomal Alpha-Oxidation of 2-Hydroxytetracosanoic Acid
The alpha-oxidation of 2-hydroxytetracosanoic acid involves a series of enzymatic reactions that shorten the fatty acid chain by one carbon atom per cycle.
Caption: Peroxisomal alpha-oxidation pathway of 2-hydroxytetracosanoic acid.
Analytical Applications
This compound is primarily used as an internal or external standard for the quantitative analysis of 2-hydroxytetracosanoic acid in biological samples such as plasma, serum, and fibroblasts. The analytical methods of choice are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and selectivity.
Experimental Protocols
The following protocols are provided as examples and should be optimized and validated for specific laboratory conditions and sample types.
Protocol 1: Quantification of Total 2-Hydroxytetracosanoic Acid in Human Plasma by GC-MS
This protocol describes the lipid extraction, saponification, derivatization, and analysis of total 2-hydroxytetracosanoic acid from human plasma.
1. Materials and Reagents:
-
This compound analytical standard
-
Human plasma
-
Chloroform, Methanol, n-Hexane (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Sample Preparation Workflow:
Caption: Workflow for the GC-MS analysis of 2-hydroxytetracosanoic acid.
3. Detailed Procedure:
-
Lipid Extraction:
-
To 100 µL of plasma, add a known amount of this compound as an internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 80°C for 1 hour.
-
Cool to room temperature and add 1 mL of water.
-
Acidify the mixture to pH < 3 with 6 M HCl.
-
Extract the free fatty acids twice with 2 mL of n-hexane.
-
Pool the hexane (B92381) extracts and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen.
-
To the dried fatty acids, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
4. GC-MS Analysis:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 280°C |
| Oven Program | 150°C for 2 min, ramp to 300°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the 2-hydroxytetracosanoic acid derivative to the peak area of the this compound internal standard derivative against the concentration of the analyte.
-
Quantify the amount of 2-hydroxytetracosanoic acid in the plasma samples using the calibration curve.
Protocol 2: Quantification of 2-Hydroxytetracosanoic Acid in Fibroblasts by LC-MS/MS
This protocol provides a method for the analysis of 2-hydroxytetracosanoic acid from cultured fibroblasts using LC-MS/MS.
1. Materials and Reagents:
-
This compound analytical standard
-
Cultured fibroblasts
-
Methanol, Acetonitrile, Water, Formic acid (LC-MS grade)
-
Internal standard solution (e.g., deuterated 2-hydroxytetracosanoic acid, if available, or this compound)
2. Sample Preparation:
-
Harvest and wash the fibroblast cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in a known volume of PBS and sonicate to homogenize.
-
Take an aliquot for protein quantification.
-
To a known amount of cell homogenate, add the internal standard.
-
Perform lipid extraction as described in Protocol 1, step 3.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., methanol:acetonitrile 1:1, v/v).
3. LC-MS/MS Analysis:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile:methanol (1:1, v/v) |
| Gradient | 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4. Data Analysis:
-
Similar to the GC-MS protocol, construct a calibration curve and quantify the analyte in the fibroblast samples, normalizing the final concentration to the protein content.
Quantitative Data and Method Performance
The following table summarizes typical performance characteristics for the analysis of very-long-chain fatty acids using mass spectrometry-based methods. These values should be established during in-house method validation.
| Parameter | Typical Value |
| Retention Time (GC-MS) | Highly dependent on the column and temperature program. For a non-polar column, the TMS derivative of this compound will have a long retention time. |
| MRM Transitions (LC-MS/MS) | For 2-hydroxytetracosanoic acid (negative ion mode): Precursor ion (m/z) -> Product ion (m/z) to be determined empirically. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Conclusion
This compound is a critical analytical standard for the accurate quantification of 2-hydroxytetracosanoic acid, a key biomarker for a range of severe peroxisomal disorders. The provided application notes and exemplary protocols offer a comprehensive guide for researchers and clinicians in the fields of metabolic disease research, diagnostics, and drug development. The use of robust and validated analytical methods employing this standard will facilitate a better understanding of disease pathology and aid in the development of novel therapeutic interventions.
References
Application Note: Mass Spectrometry Analysis of 2-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy fatty acids (2-OH FAs) are a class of bioactive lipids implicated in various physiological and pathological processes, including membrane structure, cell signaling, and metabolic disorders. Accurate and sensitive quantification of these molecules is crucial for understanding their biological roles and for the development of potential therapeutic interventions. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become the gold standard for the analysis of 2-OH FAs due to its high sensitivity and specificity. This application note provides detailed protocols and data for the analysis of 2-OH FAs in biological samples.
2- and 3-hydroxy fatty acids are often found in sphingolipids and bacteria and are considered bioactive substances.[1] Due to their structural similarity to other fatty acids and often low abundance, their comprehensive identification and quantification in complex biological matrices present an analytical challenge.[2][3][4][5][6] Derivatization is a common strategy to improve the analytical characteristics of 2-OH FAs for both GC-MS and LC-MS analysis.[2][7][8][9]
Analytical Strategies
The two primary mass spectrometry-based approaches for the analysis of 2-OH FAs are GC-MS and LC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. 2-OH FAs require derivatization to increase their volatility. Common derivatization steps include esterification of the carboxyl group (e.g., to form methyl esters) and conversion of the hydroxyl group to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether or a pentafluorobenzoyl (PFBO) ester.[1][4][6] GC-MS, particularly with tandem mass spectrometry (MS/MS), allows for sensitive and selective quantification using methods like selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[1][4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for the analysis of less volatile and thermally labile compounds. While direct analysis of 2-OH FAs is possible, derivatization of the carboxyl group can enhance ionization efficiency, particularly for electrospray ionization (ESI) in positive ion mode.[2][8][9] LC-MS/MS methods are highly specific and sensitive, making them suitable for complex biological samples.[3][5]
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-Hydroxy Fatty Acids
This protocol is based on the derivatization of 2-OH FAs to their methyl ester and pentafluorobenzoyl (PFBO) derivatives for sensitive analysis by GC-ECNI-MS (Electron Capture Negative Ionization).[1]
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma).
-
Add an internal standard (e.g., an odd-numbered 2-hydroxy fatty acid not present in the sample).
-
Extract total lipids using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Evaporate the solvent under a stream of nitrogen.
2. Saponification and Methylation:
-
Saponify the lipid extract using a methanolic NaOH solution to release the fatty acids.
-
Methylate the fatty acids by adding a reagent like boron trifluoride in methanol and heating. This converts the carboxylic acid group to a methyl ester.
3. Derivatization of the Hydroxyl Group:
-
Evaporate the solvent after methylation.
-
Add pentafluorobenzoyl (PFBO) chloride in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., pyridine).
-
Heat the mixture to form the PFBO-O-FA methyl esters. These derivatives have a strong electron affinity, making them ideal for ECNI-MS.[1]
4. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., CP Sil 19).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to separate the fatty acid derivatives.
-
MS Ionization: Electron Capture Negative Ionization (ECNI).
-
MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFBO-derivatized 2-OH FAs.
Protocol 2: LC-MS/MS Analysis of 2-Hydroxy Fatty Acids
This protocol outlines a general method for the analysis of 2-OH FAs using UPLC-MS/MS without derivatization, which is suitable for profiling and relative quantification.[3][5]
1. Sample Preparation and Lipid Extraction:
-
To a plasma or serum sample, add an internal standard (e.g., a deuterated 2-hydroxy fatty acid).
-
Precipitate proteins with a cold organic solvent like acetonitrile (B52724) or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipids.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
2. UPLC-MS/MS Analysis:
-
UPLC Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or acetic acid to improve ionization.[10]
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.
-
MS Detection Mode: Scheduled Multiple Reaction Monitoring (MRM) for targeted quantification of specific 2-OH FAs.[3][5] The precursor ion is the deprotonated molecule [M-H]-, and product ions are generated by collision-induced dissociation.
Data Presentation
Quantitative data from various studies can be summarized to provide an overview of the levels of different 2-OH FAs in biological samples.
| 2-Hydroxy Fatty Acid | Matrix | Concentration Range | Analytical Method | Reference |
| 2-OH C14:0 | Bovine Milk Fat | 0.15 ± 0.02 mg/100g | GC-ECNI-MS | [1] |
| 2-OH C15:0 | Bovine Milk Fat | 0.09 ± 0.01 mg/100g | GC-ECNI-MS | [1] |
| 2-OH C16:0 | Bovine Milk Fat | 4.49 ± 0.29 mg/100g | GC-ECNI-MS | [1] |
| 2-OH C16:0 | Starfish | Major Species | GC-MS/MS | [4][6] |
| 2-OH C24:1 | Sea Cucumber | 67.9% of total 2-OH FAs | GC-MS/MS | [4][6] |
| Total 2-OH FAs | Sea Cucumber | 8.40 ± 0.28 mg/g | GC-MS/MS | [4][6] |
| Total 2-OH FAs | Starfish | 7.51 ± 0.18 mg/g | GC-MS/MS | [4][6] |
Visualizations
Experimental Workflow for GC-MS Analysis of 2-Hydroxy Fatty Acids
Caption: Workflow for GC-MS analysis of 2-hydroxy fatty acids.
Experimental Workflow for LC-MS/MS Analysis of 2-Hydroxy Fatty Acids
Caption: Workflow for LC-MS/MS analysis of 2-hydroxy fatty acids.
Simplified Biological Context of 2-Hydroxy Fatty Acids
Caption: Biological context and roles of 2-hydroxy fatty acids.
Conclusion
The mass spectrometry-based methods described provide robust and sensitive platforms for the quantification of 2-hydroxy fatty acids in a variety of biological matrices. The choice between GC-MS and LC-MS will depend on the specific analytes of interest, the sample matrix, and the available instrumentation. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in lipidomics and drug development, facilitating a deeper understanding of the roles of 2-hydroxy fatty acids in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 2-hydroxytetracosanoate in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetracosanoate is the methyl ester of 2-hydroxytetracosanoic acid, also known as cerebronic acid. Cerebronic acid is a very-long-chain alpha-hydroxy fatty acid that is a key component of cerebrosides and sulfatides (B1148509), particularly abundant in the myelin sheath of nervous tissues.[1] The accurate quantification of this compound and its parent acid in tissue samples is crucial for studying lipid metabolism, diagnosing certain metabolic disorders, and for the development of therapeutics targeting lipid pathways. This document provides detailed application notes and protocols for the extraction, derivatization, and quantification of this compound in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Levels of 2-Hydroxytetracosanoic Acid in Human Tissues
While specific quantitative data for this compound is not widely available, the following table summarizes the reported concentrations of its parent compound, 2-hydroxytetracosanoic acid (cerebronic acid), in human tissues. This data can serve as a valuable reference for expected physiological concentrations.
| Tissue | Analyte Form | Concentration | Reference |
| Brain (Frontal Lobe White Matter) | 2-Hydroxytetracosanoic acid (from Cerebrosides) | Varies with age, increasing during maturation | [2] |
| Brain (Frontal Lobe Gray Matter) | 2-Hydroxytetracosanoic acid (from Cerebrosides) | Varies with age, increasing during maturation | [2] |
| Plasma (Healthy Individuals) | 2-Hydroxyphytanic acid* | < 0.2 µmol/L | [3] |
Note: Data for 2-hydroxyphytanic acid is provided as a reference for a similar 2-hydroxy fatty acid in plasma.
Metabolic Pathway: Peroxisomal Alpha-Oxidation of 2-Hydroxytetracosanoic Acid
2-Hydroxytetracosanoic acid is catabolized in peroxisomes through an alpha-oxidation pathway.[1][4] This process is distinct from the beta-oxidation of straight-chain fatty acids. The pathway involves the oxidative decarboxylation of the alpha-hydroxy acid to yield a fatty acid shortened by one carbon atom (tricosanoic acid) and carbon dioxide.[1] This metabolic route is crucial for the breakdown of very-long-chain and branched-chain fatty acids. Deficiencies in this pathway can lead to the accumulation of these lipids and are associated with certain peroxisomal disorders.[1][3]
Caption: Peroxisomal alpha-oxidation of 2-hydroxytetracosanoic acid.
Experimental Workflow: Quantification of this compound
The general workflow for the quantification of this compound from tissue samples involves tissue homogenization, lipid extraction, an optional clean-up step, derivatization (for GC-MS), and subsequent analysis by either GC-MS or LC-MS/MS.
Caption: General experimental workflow for tissue analysis.
Experimental Protocols
Protocol 1: Tissue Homogenization and Lipid Extraction
This protocol describes a general method for the extraction of total lipids from tissue samples.
Materials:
-
Tissue sample (50-100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Dounce homogenizer or similar
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass Dounce homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20 volumes of solvent to 1 volume of tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in an appropriate solvent for further analysis or derivatization.
Protocol 2: GC-MS Quantification of this compound
This protocol details the derivatization and analysis of the extracted lipids by GC-MS.
Materials:
-
Dried lipid extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes to facilitate the derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.
-
Inject 1 µL of the sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
Quantitative Analysis: For quantification, monitor characteristic ions of the TMS-derivatized this compound. Key fragment ions for TMS-derivatized 2-hydroxy fatty acid methyl esters often include [M-15]+ (loss of a methyl group) and [M-59]+ (loss of the methoxycarbonyl group).[5] An isotopically labeled internal standard, such as deuterated this compound, should be used for accurate quantification.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a method for the direct analysis of this compound by LC-MS/MS, which does not require derivatization.
Materials:
-
Dried lipid extract from Protocol 1
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) methanol:acetonitrile mixture.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject 5-10 µL of the sample onto the LC-MS/MS system.
LC-MS/MS Parameters (Typical):
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
Quantitative Analysis: Develop an MRM method by optimizing the precursor-to-product ion transitions for this compound and a suitable internal standard. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct. Fragment ions can be generated through collision-induced dissociation (CID). A standard curve should be prepared using a certified reference standard of this compound.
Internal Standard
For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. The ideal internal standard is deuterated this compound (e.g., Methyl 2-hydroxy-[d3]-tetracosanoate). Custom synthesis of such standards is often required and can be achieved through methods like the Grignard reaction with deuterium-labeled methyl magnesium iodide followed by oxidation.[6] Commercial vendors specializing in custom synthesis can also be a source for these compounds.[7]
References
- 1. Identification of the pathway of alpha-oxidation of cerebronic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Extraction of 2-Hydroxy Sphingolipids from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy sphingolipids, a unique class of sphingolipids characterized by a hydroxyl group at the second carbon of the fatty acyl chain, are gaining significant attention in biomedical research. These lipids are not merely structural components of cell membranes but also active signaling molecules implicated in a variety of cellular processes, including differentiation, apoptosis, and membrane homeostasis[1][2]. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is primarily responsible for their synthesis[2][3][4][5]. Dysregulation of 2-hydroxy sphingolipid metabolism has been linked to several diseases, making them potential biomarkers and therapeutic targets.
These application notes provide detailed protocols for the extraction, quantification, and analysis of 2-hydroxy sphingolipids from cultured cells, aiding researchers in accurately studying their roles in health and disease.
Data Presentation: Quantitative Abundance of 2-Hydroxy Sphingolipids
The abundance of 2-hydroxy sphingolipids can vary significantly between different cell types and physiological conditions. Below is a summary of representative data on the relative abundance of these lipids.
| Cell Type/Tissue | 2-Hydroxy Sphingolipid Class | Relative Abundance (% of total class) | Method of Analysis | Reference |
| Differentiated Human Keratinocytes | 2-hydroxyceramides/2-hydroxyglucosylceramides | Increased upon differentiation | RT-PCR, Western Blot, LC-MS/MS | [3] |
| Rat Sciatic Nerve (60 days old) | 2-hydroxy galactosylceramide | ~60% of total galactosylceramide fatty acids | LC-MS/MS | [4][5] |
| Rat Sciatic Nerve (60 days old) | 2-hydroxy sulfatides | ~35% of total sulfatide fatty acids | LC-MS/MS | [4][5] |
| D6P2T Schwannoma Cells | 2-hydroxy fatty acids and 2-hydroxy galactosylceramide | Reduced upon FA2H RNAi | RNA interference, LC-MS/MS | [4][5] |
| Esophageal Squamous Cell Carcinoma (metastatic) | Dihydroceramides (downstream of FA2H) | Increased in FA2H-depleted cells | Lipidomics | [6] |
Experimental Protocols
Accurate quantification of 2-hydroxy sphingolipids relies on efficient extraction from cellular matrices followed by sensitive analytical techniques. The following protocols are widely used and have been shown to be effective for the analysis of sphingolipids, including their 2-hydroxylated forms.
Protocol 1: Modified Bligh & Dyer Extraction Method
This is a robust and widely used method for the total lipid extraction from cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Sonicator
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer (e.g., in a 10 cm dish, ~1-5 x 10^6 cells) twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the cell pellet in 1 mL of PBS.
-
-
Lipid Extraction:
-
To the 1 mL cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube. Avoid disturbing the protein interface.
-
-
Drying and Storage:
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
-
-
Reconstitution:
-
Prior to analysis, reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol or mobile phase for LC-MS/MS).
-
Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction
This method is a less toxic alternative to chloroform-based extractions and has shown good recovery for a broad range of lipids, including sphingolipids.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Water (HPLC grade)
-
Glass centrifuge tubes with Teflon-lined caps
-
Sonicator
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Lipid Extraction:
-
To the 1 mL cell suspension, add 3 mL of methanol and vortex.
-
Add 10 mL of MTBE and vortex for 1 hour at room temperature.
-
Add 2.5 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature.
-
-
Collection of Lipid Phase:
-
Carefully collect the upper organic phase (MTBE layer) and transfer to a new glass tube.
-
-
Drying and Storage:
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual 2-hydroxy sphingolipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 10-15 minutes, followed by a hold at 100% B and re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each 2-hydroxy sphingolipid species and internal standards need to be determined. For ceramides (B1148491), a characteristic neutral loss corresponding to the sphingoid backbone is often monitored. The presence of the 2-hydroxyl group will result in a mass shift of +16 Da compared to the non-hydroxylated counterpart.
-
Internal Standards: Use of appropriate deuterated or odd-chain 2-hydroxy sphingolipid internal standards is crucial for accurate quantification.
Data Analysis:
-
Quantify the peak areas of the endogenous 2-hydroxy sphingolipids and their corresponding internal standards.
-
Generate a calibration curve using known concentrations of authentic 2-hydroxy sphingolipid standards.
-
Normalize the quantified lipid amounts to cell number or protein concentration of the initial sample.
Visualization of Workflows and Pathways
Experimental Workflow for 2-Hydroxy Sphingolipid Extraction and Analysis
Caption: Workflow for the extraction and analysis of 2-hydroxy sphingolipids.
Signaling Pathway of 2-Hydroxy Ceramide Synthesis and Downstream Effects
Caption: Biosynthesis and signaling functions of 2-hydroxy ceramides.
References
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Hydroxy Fatty Acids for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-hydroxy fatty acids (2-OH FAs) prior to analysis by gas chromatography (GC). Proper derivatization is a critical step to increase the volatility and thermal stability of these compounds, enabling accurate and sensitive quantification.[1][2][3] The following sections detail various derivatization strategies, provide step-by-step experimental protocols, and summarize quantitative data to aid in method selection and application.
Introduction to Derivatization of 2-Hydroxy Fatty Acids
Direct analysis of free 2-hydroxy fatty acids by GC is challenging due to their low volatility and the presence of polar carboxyl and hydroxyl groups, which can lead to poor chromatographic peak shape and inaccurate quantification.[1][2] Derivatization chemically modifies these functional groups, rendering the analytes more amenable to GC analysis. The most common approaches involve esterification of the carboxylic acid group and silylation or acylation of the hydroxyl group.[1]
The choice of derivatization method depends on the specific 2-OH FAs of interest, the sample matrix, and the desired sensitivity. This guide covers three primary, well-established methods:
-
Two-Step Derivatization: Formation of Fatty Acid Methyl Esters (FAMEs) followed by Silylation.
-
One-Step Silylation: Simultaneous derivatization of both the carboxylic and hydroxyl groups.
-
Pentafluorobenzyl (PFB) Ester Formation: For enhanced sensitivity with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).
Method 1: Two-Step Derivatization - Methylation followed by Silylation
This is a widely used and robust method for the analysis of 2-OH FAs.[4][5] The carboxylic acid is first converted to a methyl ester, followed by the silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.[4][5]
Experimental Protocol
Step 1: Esterification to Fatty Acid Methyl Esters (FAMEs)
This protocol utilizes boron trifluoride (BF₃) in methanol (B129727), a common and effective reagent for esterification.[1][2]
-
Sample Preparation: Place a dried lipid extract or a known amount of the 2-hydroxy fatty acid standard in a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 1-2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[1][2]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane (B92381).
-
Phase Separation: Vortex the tube thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to aid phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. For quantitative analysis, a second extraction of the aqueous layer with hexane is recommended to ensure complete recovery.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
Step 2: Silylation of the Hydroxyl Group
This step converts the hydroxyl group of the 2-hydroxy FAME to a less polar and more volatile TMS ether.[5]
-
Sample Preparation: The dried FAME residue from the previous step is used directly.
-
Reagent Addition: Add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][2]
-
Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes.[2]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Workflow Diagram
Caption: Workflow for the two-step derivatization of 2-hydroxy fatty acids.
Method 2: One-Step Silylation with BSTFA
This method offers a faster alternative by derivatizing both the carboxylic acid and hydroxyl groups simultaneously to form trimethylsilyl esters and ethers, respectively.[2]
Experimental Protocol
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial.[1]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]
-
Analysis: After cooling, a solvent of choice (e.g., dichloromethane) can be added before GC-MS analysis.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies Using Methyl 2-hydroxytetracosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetracosanoate is a methylated derivative of 2-hydroxytetracosanoic acid, a very-long-chain fatty acid (VLCFA). VLCFAs and their hydroxylated counterparts play crucial roles in various cellular processes, including membrane structure, energy metabolism, and cell signaling. The study of these molecules is critical for understanding metabolic disorders, neurological diseases, and cancer. These application notes provide a comprehensive guide for utilizing this compound in metabolic research, offering detailed protocols for cell culture-based assays and analytical methods. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for studying similar long-chain and hydroxylated fatty acids and can be adapted accordingly.
Data Presentation
Quantitative data from metabolic studies involving this compound should be meticulously recorded to allow for robust analysis and comparison. Below is a template for structuring such data.
Table 1: Effect of this compound on Cellular Viability and Metabolic Markers
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Lactate Dehydrogenase (LDH) Release (% of Control) | ATP Levels (pmol/µg protein) | Reactive Oxygen Species (ROS) Production (Fold Change) |
| Vehicle Control | 0 | 100 ± 5.0 | 100 ± 7.2 | 150 ± 12.5 | 1.0 ± 0.1 |
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control (e.g., Palmitate) | 250 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Quantification of this compound and its Metabolites in Biological Samples
| Sample Type | Treatment | Parent Compound (ng/mg protein) | Metabolite A (ng/mg protein) | Metabolite B (ng/mg protein) |
| Cell Lysate | Vehicle Control | Not Detected | Not Detected | Not Detected |
| This compound (10 µM, 24h) | ||||
| Mitochondrial Fraction | Vehicle Control | Not Detected | Not Detected | Not Detected |
| This compound (10 µM, 24h) | ||||
| Peroxisomal Fraction | Vehicle Control | Not Detected | Not Detected | Not Detected |
| This compound (10 µM, 24h) |
Quantification to be performed by a validated LC-MS/MS method.
Signaling Pathways and Experimental Workflows
The study of 2-hydroxylated fatty acids has implicated their involvement in key cellular signaling pathways, particularly in the context of cancer metabolism. Research on similar molecules, such as 2-hydroxypalmitic acid, has suggested a role in modulating the mTOR/S6K1/Gli1 pathway, which is crucial for cell growth and proliferation.[1]
References
Application Notes and Protocols: Methyl 2-hydroxytetracosanoate in Neurodegenerative Disease Research
Introduction
Methyl 2-hydroxytetracosanoate is the methyl ester of 2-hydroxytetracosanoic acid, also known as cerebronic acid. Cerebronic acid is a very-long-chain alpha-hydroxy fatty acid that is a key component of cerebrosides and sulfatides, which are abundant in the myelin sheath of nerves.[1][2] Given the established role of dysregulated sphingolipid metabolism in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, this compound presents itself as a valuable research tool.[3][4][5] Its esterified form may offer improved cell permeability compared to the free fatty acid, making it suitable for in vitro and potentially in vivo studies investigating the metabolic fate and cellular effects of cerebronic acid.
These application notes provide an overview of the hypothesized applications of this compound in neurodegenerative disease research, along with detailed, albeit hypothetical, experimental protocols and expected data presentation.
Hypothesized Research Applications
-
Elucidation of Sphingolipid Metabolism in Neuronal Cells: this compound can be used as a substrate to study the enzymes involved in the synthesis and degradation of cerebrosides and other complex sphingolipids. This could help in understanding how the metabolism of these lipids is altered in disease states.
-
Investigation of Myelin Sheath Dynamics: As a precursor to a major component of myelin, this compound can be utilized in studies focusing on myelination and demyelination processes, which are central to diseases like multiple sclerosis and are also implicated in other neurodegenerative conditions.[1]
-
Modulation of Ceramide-Induced Apoptosis: The balance between different sphingolipids, such as ceramide and sphingosine-1-phosphate, is critical for neuronal survival.[4] By introducing this compound, researchers can investigate its influence on ceramide levels and the subsequent downstream effects on apoptotic pathways in neuronal cell models.
-
Assessment of Neuroprotective and Anti-inflammatory Effects: This molecule can be tested for its potential to mitigate neurotoxicity and neuroinflammation in various in vitro and in vivo models of neurodegenerative diseases.
Quantitative Data Summary (Hypothetical)
The following tables represent the type of quantitative data that could be generated from the experimental protocols outlined below.
Table 1: In Vitro Neuroprotection Assay - Effect of this compound on SH-SY5Y cells treated with MPP+
| Treatment Group | Cell Viability (%) | Caspase-3 Activity (Fold Change) | TNF-α Release (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 15.3 ± 2.1 |
| MPP+ (1 mM) | 45 ± 4.1 | 3.5 ± 0.4 | 85.6 ± 7.8 |
| MPP+ + M2H (1 µM) | 58 ± 3.9 | 2.8 ± 0.3 | 62.1 ± 5.4 |
| MPP+ + M2H (10 µM) | 75 ± 5.5 | 1.9 ± 0.2 | 35.7 ± 4.3 |
| MPP+ + M2H (50 µM) | 88 ± 4.8 | 1.2 ± 0.1 | 20.1 ± 3.5 |
M2H: this compound
Table 2: In Vivo Study - Behavioral and Immunohistochemical Outcomes in MPTP-induced Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod Performance (latency to fall, s) | Tyrosine Hydroxylase (TH+) Neuron Count in Substantia Nigra | Iba1+ Microglia Count in Striatum |
| Saline Control | 185 ± 15 | 8500 ± 450 | 1200 ± 150 |
| MPTP | 62 ± 10 | 3200 ± 300 | 4500 ± 400 |
| MPTP + M2H (10 mg/kg) | 85 ± 12 | 4800 ± 350 | 3100 ± 320 |
| MPTP + M2H (50 mg/kg) | 110 ± 14 | 6300 ± 400 | 2100 ± 280 |
M2H: this compound
Experimental Protocols
Protocol 1: In Vitro Neuroprotection and Anti-inflammatory Assay
This protocol details the use of this compound to assess its protective effects against a neurotoxin in a human neuroblastoma cell line.
1. Cell Culture and Treatment:
- Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 96-well plates for viability assays and 6-well plates for protein and RNA analysis.
- Once cells reach 70-80% confluency, differentiate them with retinoic acid (10 µM) for 5-7 days.
- Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
- Pre-treat the differentiated cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
- Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a final concentration of 1 mM for another 24 hours.[6]
2. Assessment of Cell Viability:
- Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the vehicle-treated control.
3. Measurement of Apoptosis:
- Measure Caspase-3 activity using a colorimetric assay kit according to the manufacturer's instructions.
- Lyse the cells and incubate the lysate with the Caspase-3 substrate (DEVD-pNA).
- Measure the absorbance at 405 nm.
- Express the results as fold change relative to the control group.
4. Quantification of Inflammatory Cytokines:
- Collect the cell culture supernatant.
- Measure the concentration of TNF-α using an ELISA kit as per the manufacturer's protocol.
Protocol 2: In Vivo Neuroprotective Study in a Mouse Model of Parkinson's Disease
This protocol describes the administration of this compound to mice with MPTP-induced Parkinsonism to evaluate its neuroprotective effects.
1. Animal Model and Treatment:
- Use male C57BL/6 mice (8-10 weeks old).
- Induce Parkinsonism by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, four times at 2-hour intervals.[7]
- Administer this compound (dissolved in a suitable vehicle like corn oil with 10% DMSO) orally or via intraperitoneal injection at doses of 10 and 50 mg/kg daily, starting 3 days before MPTP administration and continuing for 14 days.
2. Behavioral Analysis:
- Perform the rotarod test to assess motor coordination and balance.
- Train the mice on the rotarod for 3 consecutive days before MPTP treatment.
- Test the mice on day 7 and day 14 post-MPTP treatment. Record the latency to fall from the rotating rod.
3. Immunohistochemistry:
- On day 15, euthanize the mice and perfuse them with 4% paraformaldehyde.
- Collect the brains and prepare 30 µm thick coronal sections of the substantia nigra and striatum.
- Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and Iba1 to identify microglia.
- Quantify the number of TH-positive neurons in the substantia nigra pars compacta and the density of Iba1-positive microglia in the striatum using stereological methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. Hydroxy fatty acid metabolism in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 4. Role of Sphingolipid Metabolism in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
- 6. MPTP - Wikipedia [en.wikipedia.org]
- 7. 2-Hydroxy-4-Methylbenzoic Anhydride Inhibits Neuroinflammation in Cellular and Experimental Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy Fatty Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of biological samples for the analysis of 2-hydroxy fatty acids (2-OHFAs). The methodologies outlined are critical for researchers in various fields, including metabolomics, lipidomics, and drug development, where accurate quantification of these important signaling molecules is essential.
Introduction
2-Hydroxy fatty acids are a class of lipids implicated in various physiological and pathological processes, including the regulation of cell proliferation and chemoresistance in cancer[1]. Their analysis is challenging due to their structural similarity to other fatty acids and often low abundance in biological matrices[2][3][4]. Accurate and sensitive profiling of 2-OHFAs requires robust sample preparation to extract, enrich, and derivatize these molecules for subsequent analysis by mass spectrometry. The following protocols detail methods for sample preparation from various biological matrices for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis.
Analytical Approaches
The two primary analytical platforms for 2-OHFA profiling are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution. However, it requires derivatization to increase the volatility of the 2-OHFAs. A common approach is the conversion of fatty acids to their fatty acid methyl esters (FAMEs), followed by trimethylsilyl (B98337) (TMS) ether derivatization of the hydroxyl group[5][6].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and specificity, particularly when coupled with Ultra-Performance Liquid Chromatography (UPLC)[2][3][4][7]. Derivatization is often employed to enhance ionization efficiency and improve detection limits[4][8].
Experimental Workflows
A general workflow for 2-OHFA profiling involves several key steps: lipid extraction, optional enrichment via solid-phase extraction, derivatization, and finally, instrumental analysis.
References
- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Metabolism Using Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The analysis of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic diseases, cancer, and inflammatory conditions. Fatty acids are not only essential energy sources but also integral components of cellular membranes and precursors for signaling molecules. The study of their metabolic pathways, such as synthesis, elongation, desaturation, and oxidation, provides valuable insights into cellular function and disease pathogenesis.
A cornerstone technique in this field is the conversion of fatty acids into fatty acid methyl esters (FAMEs). This derivatization process is critical for several reasons:
-
Volatility for Gas Chromatography (GC): Fatty acids in their free form are not sufficiently volatile for analysis by gas chromatography. Conversion to their corresponding methyl esters significantly increases their volatility, allowing for efficient separation and quantification.
-
Improved Chromatographic Behavior: FAMEs exhibit better peak shape and reduced tailing in GC analysis compared to free fatty acids, leading to improved resolution and more accurate quantification.
-
Enhanced Stability: The esterification process protects the carboxyl group of the fatty acid, increasing the stability of the molecule during analysis.
The most common analytical platform for FAME analysis is Gas Chromatography-Mass Spectrometry (GC-MS), which provides both qualitative and quantitative information about the fatty acid profile of a sample. By identifying and quantifying individual FAMEs, researchers can gain a comprehensive understanding of the fatty acid composition of cells, tissues, or biological fluids under various experimental conditions.
Applications in Research and Drug Development:
-
Metabolic Phenotyping: Characterizing the FAME profile of different cell types or tissues can reveal unique metabolic signatures associated with specific physiological states or diseases.
-
Biomarker Discovery: Alterations in the fatty acid composition have been linked to various diseases, including cancer and metabolic syndrome. Specific FAMEs or their ratios can serve as potential biomarkers for diagnosis, prognosis, or monitoring treatment response.
-
Mechanism of Action Studies: Investigating how drugs or other therapeutic interventions alter the FAME profile can provide insights into their mechanism of action, particularly for compounds targeting metabolic pathways.
-
Nutritional Research: FAME analysis is widely used to study the impact of dietary fats on cellular metabolism and overall health.
-
Metabolic Flux Analysis: The use of stable isotope-labeled fatty acids allows for the tracing of their metabolic fate within cells. By analyzing the incorporation of isotopes into different fatty acid pools (as FAMEs), researchers can quantify the rates of various metabolic pathways, a technique known as metabolic flux analysis.
These application notes provide a framework for utilizing FAME analysis as a powerful tool to investigate the intricate world of fatty acid metabolism, with the ultimate goal of advancing our understanding of health and disease and facilitating the development of novel therapeutic strategies.
Data Presentation
Table 1: Comparative Fatty Acid Methyl Ester (FAME) Profile of Normal vs. Malignant Cell Lines
This table summarizes the differences in the relative abundance of key FAMEs between normal and various cancer cell lines, highlighting the altered fatty acid metabolism in cancer. Data is presented as a percentage of total fatty acids.
| Fatty Acid Methyl Ester (FAME) | Normal Cell Lines (Average %) | Cancer Cell Lines (Average %) | Key Observations |
| Palmitate (C16:0) | Lower | Higher | Increased de novo synthesis in cancer. |
| Stearate (C18:0) | Higher | Lower | Altered elongation pathways. |
| Oleate (C18:1n9) | Lower | Higher | Increased monounsaturation in cancer. |
| Linoleate (C18:2n6) | Higher | Lower | Changes in uptake/metabolism of essential fatty acids. |
| Arachidonate (C20:4n6) | Higher | Lower | Altered polyunsaturated fatty acid metabolism.[1] |
| Eicosapentaenoate (EPA, C20:5n3) | Higher | Lower | Reduced levels of beneficial omega-3 fatty acids. |
| Docosahexaenoate (DHA, C22:6n3) | Higher | Lower | Reduced levels of beneficial omega-3 fatty acids. |
| Ratio | |||
| Saturated/Unsaturated | Lower | Higher | Overall shift towards saturation in cancer. |
| Omega-6/Omega-3 | Lower | Higher | Pro-inflammatory lipid profile in cancer. |
Data compiled from representative studies comparing fatty acid profiles of various normal and cancerous cell lines.[1][2][3]
Table 2: Fatty Acid Methyl Ester (FAME) Profile in Colorectal Cancer Tissue with and without Synchronous Metastasis
This table presents a quantitative comparison of the FAME profiles in tumor tissues from colorectal cancer patients, distinguishing between those with and without synchronous metastasis. The data underscores the role of specific fatty acids in cancer progression. Data is presented as a percentage of total fatty acids.
| Fatty Acid Methyl Ester (FAME) | Non-Metastatic CRC (Average %) | Metastatic CRC (Average %) | p-value | Implication |
| Myristate (C14:0) | 2.5 | 2.8 | >0.05 | No significant change. |
| Palmitate (C16:0) | 23.1 | 24.5 | >0.05 | No significant change. |
| Stearate (C18:0) | 15.2 | 14.8 | >0.05 | No significant change. |
| Oleate (C18:1n9) | 28.9 | 29.5 | >0.05 | No significant change. |
| γ-Linolenate (GLA, C18:3n6) | 0.1 | 0.3 | <0.05 | Increased levels in metastatic tumors.[4][5] |
| Arachidonate (C20:4n6) | 8.9 | 9.5 | >0.05 | No significant change. |
| Eicosapentaenoate (EPA, C20:5n3) | 1.2 | 0.8 | <0.05 | Decreased levels in metastatic tumors.[4][5] |
| Docosahexaenoate (DHA, C22:6n3) | 2.1 | 1.8 | >0.05 | No significant change. |
| Ratio | ||||
| n-6/n-3 PUFAs | 8.5 | 11.2 | <0.05 | Pro-inflammatory lipid environment in metastatic tumors.[4][5] |
Data adapted from a study on colorectal cancer tissue.[4][5]
Experimental Protocols
Protocol 1: Total Lipid Extraction from Cultured Cells
This protocol describes the extraction of total lipids from cultured cells, a necessary first step before the preparation of FAMEs.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade
-
Chloroform (B151607), HPLC grade
-
Deionized water
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Cell scraper
-
Centrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish or flask.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of PBS to cover the cell monolayer and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a conical centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold deionized water.
-
Add 2 mL of methanol and vortex thoroughly for 30 seconds.
-
Add 4 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge the mixture at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further processing.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) by Acid-Catalyzed Transesterification
This protocol details the conversion of extracted lipids into FAMEs for subsequent GC-MS analysis.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Toluene, HPLC grade
-
Methanolic HCl (e.g., 2.5% v/v)
-
Hexane (B92381), HPLC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Resuspend the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of methanolic HCl to the lipid solution in a glass reaction vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at 80°C for 2 hours in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial, and if necessary, evaporate some of the solvent under a gentle stream of nitrogen to concentrate the sample.
-
The FAMEs are now ready for GC-MS analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol provides a general procedure for the analysis of FAMEs using GC-MS. Specific parameters may need to be optimized based on the instrument and the specific fatty acids of interest.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., a polar column like a FAMEWAX or a non-polar column like a DB-23).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
Transfer Line Temperature: 250°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra to those of a known FAME standard mixture.
-
Quantify the relative abundance of each FAME by integrating the peak area of its corresponding chromatographic peak.
-
Express the results as a percentage of the total fatty acid content or as absolute concentrations if an internal standard was used during the extraction or derivatization process.
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Cell membrane fatty acid composition differs between normal and malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Tissue Fatty Acids Profiling between Colorectal Cancer Patients with and without Synchronous Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Hydroxy Fatty Acid Isomers by GC
Welcome to the technical support center for the gas chromatography (GC) analysis of 2-hydroxy fatty acid isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of 2-hydroxy fatty acids?
A1: Derivatization is crucial for several reasons. In their free form, 2-hydroxy fatty acids are highly polar due to the presence of both a carboxyl and a hydroxyl group. This polarity leads to issues in GC analysis, such as poor peak shape (tailing) due to interactions with the stationary phase and low volatility, which results in long retention times and broad peaks.[1] Derivatization converts these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis.[2]
Q2: What are the most common derivatization methods for 2-hydroxy fatty acids?
A2: The most common approach involves a two-step derivatization. First, the carboxylic acid group is converted to a methyl ester (fatty acid methyl ester, FAME). This is often achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or by an acid-catalyzed reaction with methanol and sulfuric acid.[1][3] Second, the hydroxyl group is derivatized, typically by silylation to form a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4] This two-step process ensures both functional groups are derivatized, leading to stable and volatile compounds suitable for GC-MS analysis.[4][5]
Q3: What type of GC column is best for separating 2-hydroxy fatty acid isomers?
A3: The choice of column depends on the specific isomers you need to separate (positional vs. enantiomers).
-
For positional isomers (e.g., 2-hydroxy vs. 3-hydroxy): Standard non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5) or intermediate polarity columns can often provide good separation of the derivatized isomers.[3][6]
-
For enantiomers (R vs. S isomers): A chiral stationary phase is required.[7][8] Columns with derivatized cyclodextrins are commonly used to separate enantiomers.[9] Alternatively, one can derivatize the fatty acids with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][10]
Q4: How can I improve the separation of enantiomers (R/S isomers)?
A4: To resolve enantiomers, you must introduce a chiral element into the chromatographic system. This can be done in two ways:
-
Direct Method (Chiral Column): Use a GC column with a chiral stationary phase. These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[9]
-
Indirect Method (Chiral Derivatization): React the 2-hydroxy fatty acid enantiomers with a chiral derivatizing agent (e.g., (S)-(+)-3-methyl-2-butanol) to form diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) GC column.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of 2-hydroxy fatty acid isomers.
Problem: Poor Peak Shape (Tailing or Fronting)
Q5: My peaks are tailing significantly. What are the likely causes and solutions?
A5: Peak tailing is often indicative of active sites in the GC system that interact with the analytes.
-
Cause 1: Incomplete Derivatization: If the polar carboxyl or hydroxyl groups are not fully derivatized, they can interact with the column or liner.
-
Solution: Optimize the derivatization reaction. Ensure reagents are fresh and not exposed to moisture.[1] Increase the reaction time or temperature, and consider using a catalyst if applicable. Always run a known standard to verify the efficiency of your derivatization protocol.
-
-
Cause 2: Active Sites in the Inlet or Column: Silanol groups in the injector liner or at the head of the column can cause tailing.
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.
Problem: Co-elution of Isomers / Poor Resolution
Q6: I am not able to separate my 2-hydroxy fatty acid isomers. What can I do to improve resolution?
A6: Improving resolution involves optimizing several factors, including the column, temperature program, and carrier gas flow rate.[14][15]
-
Cause 1: Incorrect Column Choice: A standard non-chiral column cannot separate enantiomers.
-
Cause 2: Sub-optimal Temperature Program: The oven temperature ramp rate significantly affects resolution.
-
Solution: A slower temperature ramp generally improves resolution, especially for closely eluting peaks.[15][16] Start with a low initial oven temperature to improve the resolution of early-eluting compounds.[17] An excellent starting point for optimizing the ramp rate is approximately 10°C per column void time.[16][18]
-
-
Cause 3: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas flow rate (or linear velocity) to achieve the best efficiency for your column dimensions. Operating at the optimal flow rate minimizes peak broadening and maximizes resolution.[14]
-
Problem: No Peaks or Very Small Peaks
Q7: I am not seeing any peaks for my analytes, or the peaks are much smaller than expected. What should I check?
A7: This issue can stem from problems with the sample introduction, derivatization, or the GC system itself.
-
Cause 1: Injection Problem: The sample may not be reaching the column.
-
Solution: Check the syringe for blockages or bubbles. Ensure the autosampler is functioning correctly. For manual injections, use a smooth and rapid injection technique.[19]
-
-
Cause 2: Derivatization Failure: The derivatives may not have formed correctly.
-
Solution: Verify your derivatization procedure with a known standard. Ensure there is no water in your sample, as many derivatizing reagents are moisture-sensitive.[1]
-
-
Cause 3: System Leak: A leak in the injector can prevent the sample from being transferred to the column efficiently.
-
Solution: Perform a leak check on the injector, particularly around the septum and column fittings.
-
-
Cause 4: Adsorption: Active compounds can be irreversibly adsorbed in the inlet or column.
-
Solution: Deactivate the inlet by replacing the liner with a new, inert one.[12] If the column is old, it may need to be replaced.
-
Data and Parameters
Table 1: Common Derivatization Reagents for 2-Hydroxy Fatty Acids
| Functional Group | Reagent | Derivative Formed | Key Considerations |
| Carboxylic Acid | BF3-Methanol (14%) | Methyl Ester (FAME) | Mild conditions (e.g., 60°C for 60 min).[1] Moisture sensitive. |
| Carboxylic Acid | H₂SO₄ in Methanol (e.g., 3%) | Methyl Ester (FAME) | Effective, but residual acid may need to be neutralized or removed.[3] |
| Hydroxyl Group | BSTFA (+1% TMCS) or MSTFA | TMS Ether | Highly effective and produces stable derivatives.[1][4] Very moisture sensitive. |
| Hydroxyl Group | Pentafluorobenzoyl (PFBO) Chloride | PFBO Ester | Creates derivatives with strong electron affinity, ideal for ECNI-MS.[20] |
Table 2: GC Column Selection Guide for 2-Hydroxy Fatty Acid Isomers
| Separation Goal | Recommended Column Type | Common Stationary Phases | Typical Dimensions |
| Positional Isomers | Mid-Polar to Non-Polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | 30-60 m length, 0.25 mm ID |
| Positional Isomers | Free Fatty Acid Phase (FFAP) | Nitroterephthalic acid modified polyethylene (B3416737) glycol | 30-60 m length, 0.25 mm ID |
| Enantiomers (Direct) | Chiral | Derivatized Cyclodextrins (e.g., Beta-DEX) | 30 m length, 0.25 mm ID |
| Enantiomers (Indirect) | Standard (as Diastereomers) | 5% Phenyl-methylpolysiloxane | 30 m length, 0.25 mm ID |
Table 3: Generic GC Temperature Program for Method Development
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Injection Mode | Splitless | Use split injection for concentrated samples to avoid column overload. |
| Inlet Temperature | 250 °C | Increase for less volatile compounds, but avoid thermal degradation. |
| Initial Oven Temp. | 40-60 °C[16] | Lower the initial temperature to improve resolution of early eluting peaks.[17] |
| Initial Hold Time | 1-2 minutes | Increase hold time for splitless injections to ensure complete sample transfer.[16] |
| Ramp Rate | 10 °C/min[16] | Decrease the ramp rate (e.g., to 2-5 °C/min) to improve separation of closely eluting isomers.[15] |
| Final Oven Temp. | 280-300 °C (or column max temp) | Ensure the final temperature is high enough to elute all components from the column. |
| Final Hold Time | 5-10 minutes | Hold at the final temperature to ensure the column is clean before the next run.[16] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency at higher linear velocities, shortening run times.[21] |
| Flow Rate | 1.0-1.5 mL/min (for 0.25 mm ID column) | Optimize for best efficiency (resolution) based on column dimensions. |
Experimental Protocols & Visualizations
Protocol 1: Two-Step Derivatization (FAME/TMS)
This protocol describes the formation of fatty acid methyl esters (FAMEs) followed by trimethylsilyl (TMS) ether formation.
Materials:
-
Sample containing 2-hydroxy fatty acids (dried)
-
BF3-Methanol (14% w/w)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
BSTFA with 1% TMCS
-
Reaction vials with PTFE-lined caps
Procedure:
-
Place 1-10 mg of the dried lipid sample into a reaction vial.
-
Esterification: Add 1 mL of 14% BF3-Methanol. Cap the vial tightly.
-
Heat the vial at 60°C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the hexane under a gentle stream of nitrogen to obtain the FAMEs.
-
Silylation: To the dried FAMEs, add 50 µL of BSTFA (+1% TMCS).
-
Cap the vial and heat at 60°C for 30-60 minutes.[1]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Troubleshooting Logic for Poor Resolution
When faced with poor resolution, a systematic approach can help identify and solve the problem. The following diagram outlines a logical troubleshooting workflow.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Methyl 2-hydroxytetracosanoate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the quantification of Methyl 2-hydroxytetracosanoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow in a question-and-answer format.
Question 1: Why am I observing poor peak shape, peak tailing, or no peak at all for my analyte in GC-MS analysis?
Answer: This issue commonly stems from incomplete derivatization or analyte adsorption in the GC system. This compound contains a polar hydroxyl group and a carboxyl group, which must be chemically modified to increase volatility and thermal stability for GC analysis.[1][2][3]
-
Troubleshooting Steps:
-
Verify Derivatization Efficiency: Ensure your derivatization reaction (e.g., silylation with BSTFA or MSTFA) has gone to completion. Factors to optimize include reaction temperature and time, as some hindered functional groups may require more stringent conditions.[1] The presence of moisture can also inhibit the reaction, so ensure all solvents and samples are anhydrous.
-
Check for Active Sites: The analyte may be interacting with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the column itself. Use a deactivated or inert liner and ensure your column is in good condition.[3]
-
Confirm Volatility: Derivatization is essential because the original molecule has low volatility, making it unsuitable for direct GC analysis.[1][4] The goal is to create a derivative that is more amenable to chromatography at lower temperatures.[1]
-
Question 2: My signal intensity is very low, and I'm struggling with poor sensitivity and high limits of quantitation (LOQ). What can I do?
Answer: Low signal intensity is a frequent challenge due to the typically low abundance of hydroxy fatty acids in biological samples and potential signal suppression from matrix components.[5]
-
Troubleshooting Steps:
-
Enrich Your Sample: Implement a solid-phase extraction (SPE) step after initial lipid extraction.[5][6] SPE can effectively remove interfering compounds like neutral lipids (e.g., triacylglycerols) and enrich the fraction containing your analyte.[5] A common protocol involves using a silica (B1680970) cartridge and eluting with different solvent polarities.[5]
-
Combat Matrix Effects: Co-eluting lipids, especially phospholipids (B1166683) in LC-MS, can suppress the ionization of your target analyte.[7] Improving sample cleanup is the most effective way to reduce this.[7] Alternatively, prepare matrix-matched calibration standards to compensate for the effect.[8]
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS, ensure that the precursor and product ion pair selection (MRM) and collision energy are optimized for maximum sensitivity.[9] For GC-MS, using negative chemical ionization (NCI) with an appropriate derivative (e.g., pentafluorobenzyl ester) can significantly enhance sensitivity for electron-capturing compounds.[10]
-
Consider Derivatization for LC-MS: While not always required, derivatization can be used in LC-MS to improve ionization efficiency and thus, overall sensitivity.[4][11]
-
Question 3: I'm seeing high variability and poor reproducibility between my replicate injections. What is the likely cause?
Answer: High variability often points to inconsistencies in sample preparation, the presence of strong matrix effects, or the lack of an appropriate internal standard.[7][10]
-
Troubleshooting Steps:
-
Implement a Robust Internal Standard: The most critical step for achieving precision is using a proper internal standard (ISTD). The ideal choice is a stable, isotopically labeled version of the analyte (e.g., deuterium-labeled this compound).[10][12] This type of ISTD co-elutes and experiences the same matrix effects, allowing for accurate correction. If an isotopic standard is unavailable, a structurally similar odd-chain or deuterated hydroxy fatty acid can be used, but its recovery and response factor must be carefully validated.[10]
-
Standardize Sample Preparation: Inconsistent extraction and cleanup are major sources of variability. Ensure that all steps, from solvent volumes to vortexing and incubation times, are precisely controlled across all samples.[13]
-
Assess Instrument Performance: Run a system suitability test to ensure the instrument is performing consistently. Variations in peak area ratios between your analyte and ISTD can indicate instrument instability.[10]
-
Question 4: My quantitative results seem inaccurate, and my recovery calculations are low and inconsistent. How can I improve accuracy?
Answer: Inaccurate quantification is typically linked to inefficient extraction, analyte degradation, or an inappropriate calibration strategy.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: The choice of extraction solvent system is critical. Classical methods like Folch (chloroform:methanol) or Bligh & Dyer (chloroform:methanol:water) are widely used for lipids.[14][15] Newer methods using methyl-tert-butyl ether (MTBE) are also effective and may offer better recovery for certain lipid classes.[5] Perform a recovery experiment by spiking a known amount of standard into a blank matrix before extraction.
-
Prevent Analyte Loss: Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to prevent degradation.[9] Minimize the number of sample transfer and solvent evaporation steps where analyte loss can occur.
-
Use Matrix-Matched Calibrants: To account for matrix effects that can lead to under- or over-quantification, prepare your calibration curve by spiking standards into a blank matrix extract that has undergone the same preparation steps as your samples.[8][16] This is more accurate than using standards prepared in a pure solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which is the better analytical platform for this analysis: GC-MS or LC-MS?
A1: Both GC-MS and LC-MS are powerful techniques for quantifying hydroxy fatty acids, and the best choice depends on your specific needs and available instrumentation.[17]
-
GC-MS often provides excellent chromatographic resolution and is highly robust. However, it mandates a chemical derivatization step to make this compound volatile, which adds time and a potential source of error to the workflow.[2][18]
-
LC-MS/MS offers high sensitivity and typically does not require derivatization.[5] It is particularly well-suited for complex biological samples but can be more susceptible to ion suppression from co-eluting phospholipids.[7] Combining both techniques can provide the most comprehensive coverage for untargeted metabolomics studies.[17]
Q2: Why is sample preparation so important for this specific analyte?
A2: Rigorous sample preparation is crucial for two main reasons: the complex nature of biological matrices and the low endogenous concentrations of the analyte.[5][13] Biological samples contain thousands of other lipids and metabolites that can interfere with the analysis.[5] A multi-step preparation involving extraction and cleanup (like SPE) is necessary to isolate the analyte, remove interfering compounds that cause matrix effects, and concentrate it to a level detectable by the mass spectrometer.[7][13][14]
Q3: What is the primary purpose of derivatization before GC-MS analysis?
A3: The primary purpose of derivatization is to modify the chemical structure of the analyte to make it suitable for gas chromatography.[3] The polar hydroxyl (-OH) and carboxyl (-COOH) functional groups in this compound make it non-volatile.[1] Derivatization, commonly through silylation, replaces the active hydrogens on these groups with non-polar trimethylsilyl (B98337) (TMS) groups. This transformation increases volatility, improves thermal stability, and enhances chromatographic peak shape, leading to better separation and detection.[2]
Q4: How do I select an appropriate internal standard for quantification?
A4: The choice of internal standard (ISTD) is critical for accurate and precise quantification.[10] The ideal ISTD is a stable, isotopically labeled analog of the analyte (e.g., d4-Methyl 2-hydroxytetracosanoate), as it shares nearly identical chemical and physical properties.[12] It will behave the same way during sample preparation and ionization, effectively correcting for analyte loss and matrix-induced signal variations.[10] If an isotopically labeled standard is not available, the next best option is a structurally similar compound that is not naturally present in the sample, such as an odd-chain 2-hydroxy fatty acid.[10]
Experimental Protocols & Data
Protocol 1: General Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a common starting point for extracting total lipids from biological tissues or fluids.
-
Homogenize the sample (e.g., 50 mg of tissue) in a 1:2 mixture of chloroform (B151607):methanol (e.g., 3 mL).
-
Add the internal standard solution at the beginning of the extraction process.
-
After thorough mixing/vortexing, add 1 part chloroform (e.g., 1 mL) and mix again.
-
Add 1 part water (e.g., 1 mL) to induce phase separation. Vortex thoroughly.
-
Centrifuge the sample (e.g., at 1000 x g for 10 minutes) to separate the layers.
-
Carefully collect the lower organic layer (chloroform), which contains the lipids.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the next step (e.g., hexane (B92381) for SPE).
Protocol 2: Solid-Phase Extraction (SPE) for Analyte Enrichment
This protocol is designed to separate hydroxy fatty acids from more neutral lipids.[5]
-
Condition a silica SPE cartridge (e.g., 500 mg) by washing it with hexane.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent like 95:5 hexane:ethyl acetate (B1210297) to elute neutral lipids (e.g., triacylglycerols, cholesterol esters).[5]
-
Elute the desired fraction containing this compound using a more polar solvent, such as ethyl acetate or a mixture with methanol.
-
Dry the eluted fraction under nitrogen.
-
Reconstitute the sample in the final analysis solvent (e.g., for LC-MS) or proceed to derivatization (for GC-MS).
Protocol 3: Silylation for GC-MS Analysis
This protocol converts the analyte into its trimethylsilyl (TMS) derivative.
-
Ensure the dried sample from Protocol 2 is completely free of moisture.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A common solvent is pyridine (B92270) or ethyl acetate.[1]
-
Cap the vial tightly and heat at a specified temperature (e.g., 75°C) for a set time (e.g., 45-60 minutes) to ensure the reaction is complete.
-
Cool the sample to room temperature before injection into the GC-MS.
Quantitative Data & Method Parameters
The following tables summarize typical starting parameters for LC-MS and GC-MS methods. These should be optimized for your specific instrumentation and application.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Reference |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) | [9][11] |
| Mobile Phase A | Water with 0.1% Formic Acid | [11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [11] |
| Flow Rate | 0.3 - 0.4 mL/min | [11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [9] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | [9] |
| Drying Gas Temp. | 250 - 300 °C | [19] |
| Nebulizer Pressure | 35 psi | [19] |
Table 2: Example GC-MS Parameters
| Parameter | Setting | Reference |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | [19] |
| Carrier Gas | Helium | [19] |
| Flow Rate | 1 mL/min (constant flow) | [19] |
| Inlet Mode | Splitless | [19] |
| Inlet Temperature | 280 °C | [8] |
| Oven Program | Start at 45°C, ramp to 325°C | [19] |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | [12] |
| Source Temp. | 200 - 230 °C | [19] |
| Mass Range | 50 - 650 m/z | [19] |
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Conceptual diagram of ion suppression (Matrix Effect) in LC-MS.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. jfda-online.com [jfda-online.com]
- 3. scispace.com [scispace.com]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part II) [restek.com]
- 17. Integration of GC-MS and LC-MS for untargeted metabolomics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. lcms.cz [lcms.cz]
Preventing degradation of Methyl 2-hydroxytetracosanoate during sample prep.
Welcome to the technical support center for Methyl 2-hydroxytetracosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing compound degradation during sample preparation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
This compound has two primary functional groups susceptible to degradation during standard sample preparation: the methyl ester and the alpha-hydroxyl group. The main degradation pathways are:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid (2-hydroxytetracosanoic acid). This reaction is catalyzed by the presence of water, particularly under acidic or alkaline conditions.[1][2] While acid-catalyzed hydrolysis is reversible, alkaline hydrolysis is typically irreversible and results in the formation of a carboxylate salt.[1]
-
Oxidation: The secondary hydroxyl group at the C-2 position is susceptible to oxidation, which would convert it into a ketone (Methyl 2-oxotetracosanoate). This can be initiated by aggressive reagents or inappropriate sample handling conditions that promote oxidative stress. While the long saturated fatty acid chain is generally stable, the hydroxyl group represents a more reactive site.
Q2: How should I properly store the pure standard and my prepared samples?
For long-term stability, the pure standard of this compound should be stored at -20°C.[3] Under these conditions, the compound is reported to be stable for at least four years.[3] Prepared samples dissolved in an appropriate solvent should also be stored at -20°C until analysis to minimize degradation.[4] It is advisable to use vials with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination.[4]
Q3: Are there specific reagents I should avoid when working with this compound?
Yes. Due to the presence of the hydroxyl group, certain standard fatty acid derivatization reagents should be used with caution or avoided entirely:
-
Strong Basic Catalysts: Methods using strong bases like sodium hydroxide (B78521) or potassium hydroxide for transesterification are not recommended. Official methods have noted that procedures using these reagents can result in the partial or complete destruction of hydroxyl groups.[5]
-
Diazomethane (B1218177): While used for esterifying free fatty acids, diazomethane can potentially cause etherification of the hydroxyl group, leading to unwanted side products, especially if methanol (B129727) is absent from the reaction medium.[6]
Q4: My final analysis shows low or no recovery. What are the likely causes?
Low recovery is a common issue that can typically be traced back to degradation during sample preparation. The most probable causes are:
-
Ester Hydrolysis: If your sample preparation involved aqueous steps or non-anhydrous solvents in the presence of acid or base catalysts, your compound may have reverted to its free acid form. This form may not be detected by the GC method intended for the methyl ester.
-
Adsorption: Hydroxylated fatty acids can adsorb to glass surfaces. Silanizing glassware or using polypropylene (B1209903) tubes can help mitigate this issue.
-
Inappropriate pH: Extreme pH levels during extraction can promote hydrolysis. Maintain a neutral or slightly acidic pH during liquid-liquid extraction steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Ester Hydrolysis: Presence of water during acid/base-catalyzed steps.[1][7] | Use anhydrous solvents and reagents. If water is unavoidable, minimize reaction time and temperature. Consider methods that use a water scavenger.[6] |
| Oxidation of Hydroxyl Group: Exposure to oxidizing agents, excessive heat, or prolonged exposure to air. | Prepare samples under an inert atmosphere (e.g., nitrogen or argon).[5] Consider adding an antioxidant like BHT (Butylated hydroxytoluene) to the extraction solvent. | |
| Adsorption to Surfaces: The polar hydroxyl group can adhere to active sites on glass surfaces. | Use silanized glassware or polypropylene vials. | |
| Appearance of Unexpected Peaks in Chromatogram | Hydrolysis Product: The peak may correspond to the free acid (2-hydroxytetracosanoic acid), which may elute later or not at all depending on the column and method. | Confirm the identity of the peak by running a standard of the free acid or by using mass spectrometry to check for the expected molecular weight. |
| Oxidation Product: A new peak could be the keto-ester form (Methyl 2-oxotetracosanoate). | Use mass spectrometry to identify the peak. The molecular weight will be 2 Da less than the parent compound. Prevent oxidation by following the recommendations above. | |
| Derivatization Artifacts: If derivatizing the hydroxyl group (e.g., silylation for GC analysis), incomplete reactions or side products can occur. | Optimize the derivatization reaction (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the silylation reagent. | |
| Poor Peak Shape (Tailing) in GC Analysis | Interaction with Column: The free hydroxyl group can interact with active sites in the GC inlet or column, causing peak tailing. | Derivatize the hydroxyl group to a less polar form, such as a trimethylsilyl (B98337) (TMS) ether, prior to GC analysis. Use a high-quality, deactivated GC column. |
Key Visualizations
Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways that can affect this compound during sample preparation.
Caption: Primary degradation routes for this compound.
Troubleshooting Logic Flow
This workflow provides a logical sequence for diagnosing issues related to low analyte signal.
Caption: A logical workflow for troubleshooting low analyte recovery.
Recommended Experimental Protocol
Mild Acid-Catalyzed Derivatization and Extraction
This protocol is adapted from established methods for preparing fatty acid methyl esters (FAMEs) and is optimized to minimize the degradation of the hydroxyl group.[4][7] It is suitable for samples containing lipids with 2-hydroxy fatty acids.
Reagents and Materials:
-
Toluene (B28343), anhydrous
-
Methanol, anhydrous
-
Concentrated HCl (35%)
-
Hexane (B92381) or Heptane, HPLC grade
-
1M NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard (e.g., Methyl nonadecanoate, C19:0)
-
Screw-capped glass tubes with PTFE liners
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place the lipid extract or sample into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation (1.2% HCl in Methanol): Prepare the methylation reagent by carefully adding 0.3 mL of concentrated HCl to 1.5 mL of anhydrous methanol. Note: This reagent contains a small amount of water from the concentrated HCl. While not ideal, studies have shown that FAME formation is not significantly hindered by up to 2-5% water.[7]
-
Derivatization: a. Add 0.2 mL of anhydrous toluene to dissolve the lipid sample. b. Add the freshly prepared 1.8 mL of 1.2% HCl in methanol. c. If using an internal standard for quantification, add it at this stage. d. Cap the tube tightly, vortex briefly, and place it in a heating block. e. For mild derivatization, incubate at 45°C overnight (approx. 14 hours). For a more rapid reaction, heat at 100°C for 1 hour.[7]
-
Extraction: a. Cool the reaction tube to room temperature. b. Add 1 mL of hexane (or heptane) and 1 mL of 1M NaCl solution to the tube. c. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer. d. Centrifuge briefly to separate the phases.
-
Sample Cleanup and Collection: a. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. b. For samples with low FAME content, the extraction (Step 4) can be repeated, and the hexane fractions pooled.[4] The pooled extract can then be concentrated under a gentle stream of nitrogen if necessary.
-
Analysis: The final hexane solution containing the this compound is ready for GC or LC-MS analysis.
Sample Preparation Workflow Diagram
Caption: Recommended workflow for preparing this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. chinaoils.cn [chinaoils.cn]
- 6. aocs.org [aocs.org]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in resolving peak tailing and other chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in FAME analysis?
A: Peak tailing is a distortion where the trailing half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Tailing peaks can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting FAMEs, which is particularly problematic in complex mixtures.[1]
Q2: What are the common causes of peak tailing for FAMEs?
A: Peak tailing in FAME analysis can be broadly categorized into chemical and physical causes:
-
Chemical Causes: These often involve interactions between the FAMEs and active sites within the GC system.[3][4] FAMEs, particularly those with residual polar functional groups from incomplete derivatization, can interact with active silanol (B1196071) groups on the surfaces of the inlet liner, the column itself, or on non-volatile contaminants.[5][6]
-
Physical Causes: These are typically related to disruptions in the carrier gas flow path.[3] Common physical causes include improper column installation (e.g., poor cuts, incorrect positioning), the presence of dead volumes, column contamination, and column overload.[5][7]
Q3: How can I determine if my peak tailing issue is chemical or physical in nature?
A: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing:[8]
-
If all peaks, including the solvent peak, are tailing: This usually indicates a physical problem, such as a disruption in the flow path.[7][8]
-
If only some peaks, particularly more polar or later-eluting FAMEs, are tailing: This is more indicative of a chemical interaction or adsorption problem.[8]
Q4: Can the derivatization process itself cause peak tailing?
A: Yes, an incomplete or improper derivatization of fatty acids to FAMEs can be a significant cause of peak tailing.[6] Free fatty acids are highly polar and prone to strong interactions with active sites in the GC system, leading to severe peak tailing.[9] Ensuring the derivatization reaction goes to completion is crucial for obtaining symmetrical peaks.[6][10]
Q5: Which type of GC column is best for FAME analysis to minimize peak tailing?
A: The choice of column depends on the specific FAMEs being analyzed. For complex mixtures, especially those containing cis and trans isomers, highly polar capillary columns coated with cyanopropyl siloxane stationary phases are often preferred.[1][11] For general-purpose FAME analysis where separation is primarily by boiling point, a non-polar column can be used. Using a column specifically tested for FAME analysis can also help ensure good peak shape.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your FAME analysis.
Step 1: Initial Assessment
-
Observe the chromatogram: Determine if all peaks or only specific peaks are tailing.[8]
-
Review recent system changes: Have you recently changed the column, septum, liner, or gas cylinder?
Step 2: Investigate Physical Causes (If all peaks are tailing)
-
Check for leaks: Use an electronic leak detector to check all fittings, including the septum, column connections, and detector.
-
Inspect the column installation:
-
Perform inlet maintenance:
Step 3: Investigate Chemical Causes (If only specific, often polar, peaks are tailing)
-
Condition the column: High temperatures can cause stationary phase bleed, exposing active silanol groups. Conditioning the column according to the manufacturer's recommendations can help.[13]
-
Trim the column: The front end of the column is most susceptible to contamination from non-volatile sample components. Trimming 15-30 cm from the inlet end can remove these active sites.
-
Verify derivatization completeness: Re-run the derivatization procedure, ensuring optimal reaction time and temperature.[6] Consider using a fresh derivatization reagent.[6]
-
Use a deactivated inlet liner: Ensure you are using a high-quality, deactivated inlet liner. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.[14]
Step 4: Method Optimization
-
Sample concentration: Overloading the column can cause peak tailing.[15] Try diluting your sample.
-
Injection parameters: A splitless injection can sometimes exacerbate tailing. If possible, try a split injection.[15]
-
Oven temperature program: A lower initial oven temperature can improve the focusing of analytes at the head of the column.[16]
Data Presentation: Typical GC Parameters for FAME Analysis
The following table summarizes typical GC parameters for the analysis of FAMEs. Note that these are starting points and may require optimization for your specific application.
| Parameter | Typical Value/Range | Notes |
| Column Type | Highly Polar (e.g., Cyanopropyl Siloxane) or Mid-Polar (e.g., Polyethylene Glycol - WAX) | Highly polar columns are recommended for complex mixtures and cis/trans isomer separation.[1][17] |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | Longer columns provide better resolution for complex samples.[17] |
| Inlet Temperature | 220-250 °C | Should be high enough to ensure rapid vaporization of FAMEs without causing thermal degradation.[17][18] |
| Injection Mode | Split or Splitless | Split injection is often preferred to prevent column overload, with split ratios typically from 20:1 to 100:1.[7][17] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times at lower temperatures.[17] |
| Carrier Gas Flow Rate | 1-2 mL/min (constant flow) | Optimize for best resolution and peak shape.[2][19] |
| Oven Program | Initial Temp: 60-100°C, Ramp: 2-10°C/min, Final Temp: 220-250°C | The program should be optimized to separate the FAMEs of interest.[17][20] |
| Detector | Flame Ionization Detector (FID) | FID is the most common detector for FAME analysis. |
| Detector Temperature | 240-280 °C | Should be higher than the final oven temperature to prevent condensation.[17][18] |
Experimental Protocols
Protocol 1: GC Column Conditioning for FAME Analysis
Objective: To remove volatile contaminants and ensure a stable baseline before FAME analysis. This protocol is a general guideline; always refer to the specific instructions provided by your column manufacturer.
Materials:
-
New or used GC column for FAME analysis
-
High-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps
-
GC instrument
Procedure:
-
Install the column in the GC inlet, but do not connect the detector end. This prevents contaminants from being deposited on the detector.
-
Set the carrier gas flow rate to the typical value used for your FAME analysis (e.g., 1-2 mL/min).[2][19]
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Set the oven temperature program to ramp at 5-10°C/min to the conditioning temperature. The conditioning temperature should be about 20°C above the maximum temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[13]
-
Hold the column at the conditioning temperature for 1-2 hours for a previously used column, or overnight for a new column.[1]
-
Cool down the oven.
-
Connect the column to the detector.
-
Perform a blank run (injecting only solvent) to ensure a stable baseline.
Protocol 2: Replacing the GC Inlet Liner for FAME Analysis
Objective: To replace a contaminated or active inlet liner to improve peak shape and prevent analyte degradation.
Materials:
-
New, deactivated inlet liner (and O-ring) appropriate for your GC and injection type
-
Tweezers or a liner removal tool
-
Lint-free gloves
Procedure:
-
Cool down the GC inlet to a safe temperature (typically below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing lint-free gloves, open the inlet.
-
Carefully remove the old liner using tweezers or a liner removal tool.[8][21]
-
Inspect the inside of the inlet for any visible contamination or septum debris. Clean if necessary with an appropriate solvent and swabs.
-
Place a new O-ring on the new liner.
-
Using the tweezers or tool, insert the new liner into the inlet, ensuring it is seated correctly.[8]
-
Close the inlet and restore the carrier gas flow.
-
Perform a leak check to ensure all connections are secure.
-
Allow the system to purge for 10-15 minutes before heating the inlet and performing an analysis.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for FAME peak tailing in GC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 13. How to Condition a New Capillary GC Column [restek.com]
- 14. chromforum.org [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. restek.com [restek.com]
- 17. agilent.com [agilent.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. static.igem.org [static.igem.org]
- 20. agilent.com [agilent.com]
- 21. m.youtube.com [m.youtube.com]
Enhancing sensitivity for detection of hydroxylated fatty acids.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the detection of hydroxylated fatty acids (HFAs). It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of hydroxylated fatty acids often challenging?
A1: The detection of HFAs is challenging due to several factors. Their concentrations in biological samples are often very low.[1][2] Additionally, the presence of numerous structural isomers (regioisomers and stereoisomers) makes their separation and distinct quantification difficult.[1] From a mass spectrometry perspective, their inherent chemical properties can lead to poor ionization efficiency, further limiting detection sensitivity.[3]
Q2: What is the most common analytical platform for HFA analysis?
A2: The most common and powerful analytical platform for HFA analysis is liquid chromatography coupled with mass spectrometry (LC-MS).[1] This combination offers high sensitivity and selectivity, which are crucial for distinguishing between different HFA isomers and quantifying them in complex biological matrices.[1][4] Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique, often requiring derivatization to improve the volatility and thermal stability of the analytes.[5][6]
Q3: What is derivatization and why is it important for HFA analysis?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For HFA analysis, derivatization is crucial for several reasons:
-
Increased Sensitivity: Many derivatizing agents introduce a readily ionizable group, significantly improving the signal intensity in mass spectrometry.[2][3] This can lead to sensitivity enhancements of several orders of magnitude.[7][8]
-
Improved Chromatographic Separation: Derivatization can alter the polarity of HFAs, leading to better separation on chromatographic columns and resolving isomeric forms.[2]
-
Enhanced Stability: It can protect functional groups and increase the stability of the molecule during analysis.[6]
Q4: Can I analyze both free and esterified hydroxylated fatty acids?
A4: Yes. To analyze the total HFA content (both free and esterified forms), a hydrolysis step (e.g., saponification with a base like sodium hydroxide) is required to release the HFAs from complex lipids like triglycerides or phospholipids.[5][9] To measure only the free HFAs, the hydrolysis step is omitted, and lipids are typically extracted using a suitable organic solvent mixture.[10]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Question | Possible Cause | Suggested Solution |
| Why is my HFA signal so low in my LC-MS analysis? | Poor Ionization Efficiency: HFAs, particularly in their native form, may not ionize well in the mass spectrometer source. | Implement Chemical Derivatization: Use a derivatization reagent to introduce a permanently charged or easily ionizable group. For example, reagents like 2-dimethylaminoethylamine (DMED) can significantly increase sensitivity.[2] Girard's Reagent T (GT) has been shown to improve detection sensitivity by up to 1000-fold.[8][11] |
| Low Analyte Concentration: The concentration of your target HFA in the sample may be below the instrument's limit of detection. | Enrich the Sample: Use solid-phase extraction (SPE) to concentrate the HFAs and remove interfering substances from the sample matrix.[1][2] Strong anion exchange (SAX) SPE cartridges are effective for selectively enriching fatty acids.[2] | |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analyte. | Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) followed by SPE. The Bligh-Dyer or Folch methods are standard LLE procedures for lipid extraction.[10] Also, optimize the chromatographic gradient to better separate the analyte from interfering matrix components. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)
| Question | Possible Cause | Suggested Solution |
| Why are my chromatographic peaks tailing or broad? | Secondary Interactions: The hydroxyl and carboxyl groups of HFAs can have secondary interactions with the stationary phase of the column, leading to peak tailing. | Optimize Mobile Phase: Add a small amount of a modifier like formic acid or acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group and minimize these interactions.[3] Consider Derivatization: Derivatizing the carboxyl group can block these interactions and improve peak shape. |
| Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shapes for all analytes. | Flush the Column: Flush the column with a strong solvent series as recommended by the manufacturer. Install a Guard Column or In-line Filter: These will protect the analytical column from particulates and strongly retained matrix components. | |
| Why are my peaks splitting? | Injection Solvent Incompatibility: If the injection solvent is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion and splitting. | Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the final sample in a solvent that is similar in composition and strength to the initial mobile phase of your LC gradient. |
Quantitative Data on Sensitivity Enhancement
The following tables summarize the reported improvements in detection sensitivity for hydroxylated fatty acids using various derivatization techniques.
Table 1: Enhancement of HFA Detection Sensitivity with Derivatization
| Derivatization Reagent | Analyte Class | Analytical Platform | Fold Increase in Sensitivity | Limit of Detection (LOD) / Quantification (LOQ) | Reference(s) |
| 2-dimethylaminoethylamine (DMED) | FAHFAs | UHPLC-MS | 7 - 72 | 0.01 - 0.14 pg | [2][7] |
| Girard's Reagent T (GT) | Fatty Acids | MALDI-MS | ~1000 | 146.3 nM (LOQ) | [8][11] |
| Pentafluorobenzyl Bromide (PFBBr) | Fatty Acids | GC-NCI-MS | Substantially improved detection limits | Trace amounts | [10] |
| 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) | Hydroxyl-containing compounds | LC-MS | 1.1 - 42.9 | Not specified |
FAHFAs: Fatty Acid Esters of Hydroxy Fatty Acids
Experimental Protocols
Protocol 1: General Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a widely used method for extracting total lipids from tissues or sera.[1]
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of 1 mL chloroform (B151607) and 2 mL methanol (B129727). For liquid samples like serum (e.g., 0.5 mL), add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Phase Separation: Add 1 mL of chloroform to the homogenate and vortex thoroughly. Then, add 1 mL of water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, add another 2 mL of chloroform to the remaining upper phase, vortex, centrifuge, and collect the lower organic phase again. Combine the organic phases.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol or isopropanol).
Protocol 2: Solid-Phase Extraction (SPE) for HFA Enrichment
This protocol describes a general procedure for enriching HFAs from a total lipid extract using a strong anion exchange (SAX) cartridge.[2]
-
Cartridge Conditioning: Condition a SAX SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of the initial mobile phase or a solvent matching the sample's solvent.
-
Sample Loading: Load the reconstituted lipid extract (from Protocol 1) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., 2 mL of hexane) to remove neutral lipids and other non-polar interferences. Follow with a wash using a slightly more polar solvent (e.g., 2 mL of ethyl acetate) to remove other interfering compounds.
-
Elution: Elute the bound HFAs from the cartridge using an acidic solvent. A common elution solvent is 2 mL of methanol containing a small percentage of a weak acid (e.g., 2% formic acid).
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in the appropriate solvent for LC-MS analysis or further derivatization.
Protocol 3: Derivatization of HFAs with DMED for Enhanced LC-MS Sensitivity
This protocol is adapted from a method for labeling fatty acids to improve their detection in positive-ion mode LC-MS.[2][7]
-
Reagent Preparation: Prepare a solution of 2-dimethylaminoethylamine (DMED) and a coupling agent (e.g., a carbodiimide (B86325) like EDC) in a suitable aprotic solvent like acetonitrile.
-
Derivatization Reaction: To the dried HFA extract (from Protocol 2), add the DMED/coupling agent solution.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a small volume of water.
-
Analysis: The derivatized sample is now ready for injection into the UHPLC-MS system for analysis in positive ion mode. The DMED tag provides a permanent positive charge, greatly enhancing ionization efficiency.
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for enhancing HFA detection sensitivity.
12-HETE Signaling Pathway
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: β-Hydroxy Fatty Acid Methyl Esters (β-OH FAMEs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-hydroxy fatty acid methyl esters (β-OH FAMEs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for β-hydroxy fatty acid methyl esters (β-OH FAMEs)?
A1: The primary stability concerns for β-OH FAMEs are oxidative and storage stability. The presence of the β-hydroxy group can make these molecules more susceptible to degradation compared to their non-hydroxylated counterparts.[1] Factors such as exposure to air, light, elevated temperatures, and the presence of metal contaminants can accelerate degradation.[2] This can lead to the formation of acids and polymeric structures, which can compromise sample integrity and affect experimental results.[3]
Q2: How can I improve the storage stability of my β-OH FAMEs samples?
A2: To enhance storage stability, it is recommended to store β-OH FAMEs under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (-20°C to -80°C).[4] Using amber glass vials with Teflon-lined caps (B75204) can help prevent photo-oxidation and leaching of contaminants. For long-term storage, dissolving the sample in a suitable anhydrous organic solvent can also be beneficial. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ), has been shown to improve the oxidative stability of FAMEs and may be considered for β-OH FAMEs as well.[3]
Q3: My β-OH FAMEs are showing poor peak shape (tailing) during Gas Chromatography (GC) analysis. What could be the cause?
A3: Peak tailing of β-OH FAMEs in GC analysis is often due to the polar hydroxyl group interacting with active sites in the GC system, such as the injector liner or the column itself.[5] This can be addressed by derivatizing the hydroxyl group to a less polar functional group, such as a trimethylsilyl (B98337) (TMS) ether.[6] Incomplete derivatization can also lead to peak tailing. Additionally, issues with the GC column, such as phase degradation or contamination, can contribute to poor peak shape.
Q4: What are the recommended derivatization procedures for β-OH FAMEs for GC analysis?
A4: The most common and effective derivatization technique for the hydroxyl group of β-OH FAMEs is silylation. This involves converting the hydroxyl group (-OH) into a trimethylsilyl ether (-OTMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[6] This derivatization reduces the polarity of the molecule, improving its volatility and chromatographic behavior.[7]
Troubleshooting Guides
Issue 1: Inconsistent quantification of β-OH FAMEs
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Verify storage conditions (temperature, light, inert atmosphere). Analyze a freshly prepared standard to compare with the stored sample. Consider adding an antioxidant if not already present. |
| Incomplete Derivatization | Optimize the derivatization reaction (reagent volume, temperature, and time). Ensure reagents are not expired and have been stored correctly to prevent moisture contamination.[8] |
| Injector Discrimination | Check the injector temperature. A temperature that is too high can cause degradation of thermally labile derivatives, while a temperature that is too low can lead to incomplete vaporization. |
| Detector Response Variability | Clean the detector according to the manufacturer's instructions. Verify that the detector gases are of high purity and at the correct flow rates. |
Issue 2: Appearance of Ghost Peaks in GC Chromatogram
| Potential Cause | Troubleshooting Step |
| Contaminated Syringe | Clean the syringe thoroughly with appropriate solvents between injections. |
| Septum Bleed | Use high-quality, low-bleed septa. Replace the septum regularly. |
| Contaminated Inlet Liner | Replace the inlet liner. Use a deactivated liner to minimize active sites. |
| Carryover from Previous Injections | Run a blank solvent injection after a concentrated sample to check for carryover. Increase the bake-out time and temperature of the GC oven at the end of the run. |
Quantitative Data on Stability
The oxidative stability of FAMEs is often assessed using the Rancimat method, which measures the induction period before rapid oxidation occurs. While specific data for a wide range of individual β-OH FAMEs is limited, the following table summarizes indicative stability data for FAME mixtures containing β-hydroxy species.
| Sample | Induction Period (hours at 110°C) | Reference |
| Unique FAME blend with 9% β-OH FAMEs | 1.5 | [1] |
| 30 vol% blend of unique FAME in conventional diesel | 2.0 | [1] |
| Used frying oil methyl esters (UFOME) | 3.42 | [9] |
| European Biodiesel Standard (EN 14214) Requirement | ≥ 6.0 | [9] |
Note: The lower induction period of the blend containing β-OH FAMEs suggests their potential to decrease oxidative stability.[1]
Experimental Protocols
Protocol 1: Determination of Oxidative Stability using the Rancimat Method
This protocol is based on the EN 14112 standard for determining the oxidation stability of FAMEs.[10]
1. Principle: The sample is subjected to accelerated aging by passing a stream of air through it at a constant elevated temperature. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is monitored. The induction period is the time until a rapid increase in conductivity is observed.[11]
2. Apparatus:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump
-
Heating block
3. Procedure:
-
Weigh approximately 3 g of the β-OH FAME sample into a clean, dry reaction vessel.
-
Fill a measuring vessel with 60 mL of deionized water and place the electrode in the vessel.
-
Connect the reaction vessel and the measuring vessel to the Rancimat instrument.
-
Place the reaction vessel into the heating block, which has been pre-heated to the desired temperature (typically 110°C).
-
Start the air flow (typically 10 L/h) and begin recording the conductivity.
-
The instrument software will automatically determine the induction period from the conductivity curve.
4. Troubleshooting:
-
No clear induction point: Check for leaks in the system. Ensure the air flow is constant. The sample may be extremely stable or unstable; consider adjusting the temperature.
-
Poor reproducibility: Ensure consistent sample weight and that all glassware is scrupulously clean. Check the calibration of the temperature and conductivity probes.
Protocol 2: Silylation of β-OH FAMEs for GC Analysis
This protocol provides a general procedure for the derivatization of the hydroxyl group of β-OH FAMEs.
1. Reagents:
-
β-OH FAME sample
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous hexane
2. Procedure:
-
Dissolve approximately 1 mg of the β-OH FAME sample in 100 µL of anhydrous pyridine in a micro-reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC or GC-MS analysis. If necessary, the sample can be diluted with anhydrous hexane.
3. Troubleshooting:
-
Incomplete derivatization (observed by peak tailing in GC): Ensure all reagents and solvents are anhydrous, as moisture will deactivate the silylating reagent. Increase the reaction time or temperature. Ensure a sufficient excess of the derivatizing reagent is used.
-
Artifact peaks: Use high-purity reagents. Store derivatizing agents under inert gas and protect them from moisture.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of β-OH FAMEs.
Caption: Simplified schematic of the Lipopolysaccharide (LPS) biosynthesis pathway.
Caption: Key steps in the biosynthesis of Polyhydroxyalkanoates (PHAs).
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 4. Pharmaceutical Stability Storage Importance | SciSafe [scisafe.com]
- 5. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. gcms.cz [gcms.cz]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Oxidative stability and storage behavior of fatty acid methyl esters derived from used palm oil | Semantic Scholar [semanticscholar.org]
- 10. metrohm.com [metrohm.com]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Minimizing FAME Hydrolysis During Methanolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of Fatty Acid Methyl Esters (FAMEs) during methanolysis, ensuring high-quality results in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during methanolysis that can lead to FAME hydrolysis and reduced yields.
Q1: My FAME yield is lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low FAME yield is a common issue often linked to hydrolysis or incomplete reaction. Here’s a step-by-step troubleshooting guide:
-
Check for Water Contamination: Water is a primary culprit in FAME hydrolysis. Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous methanol (B129727) and ensure your lipid sample is as dry as possible. Samples with greater than 20% moisture may undergo significant hydrolysis.[1]
-
Verify Catalyst Concentration and Activity:
-
Base Catalysis: Insufficient catalyst can lead to an incomplete reaction. Conversely, an excessively high concentration of an alkaline catalyst can promote saponification (soap formation), a side reaction that consumes both the catalyst and the FAMEs, thereby reducing the yield.[1][2][3] The optimal catalyst concentration for base-catalyzed methanolysis is typically around 1.0 wt%.[2]
-
Acid Catalysis: Ensure the acid catalyst has not degraded. For instance, when preparing methanolic HCl, it is crucial to handle acetyl chloride carefully to prevent reactions with atmospheric moisture that would reduce its efficacy.
-
-
Optimize Reaction Temperature and Time:
-
Higher temperatures generally increase the reaction rate, but exceeding the boiling point of methanol (around 65°C) in an open or poorly sealed vessel can lead to solvent loss and an incomplete reaction.
-
For acid-catalyzed reactions, a longer reaction time (e.g., 1-1.5 hours at 100°C) may be necessary for complete conversion, especially for sterol esters.[4]
-
-
Ensure Proper Mixing: Inadequate mixing can result in a heterogeneous reaction mixture, where the oil and methanol phases are not in sufficient contact for the reaction to proceed efficiently.
Q2: I'm observing a waxy or soapy precipitate in my reaction mixture. What is it and how can I prevent it?
A2: This is likely due to saponification, which is the hydrolysis of FAMEs or triglycerides under basic conditions to form carboxylate salts (soaps).
-
Cause: Saponification is primarily caused by the reaction of the alkaline catalyst (like NaOH or KOH) with free fatty acids (FFAs) present in the oil or with the FAMEs themselves in the presence of water.[2][5]
-
Prevention:
-
Minimize Water: The most critical step is to minimize water in the reaction.[6]
-
Optimize Catalyst Concentration: Use the optimal amount of catalyst. Excess alkali catalyst significantly increases soap formation.[2][3][7]
-
Pre-treat High FFA Feedstocks: If your starting material has a high free fatty acid content, consider a two-step process. First, use an acid catalyst to esterify the FFAs, followed by a base catalyst for the transesterification of triglycerides.[1][5]
-
Q3: How does water content quantitatively affect my FAME yield?
A3: Water has a direct and detrimental effect on FAME yield, particularly in base-catalyzed reactions due to saponification, and also in acid-catalyzed reactions by promoting the reverse reaction of esterification. While enzymatic reactions can be more tolerant to water, there is still an optimal range.
Data Presentation
The following tables summarize quantitative data on the effects of catalyst concentration and water content on the outcomes of methanolysis.
Table 1: Effect of Catalyst Concentration on Soap Formation in Base-Catalyzed Methanolysis of Refined Palm Oil
| Catalyst Concentration (wt%) | Soap Content (ppm) |
| 0.50 | 1250 |
| 0.75 | 2500 |
| 1.00 | 3750 |
| 1.50 | 6250 |
| 2.00 | 8750 |
| 2.42 | 11250 |
Data adapted from a study on the effect of catalyst amounts on soap formation. The experiment was conducted with refined palm oil containing 0.49 wt% FFA and a constant water content.[2]
Table 2: Influence of Added Water Content in Palm Oil on Total FAME Content
| Added Water Content (wt%) | Total FAME Content (wt%) |
| 0.02 | 96.8 |
| 0.05 | 97.3 |
| 0.08 | 94.5 |
| 0.11 | 92.1 |
| 0.12 | 91.5 |
Data adapted from a study on the influences of water content in feedstock oil on the characteristics of fatty acid methyl esters.[8]
Experimental Protocols
Below are detailed methodologies for acid- and base-catalyzed methanolysis designed to minimize FAME hydrolysis.
Protocol 1: Acid-Catalyzed Methanolysis (General Protocol)
This method is suitable for a wide range of lipid samples, including those with higher free fatty acid content.
Materials:
-
Lipid sample (e.g., oil, fat, or lipid extract)
-
Anhydrous Methanol
-
Acetyl Chloride
-
Hexane (B92381) or Heptane
-
6% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or in a vacuum concentrator.
-
Reagent Preparation (Methanolic HCl): In a fume hood, slowly add 2 mL of acetyl chloride to 18 mL of cold anhydrous methanol in a glass container. This will produce an approximately 2M solution of methanolic hydrochloride. Caution: This reaction is highly exothermic and should be performed with care, avoiding contact with water.[9]
-
Methanolysis Reaction:
-
Add 2 mL of the freshly prepared methanolic HCl reagent to the tube containing the dried lipid sample.
-
Add 0.5 mL of hexane to the tube.
-
Securely cap the tube and vortex for 30 seconds.
-
Heat the tube at 100°C for 1 hour in a heating block or boiling water bath.[4]
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the tube.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
-
Analysis: The FAME sample is now ready for analysis by Gas Chromatography (GC).
Protocol 2: Base-Catalyzed Methanolysis (for Low FFA Samples)
This method is rapid and efficient for samples with low free fatty acid content (< 0.5 wt%).
Materials:
-
Lipid sample (low FFA)
-
Anhydrous Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hexane
-
Deionized Water
-
Screw-capped glass tubes with PTFE liners
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 20-40 mg of the lipid sample into a screw-capped glass tube. Ensure the sample is dry.
-
Catalyst Preparation: Prepare a 2 M solution of methanolic KOH by dissolving the appropriate amount of KOH in anhydrous methanol.
-
Methanolysis Reaction:
-
Add 2 mL of hexane to the lipid sample.
-
Add 0.2 mL of the 2 M methanolic KOH solution.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.[10]
-
-
Phase Separation:
-
Add 2 mL of deionized water to the tube to stop the reaction and aid in phase separation.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing FAME hydrolysis.
Caption: Competing reactions during base-catalyzed methanolysis.
Caption: Troubleshooting workflow for low FAME yield.
References
- 1. media.neliti.com [media.neliti.com]
- 2. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 3. The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil [scirp.org]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 6. Low-cost alternative biodiesel production apparatus based on household food blender for continuous biodiesel production for small communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Co-elution in Complex Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with co-elution in the analysis of complex lipid samples by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in lipidomics?
A: Co-elution occurs when two or more different lipid molecules are not adequately separated by the liquid chromatography (LC) column and elute at the same time.[1] This is a major challenge in lipidomics due to the immense structural diversity and the presence of numerous isobaric (same nominal mass) and isomeric (same elemental composition) lipid species within a narrow mass range.[2][3] Co-elution can lead to several analytical issues, including:
-
Ion Suppression: The ionization efficiency of a target lipid can be suppressed or enhanced by a co-eluting compound, leading to inaccurate quantification.[4][5]
-
Inaccurate Identification: Overlapping MS/MS spectra from multiple precursors make it difficult to confidently identify individual lipid species.[6]
-
Misidentification: Shared fragment ions between co-eluting species can lead to incorrect structural assignments.[6]
Q2: I'm observing a broad, asymmetric peak for my lipid of interest. Could this be a co-elution issue?
A: Yes, peak asymmetry, such as shoulders or merged peaks, can be a visual indicator of co-elution.[1] However, perfectly co-eluting compounds may not distort the peak shape. To confirm, it is recommended to inspect the mass spectra across the entire peak. If the mass spectral profile changes from the beginning to the end of the peak, it is highly likely that multiple species are co-eluting.[1]
Q3: How can I identify the lipid class of an unknown co-eluting species?
A: Mass spectrometry data can provide valuable clues to the identity of the co-eluting lipid. Precursor ion scanning or neutral loss scans can help identify specific lipid classes. For example, a precursor ion scan for m/z 184 in positive ion mode can identify lipids containing a phosphocholine (B91661) headgroup, such as phosphatidylcholines (PC) and sphingomyelins (SM).[2]
Troubleshooting Guides
Problem 1: Poor separation of lipid classes (e.g., Phosphatidylcholine (PC) and Sphingomyelin (SM)).
Cause: Many lipid classes have overlapping physicochemical properties, making their separation challenging with standard reversed-phase (RP) chromatography.
Solution:
-
Switch to an Orthogonal Separation Technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups, which is often more effective for class-level separation than RP chromatography.[7][8] This technique can be particularly useful for separating polar lipids.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is well-suited for lipid analysis and can offer advantages over other chromatographic methods, especially concerning isomer co-elution.[10][11][12] It is compatible with a wide range of lipid polarities.[11]
-
-
Employ Differential Ion Mobility Spectrometry (DMS/FAIMS):
-
DMS, also known as FAIMS, is a gas-phase separation technique that separates ions based on their differing mobilities in high and low electric fields.[3][13][14] This technique is highly effective at separating isobaric and isomeric lipid compounds, including different lipid classes like PC and SM.[2][3]
-
Problem 2: Co-elution of isobaric and isomeric lipids (e.g., different fatty acyl compositions or regioisomers).
Cause: Isobaric and isomeric lipids have identical or very similar masses and often similar retention behavior in single-dimension chromatography, making them difficult to resolve.
Solution:
-
Optimize Chromatographic Selectivity:
-
Column Chemistry: Experiment with different stationary phase chemistries. For reversed-phase chromatography, switching from a C18 to a C8 or a phenyl-hexyl column can alter selectivity.[9] For HILIC, amide or unbonded silica (B1680970) phases can provide different selectivities.[15]
-
Mobile Phase Modifiers: Adjusting the mobile phase composition, such as the pH or the type and concentration of additives (e.g., ammonium (B1175870) formate), can significantly impact the retention and selectivity of ionizable lipids.[6][9][15]
-
-
Incorporate Ion Mobility Spectrometry (IMS):
-
IMS separates ions based on their size, shape, and charge in the gas phase.[16][17][18] This provides an additional dimension of separation that is orthogonal to liquid chromatography and mass spectrometry, enabling the resolution of co-eluting isomers.[8][18][19][20] The collision cross section (CCS) value obtained from IMS provides a highly reproducible physicochemical property that aids in confident lipid identification.[17][18]
-
-
Utilize Supercritical Fluid Chromatography (SFC):
-
SFC has shown particular strength in separating isomeric lipids, including triglycerides with the same carbon number but different degrees of saturation, and even diglyceride regioisomers (1,2- vs. 1,3-).[21]
-
Data Presentation: Comparison of Chromatographic Techniques for Lipid Separation
| Technique | Principle of Separation | Primary Application for Co-elution | Advantages | Disadvantages |
| Reversed-Phase (RP) LC | Hydrophobicity of acyl chains. | Separation of lipids based on chain length and degree of unsaturation.[3][8] | Well-established, wide range of available columns. | Often results in co-elution of different lipid classes.[7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity of lipid headgroups. | Separation of different lipid classes.[7][8] | Excellent for class separation, compatible with MS-friendly solvents.[7] | Can have limited separation of species within the same class.[22] |
| Supercritical Fluid Chromatography (SFC) | Polarity and interaction with a supercritical fluid mobile phase. | Separation of a wide range of lipid polarities and isomers.[11][12] | High throughput, reduced organic solvent consumption, excellent for isomer separation.[12][21] | Requires specialized instrumentation.[23] |
| Differential Ion Mobility Spectrometry (DMS/FAIMS) | Ion mobility differences in high and low electric fields. | Post-ionization separation of isobaric and isomeric lipids.[2][3] | Orthogonal to LC and MS, can be coupled to existing LC-MS systems.[2][13] | Does not provide a collision cross section (CCS) value.[17] |
| Ion Mobility Spectrometry (IMS) | Ion separation based on size, shape, and charge in a drift gas. | Post-ionization separation of co-eluting species, including isomers.[16][18] | Provides an additional dimension of separation and a CCS value for confident identification.[17][18] | Resolution can be instrument-dependent.[17] |
Experimental Protocols
Protocol 1: General Sample Preparation for Lipidomics to Minimize Interferences
Effective sample preparation is crucial to reduce the complexity of the sample and minimize potential co-elution issues.
-
Lipid Extraction:
-
Biphasic Extraction (Folch or Bligh & Dyer): These methods use a chloroform/methanol/water solvent system to partition lipids into an organic phase, separating them from polar metabolites.[22][24]
-
Monophasic Extraction (MTBE): An extraction using methyl-tert-butyl ether (MTBE) is a popular alternative where lipids are recovered from the upper organic phase, which can be easier to handle.[22]
-
-
Solid-Phase Extraction (SPE):
Protocol 2: HILIC Method for Lipid Class Separation
This protocol provides a starting point for developing a HILIC method for separating polar and non-polar lipid classes.
-
Column: Use a column with a polar stationary phase (e.g., unbonded silica, diol, or amide).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an additive such as 10 mM ammonium formate (B1220265) to improve peak shape and ionization.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute lipids based on increasing headgroup polarity. A typical gradient might run over 8-15 minutes.[7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducibility.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting co-elution problems.
Caption: Orthogonal separation using Ion Mobility Spectrometry (IMS).
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. sciex.com [sciex.com]
- 3. Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric separation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
- 11. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of ion-mobility mass spectrometry for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids | MDPI [mdpi.com]
- 24. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 25. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the identity of Methyl 2-hydroxytetracosanoate with GC-MS.
An essential aspect of quality control and research in the pharmaceutical and biotechnology sectors is the unambiguous identification of chemical compounds. This guide provides a detailed comparison and methodology for confirming the identity of Methyl 2-hydroxytetracosanoate using Gas Chromatography-Mass Spectrometry (GC-MS), a widely utilized and powerful analytical technique. For researchers and professionals in drug development, ensuring the structural integrity of such molecules is paramount.
The Role of Derivatization in GC-MS Analysis
Direct analysis of hydroxy fatty acids by GC-MS can be challenging due to their low volatility and the polar nature of the hydroxyl group, which can lead to poor chromatographic peak shapes.[1] To overcome this, a crucial sample preparation step known as derivatization is employed. This process converts the analyte into a more volatile and less polar derivative, making it suitable for GC analysis.[1]
For 2-hydroxy fatty acids, trimethylsilylation (TMS) is a common and effective derivatization technique.[2][3] This method involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which increases the compound's volatility and thermal stability. Reagents such as Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose.[1]
Experimental Protocol: GC-MS Analysis of this compound
A robust protocol for the identification of this compound involves two key stages: derivatization of the sample followed by GC-MS analysis.
Sample Preparation: Trimethylsilylation
This protocol is adapted from standard silylation procedures for fatty acids.[1]
-
Sample Drying: Ensure the sample (1-5 mg) is completely dry, as moisture can interfere with the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of pyridine (B92270) and 50 µL of Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] Pyridine acts as a catalyst and solvent.
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes to ensure complete derivatization.[1]
-
Final Preparation: After cooling to room temperature, the sample is evaporated to dryness again under nitrogen to remove excess reagent and solvent. The resulting TMS-derivatized sample is then redissolved in a suitable solvent like hexane (B92381) for injection into the GC-MS system.[4]
GC-MS Instrumentation and Conditions
The following table outlines typical instrument parameters for the analysis of the TMS derivative of this compound. These are based on established methods for long-chain fatty acid methyl esters.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm[5] |
| Carrier Gas | Helium |
| Injector Temperature | 280°C[4] |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C (1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold 15 min)[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| MS Transfer Line Temp | 280 - 310°C[4] |
| Ion Source Temperature | 230 - 240°C[7] |
| Mass Scan Range | 50 - 600 m/z[7] |
Data Interpretation and Confirmation of Identity
The identity of this compound is confirmed by two key pieces of data from the GC-MS analysis: the retention time and the mass spectrum fragmentation pattern.
Retention Time (RT)
The retention time is the time it takes for the compound to travel through the GC column. Under specific chromatographic conditions, a particular compound will have a characteristic and reproducible retention time. The NIST Chemistry WebBook provides a Van Den Dool and Kratz retention index of 2868.3 for the underivatized this compound on a non-polar column, which can be used as a reference point.[5] The TMS derivative will have a different, but equally characteristic, retention time.
Mass Spectrum and Fragmentation Pattern
Electron Ionization (EI) causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint".[8] For the TMS derivative of this compound, specific fragment ions are expected.
-
Molecular Ion ([M]⁺): The molecular weight of the TMS derivative is 470.8 g/mol . A peak at m/z 470 would correspond to the molecular ion.
-
Key Fragment Ions: The fragmentation pattern provides structural information. Characteristic ions for 2-hydroxy saturated fatty acid methyl esters often include [M-59]⁺ (loss of the methoxycarbonyl group, •COOCH₃) and m/z 90.[9] For the TMS derivative, the most indicative fragmentation occurs due to cleavage of the C-C bond adjacent to the silylated oxygen.
| Parameter | Expected Value/Observation | Significance |
| Retention Index (RI) | ~2914 (TMS derivative on a non-polar column)[10] | A characteristic chromatographic parameter for identification. |
| Molecular Ion ([M]⁺) | m/z 470 | Confirms the molecular weight of the TMS derivative. |
| Key Fragment Ion 1 | m/z 455 ([M-15]⁺) | Loss of a methyl group (•CH₃) from the TMS group, a common fragmentation. |
| Key Fragment Ion 2 | m/z 411 ([M-59]⁺) | Loss of the methoxycarbonyl group (•COOCH₃), indicating an ester.[9] |
| Key Fragment Ion 3 | m/z 175 | Alpha-cleavage between C2 and C3, a highly characteristic fragment for 2-OTMS esters. |
| Base Peak | m/z 175 | Often the most abundant ion, providing strong evidence for the 2-hydroxy position. |
Comparison with Alternative Methods
While GC-MS with TMS derivatization is a robust method, other techniques can also be employed for the analysis of hydroxy fatty acids.
-
Alternative Derivatization: Acetylation of the hydroxyl group is another option for GC-MS analysis.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex or thermally unstable lipids, LC-MS has become a preferred method, often not requiring derivatization.[11]
-
GC-MS/MS: For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used to target specific precursor-product ion transitions.[12]
The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation. However, for definitive structural confirmation of this compound, GC-MS with TMS derivatization provides a reliable and well-documented approach.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the identification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic—mass spectrometric studies of long chain hydroxy acids.—III.<sup>1</sup> The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location | CiNii Research [cir.nii.ac.jp]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Methyl 2-hydroxy-tetracosanoate [webbook.nist.gov]
- 6. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. researchgate.net [researchgate.net]
- 10. This compound, TMS derivative [webbook.nist.gov]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 2-Hydroxy Fatty Acid Enantiomers: Unraveling Stereospecificity in Biological Function
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers of bioactive lipids is paramount. This guide provides a comprehensive comparison of (R)- and (S)-2-hydroxy fatty acids, highlighting their distinct synthesis, analytical separation, and, most importantly, their divergent biological activities, supported by experimental data.
The introduction of a hydroxyl group at the second carbon of a fatty acid creates a chiral center, resulting in two stereoisomers: the (R) and (S) enantiomers. While chemically similar, these molecules exhibit profound differences in their biological roles, from membrane structure modulation to influencing critical signaling pathways. This guide delves into the specifics of these differences, offering a clear and data-driven comparison.
Biosynthesis and Stereospecificity
In mammals, the synthesis of 2-hydroxy fatty acids (2-OH FAs) is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2][3] This enzyme exhibits remarkable stereospecificity, exclusively producing the (R)-enantiomer.[2][3][4] This inherent biological preference underscores the likely significance of the (R)-form in physiological processes. While the (R)-enantiomer is the product of endogenous enzymatic synthesis, the (S)-enantiomer can be chemically synthesized for comparative studies.
Comparative Biological Activities
Experimental evidence consistently demonstrates that the biological effects of 2-hydroxy fatty acids are often enantiomer-specific, with the (R)-enantiomer typically being the biologically active form.
Effects on Membrane Properties and Cellular Metabolism
A key function of 2-hydroxy fatty acids is their role in the structure and function of cell membranes, particularly within sphingolipids. The stereochemistry of the 2-hydroxyl group is critical in these interactions.
| Feature | (R)-2-Hydroxy Palmitic Acid | (S)-2-Hydroxy Palmitic Acid | Reference |
| Effect on Membrane Raft Fluidity | Reverses the increased membrane fluidity caused by FA2H knockdown in adipocytes. | Does not reverse the increased membrane fluidity. | [2] |
| GLUT4 Protein Level | Restores reduced GLUT4 levels in FA2H knockdown adipocytes. | No effect on GLUT4 levels. | [2][3] |
| Glucose Uptake | Reverses the reduction in glucose uptake in FA2H knockdown adipocytes. | No effect on glucose uptake. | [2][3] |
| Lipogenesis | Reverses the reduction in lipogenesis in FA2H knockdown adipocytes. | No effect on lipogenesis. | [2][3] |
| Incorporation into Sphingolipids | Preferentially incorporated into hexosylceramides. | Preferentially incorporated into ceramides. | [2][3] |
These findings highlight the crucial role of the (R)-enantiomer in maintaining membrane microdomain integrity and regulating metabolic processes in adipocytes.[2] The differential incorporation into sphingolipid classes suggests distinct downstream signaling and structural roles for each enantiomer.[2][3]
Role in Cancer Biology
Recent research has implicated 2-hydroxy fatty acids in cancer progression and response to therapy. Again, the (R)-enantiomer has been identified as the key player.
| Feature | (R)-2-Hydroxy Palmitic Acid (R-2-OHPA) | (S)-2-Hydroxy Palmitic Acid | Reference |
| Chemosensitivity to Cisplatin (B142131) in Gastric Cancer | Increases chemosensitivity. | Not reported to have the same effect. | [5] |
| Tumor Growth in vivo | Treatment with (R)-2-OHPA in combination with cisplatin reduces tumor growth. | Not reported to have the same effect. | [5] |
| Signaling Pathway Modulation | Inhibits the mTOR/S6K1/Gli1 signaling pathway. | Not reported to have the same effect. | [5] |
The ability of (R)-2-OHPA to enhance the efficacy of chemotherapy and inhibit a key cancer-promoting pathway underscores its potential as a therapeutic agent.[5]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Enantiomer Separation by Chiral Chromatography
Objective: To separate and purify the (R) and (S) enantiomers of 2-hydroxy fatty acids from a racemic mixture.
Methodology:
-
Derivatization: The carboxyl group of the 2-hydroxy fatty acid is first methylated. Subsequently, the hydroxyl group is esterified with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride (Mosher's reagent), to form diastereomeric esters.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The resulting diastereomeric MTPA derivatives are then separated and identified by gas chromatography coupled with mass spectrometry (GC-MS). The two diastereomers will have different retention times, allowing for their separation and quantification.[2]
-
High-Performance Liquid Chromatography (HPLC): Alternatively, complete enantiomeric separation of racemic 2-hydroxy fatty acids can be achieved by HPLC using a chiral stationary phase.[6][7] The fatty acids are often derivatized to enhance their detection, for example, as 3,5-dinitrophenylurethane methyl esters.[6]
Analysis of Biological Activity in Adipocytes
Objective: To compare the effects of (R)- and (S)-2-hydroxy palmitic acid on adipocyte function.
Methodology:
-
Cell Culture and FA2H Knockdown: 3T3-L1 adipocytes are cultured and differentiated. To study the specific effects of the enantiomers, the endogenous production of (R)-2-OHPA is reduced by knocking down the FA2H gene using shRNA.
-
Treatment with Enantiomers: The FA2H knockdown adipocytes are then treated with either (R)-2-hydroxy palmitic acid, (S)-2-hydroxy palmitic acid, or a vehicle control.
-
Membrane Fluidity Analysis: Membrane fluidity can be assessed using techniques such as fluorescence recovery after photobleaching (FRAP).
-
GLUT4 Expression and Glucose Uptake: GLUT4 protein levels are determined by Western blotting. Glucose uptake is measured using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
-
Lipogenesis Assay: Lipogenesis is quantified by measuring the incorporation of [¹⁴C]acetate into lipids.
-
Lipidomic Analysis: To determine the incorporation of the enantiomers into different sphingolipid species, lipids are extracted from the cells and analyzed by liquid chromatography-mass spectrometry (LC-MS).[2]
Signaling Pathway Visualization
The inhibitory effect of (R)-2-OHPA on the mTOR/S6K1/Gli1 signaling pathway in gastric cancer is a critical aspect of its anti-tumor activity. The following diagram illustrates this proposed mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers[S] | Semantic Scholar [semanticscholar.org]
- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Function of 2-Hydroxy Sphingolipids in Oxidative Burst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxidative burst, a rapid release of reactive oxygen species (ROS), is a critical process in immune defense and cellular signaling. Emerging evidence highlights the pivotal role of sphingolipids, particularly 2-hydroxy sphingolipids, in modulating this complex biological response. This guide provides a comparative analysis of the function of 2-hydroxy sphingolipids in the oxidative burst, contrasting their roles with non-hydroxylated counterparts and outlining the experimental frameworks used for their validation.
Functional Comparison: 2-Hydroxy vs. Non-Hydroxy Sphingolipids in Oxidative Burst
Current research, predominantly from plant models, suggests that 2-hydroxy sphingolipids are essential for the structural organization of plasma membrane nanodomains, which are critical for the proper assembly and activation of NADPH oxidase, the enzyme complex responsible for the oxidative burst.[1][2][3][4][5] In contrast, studies in mammalian cells have largely focused on non-hydroxylated ceramides (B1148491), which have been shown to induce oxidative burst through mechanisms that may also involve membrane reorganization.
Key Functional Differences:
-
2-Hydroxy Sphingolipids (Plant Models): The 2-hydroxyl group on the fatty acid chain of these sphingolipids is crucial for forming intermolecular hydrogen bonds, which stabilize membrane nanodomains.[1][2][3][4][5] The absence of these lipids, as seen in fah1/fah2 mutant Arabidopsis thaliana, leads to disorganized nanodomains and a suppressed oxidative burst in response to pathogen-associated molecular patterns (PAMPs).[1][3][5] This indicates that 2-hydroxy sphingolipids are fundamental for the structural integrity required for NADPH oxidase (RBOHD) function.
-
Non-Hydroxylated Ceramides (Mammalian Models): Short-chain, non-hydroxylated ceramides (e.g., C2-ceramide) have been demonstrated to increase superoxide (B77818) production in mammalian cells, such as endothelial cells, by activating NADPH oxidase.[6][7][8] The proposed mechanism involves the translocation of NADPH oxidase subunits (e.g., p47phox) to the membrane.[6][7][8] Some studies in human neutrophils suggest that while certain non-hydroxylated ceramides can inhibit fMLP-stimulated oxidant release, this effect is structurally specific.[3]
Quantitative Data Summary
The following tables summarize quantitative data from key studies, illustrating the impact of 2-hydroxy and non-hydroxy sphingolipids on the oxidative burst.
Table 1: Effect of 2-Hydroxy Sphingolipid Deficiency on PAMP-Induced Oxidative Burst in Arabidopsis thaliana
| Genotype | Treatment | Peak ROS Production (Relative Luminescence Units) | Fold Change vs. Wild Type | Reference |
| Wild Type (Col-0) | flg22 | ~40,000 | 1.0 | [5] |
| fah1c fah2 (deficient in 2-hydroxy sphingolipids) | flg22 | ~10,000 | ~0.25 | [5] |
| Wild Type (Col-0) | chitin | ~15,000 | 1.0 | [5] |
| fah1c fah2 | chitin | ~5,000 | ~0.33 | [5] |
Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect of Non-Hydroxylated Ceramide on NADPH Oxidase Activity in Bovine Coronary Artery Endothelial Cells
| Treatment | NADPH Oxidase Activity (% of Control) | Key Finding | Reference |
| Control | 100% | Baseline activity | [6][7][8] |
| C2-Ceramide (5 µM) | ~152% | C2-ceramide significantly increases NADPH oxidase activity. | [6][7][8] |
| C2-Ceramide + Apocynin (NADPH oxidase inhibitor) | ~105% | The increase in activity is dependent on NADPH oxidase. | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 2-Hydroxy Sphingolipids in Plant Immunity
In plants, 2-hydroxy sphingolipids are integral to the plasma membrane's structure, facilitating the formation of nanodomains. These specialized lipid environments are essential for the localization and function of pattern recognition receptors (PRRs) and the NADPH oxidase, RBOHD. Upon PAMP recognition, these components interact within the nanodomains to trigger a rapid ROS burst.
References
- 1. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide regulates oxidant release in adherent human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Oxidative Burst Assay (DHR) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ceramide-induced activation of NADPH oxidase and endothelial dysfunction in small coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxylated FAMEs
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of hydroxylated fatty acid methyl esters (hydroxylated FAMEs) is critical for understanding lipid metabolism, disease pathology, and for the development of new therapeutics. The cross-validation of analytical methods is a pivotal step to ensure that the data generated is both accurate and reproducible across different analytical platforms. This guide provides an objective comparison of the two primary analytical methodologies for the quantification of hydroxylated FAMEs: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflows
The analytical workflow for hydroxylated FAMEs typically involves lipid extraction, saponification and methylation to form FAMEs, followed by chromatographic separation and mass spectrometric detection. For GC-MS analysis, a crucial additional step of derivatization of the hydroxyl group is required to increase volatility.
Detailed Experimental Protocols
Sample Preparation (General)
A critical first step for both GC-MS and LC-MS is the efficient extraction of lipids from the biological matrix.
-
Lipid Extraction : Methods like Folch or Bligh-Dyer using a chloroform/methanol solvent system are common. Solid-phase extraction (SPE) can also be used for cleaner extracts and to enrich for hydroxylated fatty acids.[1][2]
-
Saponification and Methylation : The extracted lipids are saponified using a base (e.g., methanolic NaOH) to release the fatty acids, which are then methylated to form FAMEs using a reagent like boron trifluoride in methanol.[3]
GC-MS Analysis Protocol
GC-MS offers high chromatographic resolution and is a well-established technique for FAME analysis.[3]
-
Derivatization : To enable the analysis of non-volatile hydroxylated FAMEs by GC, the hydroxyl groups must be derivatized. A common method is the conversion to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4]
-
Gas Chromatography : A capillary column, such as a DB-23 ((50%-cyanopropyl)-methylpolysiloxane phase), is often used for the separation of FAME isomers.[1] The injector is typically operated in splitless mode.[1]
-
Mass Spectrometry : Electron Ionization (EI) is a common ionization technique. The fragmentation patterns of the TMS derivatives can be used to determine the position of the original hydroxyl group.[1][4] Positive Chemical Ionization (PCI) can also be used to provide complementary structural information.[1]
LC-MS Analysis Protocol
LC-MS is a powerful technique for the analysis of a wide range of lipids, including hydroxylated FAMEs, without the need for derivatization of the hydroxyl group.[2][5]
-
Liquid Chromatography : Reversed-phase chromatography is typically employed for the separation of hydroxylated FAMEs. A C18 or C8 column is often used with a mobile phase gradient of acetonitrile (B52724) and water, sometimes with additives like ammonium (B1175870) acetate.[2][6]
-
Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of FAMEs as they possess a free carboxyl group.[2] Tandem mass spectrometry (MS/MS) is essential for structural elucidation and sensitive quantification.[2]
Performance Comparison
The following tables summarize the key performance parameters for the GC-MS and LC-MS analysis of hydroxylated FAMEs based on available literature. It is important to note that direct comparison can be challenging as performance characteristics are often matrix and analyte-dependent.
Table 1: Comparison of GC-MS and LC-MS Methodologies
| Feature | GC-MS | LC-MS |
| Derivatization | Mandatory for hydroxyl group | Not required for hydroxyl group |
| Volatility Requirement | High (requires derivatization) | Low |
| Chromatographic Resolution | Excellent for isomers | Good, but can be challenging for some isomers |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Throughput | Generally lower due to longer run times and derivatization | Generally higher |
| Matrix Effects | Less prone | More susceptible to ion suppression/enhancement |
Table 2: Quantitative Performance Parameters
| Parameter | GC-MS | LC-MS |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | pg/mL to fg/mL range[5] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | 8.4-130 pg/mL for some FAHFAs[7] |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Precision (RSD%) | Generally < 15% | Repeatability (RSDr) < 15%, Inter-day precision (RSDR) < 19%[8] |
| Accuracy (Recovery %) | 80-120% is a common target[9] | 74-113% has been reported for similar analytes[8] |
Cross-Validation Considerations
When cross-validating GC-MS and LC-MS methods for hydroxylated FAMEs, the following aspects are crucial:
-
Selectivity : Ensure that there is no interference from other matrix components in both methods.
-
Accuracy : Analyze the same set of samples with both methods and compare the mean results. A statistical test, such as a t-test, should be used to determine if there is a significant difference.
-
Precision : The precision of both methods should be comparable.
-
Linearity : The linear range of both methods should cover the expected concentration range of the analytes in the samples.
-
Matrix Effects : For LC-MS, it is crucial to assess and mitigate matrix effects, which are generally less of a concern in GC-MS.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of hydroxylated FAMEs. GC-MS is a robust and highly reproducible method that provides excellent chromatographic separation, particularly for isomeric species. However, the requirement for derivatization can be time-consuming. LC-MS offers higher sensitivity and throughput and does not require derivatization of the hydroxyl group, making it suitable for a wider range of analytes.
The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity. For routine analysis of known hydroxylated FAMEs where high throughput is not a priority, GC-MS is a reliable choice. For applications requiring high sensitivity and the analysis of a broad range of lipid species, LC-MS is often the preferred method. A thorough cross-validation is essential to ensure data comparability and reliability when transitioning between these methods or when comparing data from different laboratories.
References
- 1. marinelipids.ca [marinelipids.ca]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 6. core.ac.uk [core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an analytical method based on QuEChERS followed by UHPLC-ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 2-hydroxytetracosanoate and Other Chain-Length Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Methyl 2-hydroxytetracosanoate, a 24-carbon monohydroxy fatty acid methyl ester, in relation to its shorter and longer-chain counterparts. While direct quantitative comparative studies on the specific biological effects of a homologous series of methyl 2-hydroxy fatty acids are limited in publicly available literature, this document synthesizes existing data on the influence of fatty acid chain length on key cellular processes. The information is presented to aid researchers in designing experiments and understanding the potential structure-activity relationships of these compounds.
I. Comparison of Biological Activities: A Qualitative Overview
The biological functions of 2-hydroxy fatty acids are intrinsically linked to their chain length, primarily through their role as constituents of vital sphingolipids, such as ceramides (B1148491). These lipids are integral to cell membrane structure and signaling pathways. Very-long-chain fatty acids (VLCFAs), including the C24 backbone of this compound, are particularly crucial for the integrity of the skin's permeability barrier.
Key Biological Processes Influenced by 2-Hydroxy Fatty Acid Chain Length:
-
Ceramide Synthesis: The chain length of a 2-hydroxy fatty acid dictates its incorporation into ceramides by a family of enzymes called ceramide synthases (CerS). Different CerS isoforms exhibit distinct substrate specificities for fatty acyl-CoA chain lengths. For instance, CerS3 is predominantly expressed in keratinocytes and is responsible for the synthesis of ceramides containing very-long-chain fatty acids (≥C26), which are essential for skin barrier function. CerS2 and CerS4 are involved in the synthesis of ceramides with C22-C24 fatty acids. This enzymatic specificity underscores the importance of chain length in determining the type of ceramide produced and its subsequent biological role.
-
Keratinocyte Differentiation and Skin Barrier Function: The process of keratinocyte differentiation is critical for the formation of the stratum corneum, the outermost layer of the skin that provides a protective barrier. The synthesis of 2-hydroxy ceramides containing VLCFAs (≥C24) increases during keratinocyte differentiation. The enzyme fatty acid 2-hydroxylase (FA2H), which produces 2-hydroxy fatty acids, is upregulated during this process. A deficiency in VLCFA-containing ceramides leads to a defective skin barrier. This highlights the specialized role of longer-chain 2-hydroxy fatty acids in epidermal biology.
-
Anti-inflammatory and Cytotoxic Effects: While direct comparative data for 2-hydroxy fatty acids is scarce, studies on other fatty acids suggest a chain length-dependent effect on inflammation and cytotoxicity. For example, various fatty acids can modulate nitric oxide (NO) production in macrophages, a key process in inflammation. At low concentrations, they can stimulate NO production, while at higher concentrations, they become inhibitory, often due to cytotoxic effects. The specific efficacy and toxicity are likely to vary with chain length and the presence of the hydroxyl group.
II. Quantitative Data Summary
A comprehensive search of scientific literature did not yield direct quantitative comparative data (e.g., IC50 values for cytotoxicity or EC50 values for anti-inflammatory activity) for a homologous series of methyl 2-hydroxy fatty acids of varying chain lengths. The following table structure is provided as a template for researchers to populate as such data becomes available.
| Chain Length | Compound | Biological Activity Assay | Cell Line/System | Quantitative Measurement (e.g., IC50, % inhibition) | Reference |
| C16 | Methyl 2-hydroxypalmitate | Cytotoxicity (MTT Assay) | e.g., HaCaT, A549 | Data Not Available | |
| C18 | Methyl 2-hydroxystearate | Anti-inflammatory (NO Assay) | e.g., RAW 264.7 | Data Not Available | |
| C20 | Methyl 2-hydroxyarachidate | Keratinocyte Differentiation | e.g., Primary Keratinocytes | Data Not Available | |
| C22 | Methyl 2-hydroxybehenate | Ceramide Synthase Activity | e.g., Recombinant CerS3 | Data Not Available | |
| C24 | This compound | Cytotoxicity (MTT Assay) | e.g., HaCaT, A549 | Data Not Available | |
| C26 | Methyl 2-hydroxycerotate | Anti-inflammatory (NO Assay) | e.g., RAW 264.7 | Data Not Available |
III. Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of methyl 2-hydroxy fatty acids.
A. Cytotoxicity Assessment: MTT Assay
This protocol is for assessing the effect of fatty acid methyl esters on the viability of adherent cell lines.
Materials:
-
Adherent cells (e.g., HaCaT keratinocytes, A549 lung carcinoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methyl 2-hydroxy fatty acid methyl esters of varying chain lengths
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the methyl 2-hydroxy fatty acid esters in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
B. Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This protocol measures the effect of fatty acid methyl esters on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Methyl 2-hydroxy fatty acid methyl esters of varying chain lengths
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Cell Treatment: Pre-treat the cells with various concentrations of the methyl 2-hydroxy fatty acid esters for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
C. Keratinocyte Differentiation Assessment: Immunofluorescence Staining of Involucrin
This protocol is for visualizing and quantifying the expression of involucrin, a marker of keratinocyte differentiation, using immunofluorescence microscopy.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
Calcium chloride (CaCl₂) solution
-
Chamber slides or coverslips in a multi-well plate
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against involucrin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation Induction: Culture human keratinocytes on chamber slides or coverslips. To induce differentiation, switch the culture medium to one with a high calcium concentration (e.g., 1.2 mM CaCl₂) and treat with the methyl 2-hydroxy fatty acid esters for a specified period (e.g., 48-72 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against involucrin, diluted in blocking solution, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the fluorescence using a fluorescence microscope.
-
Quantification: The percentage of involucrin-positive cells can be determined by counting at least 200 cells from several random fields for each condition.
IV. Mandatory Visualizations
Signaling Pathway: Ceramide Synthesis
Caption: De novo synthesis of ceramides and the specific incorporation of 2-hydroxy fatty acids.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.
Logical Relationship: Chain Length and Biological Function
Caption: The relationship between 2-hydroxy fatty acid chain length and its biological function.
Validating 2-Hydroxy Fatty Acid Metabolism: A Comparative Guide to Isotopic Labeling and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the intricacies of 2-hydroxy fatty acid (2-HFA) metabolism is crucial for dissecting cellular signaling, identifying disease biomarkers, and developing novel therapeutics. This guide provides an objective comparison of isotopic labeling studies with alternative methods for validating 2-HFA metabolism, supported by experimental data and detailed protocols.
The synthesis and degradation of 2-HFAs are tightly regulated processes with significant implications for cellular function and disease. The primary enzyme responsible for their synthesis is Fatty Acid 2-Hydroxylase (FA2H). Validating the activity of this pathway and understanding its dynamics is paramount. Isotopic labeling offers a powerful approach to trace the metabolic fate of molecules in biological systems. However, other methods, such as direct enzyme assays and inhibitor studies, provide valuable complementary information. This guide will delve into the principles, protocols, and comparative performance of these techniques.
Method Comparison at a Glance
| Feature | Isotopic Labeling | Enzyme Activity Assays | Inhibitor Studies |
| Principle | Tracing the incorporation of stable isotopes (e.g., ¹³C, ²H) from a labeled precursor into 2-HFAs. | Direct measurement of the catalytic activity of a specific enzyme (e.g., FA2H) in vitro. | Assessing the impact of a specific inhibitor on the production or accumulation of 2-HFAs. |
| Primary Output | Metabolic flux (rate of synthesis/degradation), pathway tracing, relative pathway contributions. | Enzyme kinetic parameters (Vmax, Km), specific activity. | Confirmation of enzyme involvement, target validation. |
| Advantages | Provides dynamic information on metabolic pathways in intact cells or organisms; high specificity and sensitivity. | Provides direct measurement of a single enzyme's capacity; allows for detailed kinetic analysis. | Useful for validating the role of a specific enzyme in a metabolic pathway in a cellular context. |
| Limitations | Can be complex to set up and analyze; requires specialized equipment (e.g., mass spectrometer); labeled compounds can be expensive. | In vitro conditions may not fully reflect the cellular environment; does not provide information on metabolic flux in intact systems. | Potential for off-target effects of the inhibitor; requires a specific and well-characterized inhibitor. |
Isotopic Labeling Studies: Tracing the Path of 2-Hydroxy Fatty Acids
Isotopic labeling is a powerful technique to quantitatively measure the flow of metabolites through a pathway, a process known as metabolic flux analysis. By introducing a stable isotope-labeled precursor, researchers can track its conversion into downstream products, providing a dynamic view of metabolic activity.
A common approach for studying 2-HFA synthesis is to use a fatty acid precursor labeled with a stable isotope, such as Carbon-13 (¹³C). This labeled fatty acid is then introduced to cells or organisms, and the incorporation of the ¹³C label into 2-HFAs is measured over time using mass spectrometry.
Experimental Protocol: ¹³C-Labeled Fatty Acid Tracing in Cell Culture
This protocol outlines a general procedure for tracing the synthesis of 2-HFAs from a ¹³C-labeled fatty acid precursor in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells of interest to a desired confluency.
-
Prepare a labeling medium containing the ¹³C-labeled fatty acid precursor (e.g., [U-¹³C]palmitic acid) complexed to fatty acid-free bovine serum albumin (BSA). The concentration of the labeled fatty acid should be optimized for the specific cell type and experimental goals.
-
Replace the standard culture medium with the labeling medium and incubate for various time points (e.g., 0, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure to separate the lipid-containing organic phase.
-
-
Sample Preparation for Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
To analyze the fatty acid composition, the lipids are often hydrolyzed to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility for gas chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the mass isotopologue distribution of the 2-HFA of interest. The increase in mass due to the incorporation of ¹³C atoms will indicate the extent of de novo synthesis from the labeled precursor.
-
-
Data Analysis:
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional contribution of the labeled precursor to the 2-HFA pool.
-
Metabolic flux can be calculated using appropriate metabolic models.
-
Performance Data: Isotopic Labeling
| Parameter | Typical Value/Range | Reference |
| ¹³C Enrichment in 2-HFA | 5-50% | [1][2] |
| Calculated Metabolic Flux | nmol/mg protein/hour | [3][4] |
| Limit of Detection | Low nanomolar range | [5] |
Alternative Methods for Validation
While isotopic labeling provides a comprehensive view of metabolic flux, other methods can be used to validate specific aspects of 2-HFA metabolism.
Enzyme Activity Assays
Directly measuring the activity of the key synthesizing enzyme, FA2H, provides a quantitative measure of the cell's or tissue's capacity to produce 2-HFAs. This is typically performed on cell or tissue homogenates.
This protocol is adapted from a method developed for measuring FA2H activity using a deuterated fatty acid substrate and GC-MS analysis.[6]
-
Preparation of Cell/Tissue Homogenates:
-
Homogenize cells or tissues in a suitable buffer.
-
Prepare a microsomal fraction by differential centrifugation, as FA2H is a membrane-bound enzyme.
-
-
Enzyme Reaction:
-
Set up a reaction mixture containing the microsomal fraction, a deuterated fatty acid substrate (e.g., [D4]tetracosanoic acid), NADPH, and an NADPH-regenerating system.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a strong acid.
-
-
Extraction and Derivatization:
-
Extract the lipids from the reaction mixture.
-
Derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers to improve their detection by GC-MS.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Quantify the amount of the deuterated 2-hydroxy fatty acid product formed by monitoring its specific mass-to-charge ratio.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in pmol of product formed per mg of protein per minute).
-
| Parameter | Typical Value/Range | Reference |
| Specific Activity | 10-100 fmol/mg protein/min | [2] |
| Km for Fatty Acid Substrate | ~10 µM | [6] |
| Vmax | Varies with enzyme source | [6] |
Inhibitor Studies
Using specific inhibitors of enzymes in the 2-HFA metabolic pathway can help to confirm the role of that enzyme in the production of 2-HFAs in a cellular context. While specific and commercially available inhibitors for FA2H are not widely documented, this section outlines a general approach that can be adapted once such inhibitors are identified and characterized.
-
Inhibitor Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of a putative FA2H inhibitor for a specific duration. A vehicle-only control should be included.
-
-
Metabolite Extraction and Analysis:
-
After treatment, harvest the cells and extract the lipids as described in the isotopic labeling protocol.
-
Quantify the levels of the 2-HFA of interest using GC-MS or LC-MS.
-
-
Data Analysis:
-
Compare the levels of the 2-HFA in the inhibitor-treated cells to the vehicle-treated control cells.
-
A significant decrease in the 2-HFA levels in the presence of the inhibitor would validate the role of FA2H in its synthesis.
-
Calculate the IC50 value of the inhibitor.
-
| Parameter | Expected Outcome |
| IC50 Value | Dependent on inhibitor potency |
| Reduction in 2-HFA levels | Dose-dependent decrease |
Visualizing the Pathways and Workflows
To better understand the complex processes involved in 2-HFA metabolism and its validation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Overview of 2-Hydroxy Fatty Acid Metabolism.
Caption: Experimental Workflow for Isotopic Labeling.
Caption: 2-HFA Involvement in the mTOR/S6K1/Gli1 Signaling Pathway.[7]
Conclusion
The validation of 2-hydroxy fatty acid metabolism is a multifaceted process that can be approached using a variety of techniques. Isotopic labeling studies stand out for their ability to provide dynamic, quantitative information on metabolic flux within intact biological systems.[8] However, enzyme activity assays and inhibitor studies are invaluable for dissecting the roles of specific enzymes and for validating their potential as drug targets. The choice of method will ultimately depend on the specific research question, the available resources, and the desired level of detail. A multi-pronged approach, combining the strengths of each of these techniques, will undoubtedly provide the most comprehensive understanding of the complex and vital role of 2-hydroxy fatty acid metabolism in health and disease.
References
- 1. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Disease Biomarkers for Fatty Acid Hydroxylase-Associated Neurodegeneration: A Comparative Guide to the Use of Methyl 2-hydroxytetracosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2-hydroxytetracosanoate and its isotopically labeled analogues with alternative methods for the validation of biomarkers in Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN). FAHN is a rare, progressive neurodegenerative disorder caused by mutations in the FA2H gene, which encodes the fatty acid 2-hydroxylase enzyme. This enzyme is responsible for the synthesis of 2-hydroxylated fatty acids, including 2-hydroxytetracosanoic acid (cerebronic acid), which are crucial components of myelin. The validation of biomarkers is critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapies for FAHN.
Introduction to Biomarker Validation in FAHN
The validation of biomarkers for FAHN focuses on methods that can accurately and reproducibly measure the direct consequences of FA2H enzyme dysfunction. This includes the quantification of 2-hydroxylated fatty acids and the measurement of FA2H enzyme activity itself. This compound, as the methyl ester of a key 2-hydroxylated fatty acid, and particularly its stable isotope-labeled forms, serves as an essential tool in mass spectrometry-based analytical methods for this purpose.
Comparison of Biomarker Validation Strategies
The validation of FAHN biomarkers primarily revolves around two key approaches: the direct quantification of relevant lipids using mass spectrometry with stable isotope-labeled internal standards, and the measurement of FA2H enzyme activity.
| Parameter | This compound (Isotopically Labeled) as Internal Standard | Alternative: Non-labeled Lipid Standards | Alternative: FA2H Enzyme Activity Assay | Alternative: Genetic Testing |
| Principle | Accurate quantification of endogenous 2-hydroxytetracosanoic acid in biological samples (e.g., plasma, CSF, fibroblasts) by correcting for sample preparation and instrument variability. | Quantification of endogenous lipids based on an external calibration curve without correction for matrix effects in each sample. | Measurement of the catalytic activity of the FA2H enzyme in patient-derived cells or tissues. | Identification of mutations in the FA2H gene. |
| Application | Biomarker validation, clinical monitoring, therapeutic efficacy studies. | Preliminary biomarker discovery, less precise quantification. | Diagnostic confirmation, functional assessment of FA2H mutations. | Definitive diagnosis, carrier screening. |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS). | LC-MS/MS, GC-MS. | GC-MS or LC-MS/MS to quantify the 2-hydroxylated product of a labeled substrate. | DNA sequencing (e.g., Sanger, Next-Generation Sequencing). |
| Quantitative Accuracy | High. | Moderate to Low. | High (for enzyme activity). | Not applicable (qualitative). |
| Throughput | Moderate. | Moderate. | Low to Moderate. | High. |
| Limitations | Requires synthesis of isotopically labeled standards. | Susceptible to matrix effects, leading to lower accuracy and precision. | In vitro activity may not fully reflect in vivo metabolic fluxes. | Does not provide information on disease progression or therapeutic response. |
Experimental Protocols
Quantification of 2-Hydroxytetracosanoic Acid in Human Plasma using Stable Isotope Dilution LC-MS/MS
This protocol describes the use of deuterated this compound as an internal standard for the accurate quantification of endogenous 2-hydroxytetracosanoic acid.
a. Materials:
-
Human plasma samples
-
This compound (analytical standard)
-
Deuterated this compound (internal standard)
-
Methanol, chloroform, and other HPLC-grade solvents
-
LC-MS/MS system
b. Sample Preparation:
-
To 100 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Perform a lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with a gradient elution.
-
Detect the parent and daughter ions for both endogenous 2-hydroxytetracosanoic acid and the deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
Quantify the endogenous analyte by comparing its peak area to that of the internal standard.
In Vitro FA2H Enzyme Activity Assay
This protocol is adapted from a published method to measure the activity of the FA2H enzyme in cell lysates using a deuterated substrate.
a. Materials:
-
Cell lysates (e.g., from patient-derived fibroblasts)
-
[3,3,5,5-D4]tetracosanoic acid (substrate)
-
NADPH regeneration system
-
Purified NADPH:cytochrome P-450 reductase
-
GC-MS system
b. Enzyme Reaction:
-
Incubate the cell lysate with the deuterated tetracosanoic acid substrate, NADPH regeneration system, and cytochrome P-450 reductase at 37°C.
-
Stop the reaction after a defined time period by adding a quenching solvent.
-
Extract the lipids from the reaction mixture.
c. Derivatization and GC-MS Analysis:
-
Convert the fatty acids in the lipid extract to their trimethylsilyl (B98337) (TMS) ether derivatives.
-
Inject the derivatized sample into the GC-MS system.
-
Quantify the amount of deuterated 2-hydroxy tetracosanoic acid produced by monitoring its characteristic ions.
-
Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.
Visualizations
Caption: Simplified sphingolipid metabolism pathway highlighting the role of FA2H.
Caption: General lipidomics workflow for biomarker validation.
Conclusion
This compound, particularly in its stable isotope-labeled form, is an indispensable tool for the robust validation of biomarkers for Fatty Acid Hydroxylase-associated Neurodegeneration. Its use as an internal standard in mass spectrometry-based methods provides the highest level of accuracy and precision for quantifying the direct downstream metabolic consequences of FA2H deficiency. While alternative approaches such as FA2H enzyme activity assays and genetic testing are crucial for diagnosis and functional characterization, isotopically labeled lipid standards are superior for monitoring disease progression and the biochemical response to therapeutic interventions. The detailed protocols and workflows provided in this guide offer a framework for researchers and clinicians to implement these advanced analytical techniques in the study and management of FAHN.
A Researcher's Guide to Ionization Techniques for 2-Hydroxy Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of 2-hydroxy fatty acids (2-OH-FAs) is crucial for understanding their roles in various physiological and pathological processes. These molecules are implicated in cellular signaling, membrane structure, and the development of diseases such as cancer and neurological disorders. The choice of ionization technique in mass spectrometry is a critical determinant of analytical sensitivity, specificity, and accuracy. This guide provides an objective comparison of common ionization techniques for 2-OH-FA analysis, supported by experimental data and detailed protocols.
Introduction to 2-Hydroxy Fatty Acids
2-Hydroxy fatty acids are a class of lipids characterized by a hydroxyl group on the second carbon of the fatty acid chain. They are integral components of sphingolipids, particularly in the nervous system, skin, and kidneys. Emerging evidence highlights their involvement in crucial signaling pathways, making their precise quantification a key objective in many research areas.
Comparison of Ionization Techniques
The two primary mass spectrometry-based platforms for 2-OH-FA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these platforms and their associated ionization techniques depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to their polarity and low volatility, 2-OH-FAs require derivatization prior to GC-MS analysis. This process replaces active hydrogen atoms with less polar groups, increasing volatility and improving chromatographic behavior.
Common derivatization strategies for 2-OH-FAs in GC-MS include:
-
Pentafluorobenzyl (PFB) ester derivatization with Electron Capture Negative Ionization (ECNI): This is a highly sensitive method. The PFB group is strongly electron-capturing, leading to excellent sensitivity in ECNI mode.[1]
-
Trimethylsilyl (TMS) ether derivatization with Electron Ionization (EI) or Chemical Ionization (CI): Silylation of the hydroxyl group and esterification of the carboxyl group is a common approach. EI provides detailed fragmentation spectra useful for structural identification, while CI is a softer ionization technique that can yield a more prominent molecular ion.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Common ionization techniques for LC-MS analysis of 2-OH-FAs include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is widely used for the analysis of polar and large biomolecules. For 2-OH-FAs, ESI is often performed in negative ion mode to deprotonate the carboxylic acid. However, derivatization to introduce a permanently charged group can significantly enhance ionization efficiency in positive ion mode.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules that are not efficiently ionized by ESI. It is a gas-phase ionization technique that is generally less susceptible to matrix effects than ESI.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that is particularly useful for the analysis of large biomolecules and for imaging mass spectrometry. While less common for quantitative analysis of small molecules like 2-OH-FAs compared to ESI, derivatization can be employed to improve its performance.[4][5][6]
Quantitative Data Presentation
The following table summarizes the performance of different ionization techniques for the analysis of 2-hydroxy fatty acids, based on available experimental data.
| Technique | Derivatization Reagent | Ionization Mode | Limit of Detection (LOD) | Linearity (R²) | Precision (RSD%) | Accuracy (%) | Reference |
| GC-MS | Pentafluorobenzoyl (PFBO) | ECNI | Low pg | >0.99 | <15% | 85-115% | [1] |
| GC-MS | Trimethylsilyl (TMS) | EI/CI | ng range | Not specified | Not specified | Not specified | [2] |
| LC-MS | N-(4-aminomethylphenyl)pyridinium (AMPP) | ESI (+) | 10 fmol | >0.99 | <15% | Not specified | |
| LC-MS | 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) | ESI (+) | Not specified | Not specified | Not specified | Not specified | |
| LC-MS | None | ESI (-) | 1-10 pg on-column | Not specified | <10% | >85% | [7] |
| LC-MS | None | APCI | Generally less sensitive than ESI for polar compounds | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols.
GC-MS Analysis with PFBO Derivatization
This method is highly sensitive for the quantification of 2-OH-FAs.[1]
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer).
-
Saponification: Saponify the lipid extract to release free fatty acids.
-
Methylation: Convert the fatty acids to their methyl esters (FAMEs) using BF3-methanol.
-
Purification: Separate the hydroxy-FAMEs from non-hydroxylated FAMEs using solid-phase extraction (SPE) with a silica (B1680970) gel column.
-
PFBO Derivatization: Derivatize the hydroxyl group of the hydroxy-FAMEs with pentafluorobenzoyl chloride.
-
GC-MS Analysis: Analyze the PFBO-derivatized hydroxy-FAMEs by GC-MS in electron capture negative ionization (ECNI) mode. Use selected ion monitoring (SIM) for targeted quantification.
LC-MS/MS Analysis with AMPP Derivatization
This method enhances the ionization efficiency of 2-OH-FAs in positive ion mode ESI.
-
Lipid Extraction: Extract total lipids from the sample.
-
Saponification: Release free fatty acids via saponification.
-
AMPP Derivatization:
-
Dissolve the dried fatty acid extract in a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) chloride in a suitable solvent (e.g., acetonitrile/DMF).
-
Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide).
-
Incubate the reaction mixture to allow for the formation of the amide bond.
-
Quench the reaction and dilute the sample for LC-MS analysis.
-
-
LC-MS/MS Analysis: Analyze the AMPP-derivatized 2-OH-FAs using a suitable reversed-phase LC column and a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) for quantification.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clear communication and understanding.
2-Hydroxy Fatty Acids in mTOR Signaling
Recent studies have implicated 2-hydroxy fatty acids in the regulation of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Specifically, (R)-2-hydroxyoleic acid has been shown to inhibit the mTOR/S6K1/Gli1 pathway in gastric cancer cells, leading to increased chemosensitivity.
Caption: Role of 2-Hydroxy Fatty Acids in the mTOR Signaling Pathway.
General Experimental Workflow for 2-OH-FA Analysis
The following diagram illustrates a typical workflow for the analysis of 2-hydroxy fatty acids from biological samples.
Caption: General workflow for 2-hydroxy fatty acid analysis.
Conclusion
The selection of an appropriate ionization technique is paramount for the successful analysis of 2-hydroxy fatty acids. For high sensitivity, GC-MS with PFBO derivatization and ECNI detection is an excellent choice. For broader applicability and analysis of non-volatile derivatives, LC-MS with ESI is the most common approach, with derivatization strategies like AMPP offering significant improvements in sensitivity. The choice ultimately depends on the specific research question, available instrumentation, and the desired level of quantitative accuracy and structural detail. As research into the biological roles of 2-hydroxy fatty acids continues to expand, the development and refinement of these analytical techniques will remain a critical area of focus.
References
- 1. lcms.cz [lcms.cz]
- 2. marinelipids.ca [marinelipids.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract [frontiersin.org]
- 6. On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Methyl 2-hydroxytetracosanoate: A Step-by-Step Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of Methyl 2-hydroxytetracosanoate, this guide outlines operational plans to ensure the safety of researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this chemical as a substance with unknown hazardous properties. The following procedures are based on general best practices for the disposal of laboratory chemicals and uncharacterized substances.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, a face shield, nitrile or neoprene gloves (double-gloving is recommended), and a flame-retardant lab coat. All handling of this substance should be conducted in a certified chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Waste Collection and Segregation :
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[4]
-
The container must be chemically compatible with the substance; a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[3][5]
-
Ensure the container is kept closed except when adding waste to prevent spills and the release of vapors.[3][6][7]
-
Do not mix with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.[7]
-
-
Labeling :
-
Storage Pending Disposal :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.[4]
-
Provide them with all available information about the chemical. They will determine the appropriate disposal method in compliance with federal, state, and local regulations.[3][6]
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no definitive quantitative data on exposure limits or disposal thresholds is available. The table below presents information for a structurally similar but different compound, Methyl 2-hydroxyisobutyrate, to provide a conservative reference. This data should be used for informational purposes only and does not replace a formal hazard assessment for this compound.
| Parameter | Value (for Methyl 2-hydroxyisobutyrate) | Source |
| Flash Point | 45 °C / 113 °F | |
| Boiling Point | 135 °C / 275 °F | |
| Water Solubility | 1,000 g/L | |
| pH | No information available |
Experimental Protocols
As this document provides disposal guidance rather than experimental results, there are no experimental protocols to report.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
References
- 1. Vegetable fatty acid methyl esters MSDS CasNo.68990-52-3 [lookchem.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Methyl 2-hydroxytetracosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 2-hydroxytetracosanoate. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe and efficient laboratory operations, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound is a long-chain fatty acid methyl ester. While specific hazard data for this compound is not extensively documented, a conservative approach based on the safety profiles of similar long-chain fatty acid esters is recommended. These compounds are generally of low volatility and toxicity but may cause skin and eye irritation upon contact. As a solid, inhalation of dust should be minimized.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety. A risk assessment should always be conducted before handling any chemical.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes or airborne particles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][2] If prolonged contact is anticipated, consider thicker, reusable gloves.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1][2][3]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[1][2]
-
Respiratory Protection: Under normal handling of this solid with low volatility, respiratory protection is not typically required. However, if the material is being handled in a way that generates dust, a NIOSH-approved respirator may be necessary.[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound and similar compounds is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₅H₅₀O₃ |
| Physical State | Solid (Waxy) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Insoluble in water; Soluble in organic solvents |
| Volatility | Low |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 1.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If the material is prone to static, use an anti-static weigh boat or an ionizer.
3.2. Dissolving and Transferring:
-
Solvent Addition: If dissolving the compound, add the appropriate solvent to the vessel containing the weighed solid.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely.
-
Transfer: When transferring the solution, do so carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures immediately.
4.1. Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using an inert absorbent material like vermiculite (B1170534) or sand.[5][6]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
4.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and laboratory safety.
-
Waste Segregation: Dispose of this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) in a designated hazardous waste container for non-halogenated organic solids.[9][10]
-
Container Labeling: Ensure the waste container is clearly and accurately labeled with its contents.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area until it is collected by authorized waste management personnel.
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[11]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. preol.cz [preol.cz]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. acs.org [acs.org]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. regi.com [regi.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
